Dihydrotetrodecamycin
描述
(1R,2S,7S,8R,9S,12S,17S)-7,8-Dihydroxy-1,12,17-trimethyl-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione has been reported in Streptomyces nashvillensis and Streptomyces tanashiensis with data available.
an antimicrobial antibiotic against Pasteurella piscicida; isolated from Streptomyces nashvillensis MJ885-mF8; structure given in first source
属性
分子式 |
C18H24O6 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
(1R,2S,7S,8R,9S,12S,17S)-7,8-dihydroxy-1,12,17-trimethyl-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione |
InChI |
InChI=1S/C18H24O6/c1-8-12-15(20)18(22)7-5-4-6-10(18)17(8,3)14(19)11-13(24-12)9(2)23-16(11)21/h8-10,12,15,20,22H,4-7H2,1-3H3/t8-,9+,10+,12+,15-,17-,18+/m1/s1 |
InChI 键 |
UMVGVJGZMKQXJC-YRWKBYQYSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to Dihydrotetrodecamycin Production from Streptomyces nashvillensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Streptomyces nashvillensis has been identified as a producer of the tetronate antibiotic, Dihydrotetrodecamycin. This document provides a comprehensive technical overview of the biosynthesis, fermentation, isolation, and characterization of this compound from this bacterium. While specific quantitative production data for this compound from S. nashvillensis is not extensively detailed in publicly available literature, this guide synthesizes the existing knowledge to provide detailed methodologies for key experiments, data on the compound's properties, and visualizations of the biosynthetic pathway and experimental workflows. This information is intended to serve as a foundational resource for researchers and professionals in the field of natural product drug discovery and development.
Introduction
The genus Streptomyces is a well-established and prolific source of a wide array of bioactive secondary metabolites, including a majority of the antibiotics used in clinical practice today. Streptomyces nashvillensis, a bacterium originally isolated from soil, contributes to this vast chemical diversity by producing several antimicrobial compounds. Among these is this compound, a member of the tetrodecamycin family of antibiotics characterized by a unique tetronate ring structure.
This compound, along with its analogue tetrodecamycin, was first isolated from the fermentation broth of Streptomyces nashvillensis MJ885-mF8. These compounds have demonstrated antimicrobial activity, particularly against Pasteurella piscicida, a fish pathogen. The structural elucidation of this compound has been confirmed through various spectroscopic methods and X-ray crystallography.
This guide aims to consolidate the available technical information on Streptomyces nashvillensis as a source of this compound. It will cover the biosynthetic pathway, provide detailed experimental protocols for fermentation and purification based on established methods for Streptomyces, and present the known physicochemical and biological properties of the compound in a structured format.
Biosynthesis of this compound
The biosynthesis of the tetrodecamycin family of antibiotics, including this compound, is orchestrated by a dedicated biosynthetic gene cluster (BGC), often referred to as the 'ted' cluster. While the complete pathway specific to S. nashvillensis has not been fully elucidated in all its regulatory detail, significant insights have been gained from studying related gene clusters in other Streptomyces species.
The core of the biosynthetic machinery is a Type I polyketide synthase (PKS) system that assembles the polyketide backbone of the molecule. The formation of the characteristic tetronate ring is a key step, followed by a series of tailoring reactions including cyclizations and redox modifications to yield the final this compound structure.
The regulation of the 'ted' gene cluster is likely controlled by a network of regulatory proteins, including members of the LAL, SARP (Streptomyces Antibiotic Regulatory Protein), and TetR families of transcriptional regulators. These regulators respond to various intracellular and environmental signals to control the onset and level of antibiotic production.
Visualizing the Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
While precise yields of this compound from Streptomyces nashvillensis are not extensively reported, the following tables summarize the available physicochemical and biological data for the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₃₆O₈ |
| Molecular Weight | 488.57 g/mol |
| Appearance | Colorless needles |
| Melting Point | 168-170 °C |
| Optical Rotation | [α]D²⁵ +110° (c 0.5, CHCl₃) |
| UV λmax (MeOH) | 235 nm (ε 12,000), 305 nm (ε 8,000) |
Table 2: Biological Activity of this compound
| Organism | MIC (µg/mL) |
| Pasteurella piscicida sp. 639 | 50 |
| Pasteurella piscicida sp. 6356 | 50 |
| Gram-positive bacteria (general) | Weakly active |
| Gram-negative bacteria (general) | Weakly active |
Note: this compound is reported to be weakly active compared to its analogue, tetrodecamycin.
Experimental Protocols
The following protocols are based on established methods for the cultivation of Streptomyces and the purification of polyketide antibiotics. These should be considered as a starting point and may require optimization for maximal yield of this compound.
Fermentation of Streptomyces nashvillensis MJ885-mF8
This protocol describes the liquid fermentation of S. nashvillensis for the production of this compound.
Materials:
-
Streptomyces nashvillensis MJ885-mF8 culture
-
Seed Medium (per liter): Soluble starch 20 g, Glucose 10 g, Yeast extract 5 g, Peptone 5 g, CaCO₃ 2 g, pH 7.2
-
Production Medium (per liter): Soluble starch 50 g, Soybean meal 20 g, Glucose 10 g, Yeast extract 2 g, K₂HPO₄ 0.5 g, MgSO₄·7H₂O 0.5 g, FeSO₄·7H₂O 0.01 g, CaCO₃ 3 g, pH 7.0
-
Sterile baffled flasks
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Inoculate a loopful of S. nashvillensis MJ885-mF8 from a fresh agar plate into a 250 mL flask containing 50 mL of Seed Medium. Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until good growth is observed.
-
Production Culture: Inoculate a 2 L baffled flask containing 500 mL of Production Medium with 25 mL (5% v/v) of the seed culture.
-
Incubation: Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7-10 days.
-
Monitoring: Monitor the production of this compound periodically by extracting a small sample of the culture broth with an equal volume of ethyl acetate, evaporating the solvent, and analyzing the residue by TLC or HPLC.
Extraction and Purification of this compound
This protocol outlines the steps for isolating and purifying this compound from the fermentation broth.
Materials:
-
Fermentation broth from S. nashvillensis
-
Ethyl acetate
-
Diaion HP-20 resin
-
Methanol
-
Silica gel (for column chromatography)
-
Hexane
-
Chloroform
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction: Centrifuge the fermentation broth (500 mL) to separate the mycelium from the supernatant. Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Adsorption Chromatography: Dissolve the crude extract in a small volume of methanol and adsorb it onto Diaion HP-20 resin. Wash the resin with water to remove polar impurities. Elute the adsorbed compounds with methanol.
-
Silica Gel Column Chromatography: Concentrate the methanol eluate and apply it to a silica gel column pre-equilibrated with hexane. Elute the column with a stepwise gradient of hexane-chloroform and then chloroform-methanol.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
-
Crystallization: Combine the pure fractions containing this compound and evaporate the solvent. Crystallize the compound from a suitable solvent system (e.g., chloroform-hexane) to obtain pure this compound as colorless needles.
Visualizing the Experimental Workflow
Caption: Workflow for this compound production.
Conclusion
Streptomyces nashvillensis represents a valuable source for the production of the tetronate antibiotic this compound. While further research is required to optimize fermentation conditions and maximize yields, the information provided in this guide offers a solid foundation for researchers and drug development professionals. The detailed protocols and biosynthetic pathway information can aid in the rational design of experiments for strain improvement and process development. The unique structure of this compound and its biological activity warrant further investigation into its mechanism of action and potential therapeutic applications.
An In-depth Technical Guide on the Mechanism of Action of Dihydrotetrodecamycin on Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The available scientific literature on Dihydrotetrodecamycin is limited. This guide synthesizes the current knowledge and proposes a likely mechanism of action and experimental pathways for its full elucidation based on related compounds and established methodologies in antibiotic research.
Introduction
This compound is an antibiotic produced by the fermentation of Streptomyces nashvillensis MJ885-mF8. It belongs to the tetronate class of natural products, which are characterized by a tetronic acid moiety. While research into this specific compound is not extensive, its structural similarity to other bioactive tetronates, such as Tetrodecamycin, provides a foundation for understanding its potential antimicrobial properties and mechanism of action. This document aims to provide a comprehensive overview of the known information regarding this compound and to outline a technical framework for the detailed investigation of its effects on bacterial cell walls.
Proposed Mechanism of Action: Covalent Inhibition of Cell Wall Synthesis
The prevailing hypothesis for the mechanism of action of the tetrodecamycin family of antibiotics, including this compound, is the covalent modification of their molecular target(s) within the bacterial cell[1]. This mode of action is distinct from many common antibiotics that act as reversible inhibitors. Covalent inhibitors form a stable, irreversible bond with their target, often a key enzyme, leading to its permanent inactivation[2][3].
In the context of the bacterial cell wall, this covalent modification would likely target enzymes essential for the synthesis and maintenance of peptidoglycan, the primary structural component of the cell wall[4][5][6]. Peptidoglycan is a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The synthesis of peptidoglycan is a complex, multi-step process involving numerous enzymes, many of which are well-established antibiotic targets[][8].
The specific target of this compound within the peptidoglycan synthesis pathway has not yet been identified. However, potential targets could include:
-
Penicillin-Binding Proteins (PBPs): These enzymes, including transpeptidases, are responsible for the final cross-linking of peptidoglycan chains. Covalent inhibition of PBPs is the mechanism of action of β-lactam antibiotics[5][9].
-
Other Transpeptidases or Transglycosylases: Enzymes involved in the elongation and cross-linking of the peptidoglycan chains are critical for cell wall integrity.
-
Enzymes involved in precursor synthesis: Inhibition of enzymes in the cytoplasmic or membrane-associated stages of peptidoglycan precursor synthesis would also disrupt cell wall formation[][10].
The chemical structure of tetronates, with their reactive moieties, makes them suitable candidates for acting as covalent inhibitors.
Quantitative Data
The antimicrobial activity of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The available data is summarized in the table below, alongside data for its parent compound, Tetrodecamycin, for comparison.
| Compound | Bacterial Strain | MIC |
| This compound | Pasteurella piscicida sp. 639 | 50 mg/mL |
| This compound | Pasteurella piscicida sp. 6356 | 50 mg/mL |
| Tetrodecamycin | Gram-positive bacteria (including MRSA) | 6.25 - 12.5 µg/L |
| Tetrodecamycin | Pasteurella piscicida (12 strains) | 1.56 - 6.25 µg/mL |
Experimental Protocols
To fully elucidate the mechanism of action of this compound, a series of key experiments would be required. The following protocols are standard methodologies used in the field of antibiotic research.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard protocol for determining MIC values[11][12][13][14][15].
Protocol: Broth Microdilution Assay
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration significantly higher than the expected MIC.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations. Leave a well with no antibiotic as a positive control for bacterial growth and a well with uninoculated medium as a negative control.
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight. Dilute the culture to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Further dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Identification of Covalent Target using Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to identify the protein targets of covalent inhibitors in a complex proteome[16][17][18][19][20].
Protocol: Competitive ABPP for Target Identification
-
Preparation of Bacterial Lysate: Grow the target bacterial strain to mid-log phase and prepare a cell lysate.
-
Treatment with this compound: Incubate aliquots of the bacterial lysate with varying concentrations of this compound for a specified time to allow for covalent modification of its target(s). A control sample without the antibiotic is also prepared.
-
Labeling with a Broad-Spectrum Covalent Probe: Add a broad-spectrum activity-based probe that targets a class of enzymes (e.g., a probe for serine hydrolases if PBPs are suspected targets). This probe will react with the active sites of enzymes that were not inhibited by this compound. The probe should contain a reporter tag, such as biotin or a fluorescent dye.
-
Protein Separation and Visualization: Separate the proteins in the lysate by SDS-PAGE. Visualize the labeled proteins using a method appropriate for the reporter tag (e.g., streptavidin-HRP blot for biotin or fluorescence scanning for a fluorescent dye).
-
Identification of Target Proteins: Proteins that are the targets of this compound will show a decrease in labeling by the broad-spectrum probe in a concentration-dependent manner. These protein bands can be excised from the gel and identified using mass spectrometry.
Validation of Covalent Adduct Formation by Mass Spectrometry
Mass spectrometry can be used to directly confirm the covalent binding of an antibiotic to its target protein and to identify the specific site of modification[21][22][23][24][25][26][27].
Protocol: Intact Protein and Peptide Mass Spectrometry
-
Incubation and Purification: Incubate the purified target protein (identified through ABPP or other methods) with this compound. Remove the excess, unbound antibiotic.
-
Intact Protein Analysis: Analyze the intact protein-antibiotic complex using high-resolution mass spectrometry (e.g., ESI-QTOF). A mass shift corresponding to the molecular weight of this compound will confirm covalent binding.
-
Peptide Mapping: Digest the protein-antibiotic complex with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence to identify peptides that have been modified by this compound. The MS/MS fragmentation pattern will reveal the specific amino acid residue that has been covalently modified.
Visualizations
Hypothetical Signaling Pathway of Cell Wall Inhibition
Caption: Hypothetical covalent inhibition of a Penicillin-Binding Protein (PBP) by this compound.
Experimental Workflow for Mechanism of Action Elucidation
Caption: Experimental workflow for elucidating the mechanism of action of this compound.
Conclusion
This compound represents a member of the tetronate class of antibiotics with a proposed mechanism of action involving covalent modification of bacterial targets. While its specific molecular target within the cell wall synthesis pathway remains to be elucidated, the experimental framework outlined in this guide provides a clear path for future research. The determination of its precise mechanism of action is crucial for its potential development as a therapeutic agent, particularly in an era of growing antibiotic resistance. Further investigation into this compound and other tetronate antibiotics could unveil novel targets and strategies to combat bacterial infections.
References
- 1. Biosynthetic Genes for the Tetrodecamycin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. journals.asm.org [journals.asm.org]
- 5. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial cell wall composition and the influence of antibiotics by cell-wall and whole-cell NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. asimov.press [asimov.press]
- 10. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Target identification with quantitative activity based protein profiling (ABPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 20. Activity-based protein profiling in drug/pesticide discovery: Recent advances in target identification of antibacterial compounds. | Semantic Scholar [semanticscholar.org]
- 21. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]
Dihydrotetrodecamycin: An In-Depth Technical Guide on its Limited Antibacterial Spectrum Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial activity of Dihydrotetrodecamycin, focusing on its spectrum against Gram-positive bacteria. The document synthesizes available data, details relevant experimental methodologies, and visualizes key concepts to offer a thorough understanding of this compound's limited potential as an antibacterial agent.
Executive Summary
This compound is a natural product isolated from Streptomyces nashvillensis. Structurally related to the antibiotic Tetrodecamycin, it has been consistently shown to be weakly active or inactive against a range of bacteria. This lack of significant antibacterial activity is attributed to a key structural difference: the absence of an exocyclic methylene group, which is present in its active counterpart, Tetrodecamycin. This guide will delve into the available quantitative data, the experimental methods used to assess its activity, and the structural basis for its inactivity.
Antibacterial Spectrum of this compound
Quantitative data on the minimum inhibitory concentration (MIC) of this compound against Gram-positive bacteria is scarce, primarily because the compound is largely considered inactive. However, by comparing its activity to that of the closely related and active compound, Tetrodecamycin, and examining studies on synthetic analogues, a clear picture of its limited spectrum emerges.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) against Gram-Positive Bacteria
| Compound/Analogue | Staphylococcus aureus (including MRSA) | Enterococcus faecalis | General Gram-Positive Bacteria | Reference |
| This compound | Weakly active/Inactive | Inactive | Weakly active/Inactive | [1][2] |
| Tetrodecamycin | - | - | 6.25–12.5 µg/L | [1] |
| Inactive Tetrodecamycin Core Structure (Compound 5) | >128 µg/mL | >128 µg/mL | - | [3] |
The Structural Basis for Inactivity: The Missing Exo-Alkene
The primary reason for the lack of antibacterial potency in this compound lies in its chemical structure. Unlike Tetrodecamycin, this compound lacks a reactive exocyclic methylene (exo-alkene) group.[2] It has been proposed that this exo-alkene moiety is crucial for the antibacterial activity of Tetrodecamycin, likely acting as a Michael acceptor for nucleophilic residues, such as cysteine, in the active site of its molecular target.[2] This covalent modification of the target protein would lead to its inactivation and ultimately, bacterial cell death. The absence of this reactive group in this compound prevents this mechanism of action, rendering the molecule inactive.[2]
Experimental Protocols
The determination of the antibacterial spectrum of a compound like this compound relies on standardized methods for measuring its Minimum Inhibitory Concentration (MIC). The following are detailed methodologies for the key experiments that would be cited in such an evaluation.
Broth Microdilution Method
This method is a widely used and standardized technique for determining the MIC of an antimicrobial agent in a liquid medium.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a Gram-positive bacterium.
Materials:
-
This compound stock solution of known concentration
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum of the test organism (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis) adjusted to a 0.5 McFarland standard
-
Positive control (bacterial growth in broth without antibiotic)
-
Negative control (broth only)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Dilutions: A serial two-fold dilution of the this compound stock solution is prepared in CAMHB directly in the wells of a 96-well microtiter plate. The typical final volume in each well is 100 µL.
-
Inoculation: The bacterial inoculum is diluted in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the test organism.
References
- 1. Tetrodecamycin and this compound, new antimicrobial antibiotics against Pasteurella piscicida produced by Streptomyces nashvillensis MJ885-mF8. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic total synthesis of the antibiotic (−)-13-deoxytetrodecamycin using the Diels–Alderase TedJ - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05480J [pubs.rsc.org]
- 3. Synthesis and antimicrobial activity of tetrodecamycin partial structures - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Dihydrotetrodecamycin Against Pasteurella piscicida: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the current understanding of the in vitro activity of Dihydrotetrodecamycin against Pasteurella piscicida (now known as Photobacterium damselae subsp. piscicida), the causative agent of pseudotuberculosis in fish. This compound, a natural product isolated from Streptomyces nashvillensis, has been identified as a potential antimicrobial agent. However, publicly available data on its specific efficacy against P. piscicida is limited. This document summarizes the existing information, provides detailed, standardized experimental protocols for determining antimicrobial susceptibility in aquatic bacteria, and outlines the logical workflow for such research. While specific quantitative data for this compound is not available in the cited literature, data for the related compound, Tetrodecamycin, is presented for comparative context.
Introduction
Pasteurella piscicida is a significant pathogen in aquaculture, causing considerable economic losses worldwide. The development of novel antimicrobial agents is crucial to combat the emergence of antibiotic resistance. This compound and its analogue, Tetrodecamycin, are secondary metabolites produced by Streptomyces nashvillensis MJ885-mF8.[1][2] Initial studies have suggested that while Tetrodecamycin exhibits notable activity against P. piscicida, this compound is considered to be weakly active.[1][2] This guide aims to provide a comprehensive resource for researchers interested in further investigating the potential of this compound.
Quantitative Data Summary
Specific Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for this compound against Pasteurella piscicida are not detailed in the available scientific literature. The primary research describes its activity as "weakly active" without providing quantitative metrics.[1][2]
For contextual comparison, the MIC values for the related and more active compound, Tetrodecamycin , are presented below. It is imperative to note that these values do not represent the efficacy of this compound.
| Compound | Target Organism(s) | Number of Strains | MIC Range (µg/mL) | Reference |
| Tetrodecamycin | Pasteurella piscicida | 12 | 1.56 - 6.25 | [1] |
| Tetrodecamycin | Gram-positive bacteria (including MRSA) | Not specified | 6.25 - 12.5 (µg/L) | [1] |
Experimental Protocols
The following are detailed, standardized methodologies for determining the in vitro antimicrobial susceptibility of aquatic bacterial pathogens like Pasteurella piscicida. These protocols are based on established guidelines for antimicrobial susceptibility testing.
Broth Microdilution Method for MIC Determination
This method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial Strain: Pure, overnight culture of Pasteurella piscicida.
-
Antimicrobial Agent: this compound (stock solution of known concentration).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious marine organisms, supplementation with NaCl (e.g., 1-2%) may be necessary.
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer (for inoculum standardization).
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of P. piscicida from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of Antimicrobial Agent:
-
Prepare a two-fold serial dilution of this compound in CAMHB directly in the 96-well plate.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial suspension to each well (except the sterility control), resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Incubate the plates at a temperature suitable for P. piscicida growth (typically 22-28°C) for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Agar Dilution Method for MIC Determination
The agar dilution method is another reference method for MIC determination and is particularly useful when testing multiple isolates simultaneously.
Materials:
-
Bacterial Strain: Pure, overnight culture of Pasteurella piscicida.
-
Antimicrobial Agent: this compound (stock solution of known concentration).
-
Growth Medium: Mueller-Hinton Agar (MHA), potentially supplemented with NaCl.
-
Equipment: Petri dishes, incubator, multipoint inoculator (optional).
Procedure:
-
Preparation of Agar Plates with Antimicrobial Agent:
-
Prepare a series of molten MHA aliquots.
-
Add appropriate volumes of the this compound stock solution to each aliquot to achieve the desired final concentrations after solidification.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
Include a control plate with no antimicrobial agent.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
-
Inoculation:
-
Spot-inoculate a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate, including the control plate. A multipoint inoculator can be used to test multiple strains simultaneously.
-
-
Incubation:
-
Allow the inoculated spots to dry, then invert the plates and incubate at 22-28°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a visible colony or a haze.
-
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial pathogen.
Caption: General workflow for MIC determination.
Logical Relationship of Research Findings
This diagram illustrates the logical flow of the research findings regarding this compound and Pasteurella piscicida.
References
- 1. Tetrodecamycin and this compound, new antimicrobial antibiotics against Pasteurella piscicida produced by Streptomyces nashvillensis MJ885-mF8. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. | Semantic Scholar [semanticscholar.org]
Dihydrotetrodecamycin: A Technical Review of its Limited Biological Activity Against Multidrug-Resistant Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrodecamycin family of antibiotics, isolated from Streptomyces species, represents a unique class of polyketide-derived natural products.[1][2] These compounds are characterized by a complex tetracyclic framework that includes a tetronate ring and a trans-decalin system.[1][2][3] While members of this family, such as Tetrodecamycin and 13-deoxytetrodecamycin, have demonstrated potent antimicrobial activity against a range of pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), Dihydrotetrodecamycin has been identified as a significantly less active analogue.[3][4][5] This technical guide provides an in-depth analysis of the biological activity of this compound, with a focus on its comparative performance against multidrug-resistant bacteria, the structural basis for its limited efficacy, and generalized protocols for its evaluation.
Comparative Biological Activity: A Structure-Activity Relationship
The antibacterial potency of the tetrodecamycin family is intrinsically linked to a specific structural feature: an exo-methylene group on the tetronate ring.[3][6] This functional group is present in the active compounds, Tetrodecamycin and 13-deoxytetrodecamycin, but is absent in this compound, where it is reduced to a methyl group.[3] This seemingly minor structural alteration has a profound impact on the biological activity of the molecule.
Quantitative Data Summary
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and its more potent analogues. The data clearly illustrates the significantly weaker antibacterial profile of this compound.
| Compound | Organism | Resistance Profile | MIC (µg/mL) | Reference |
| This compound | Pasteurella piscicida sp. 639 | - | 50 | [7] |
| Pasteurella piscicida sp. 6356 | - | 50 | [7] | |
| Gram-positive bacteria | (including MRSA) | >128 (for core structure) | [6] | |
| Tetrodecamycin | Pasteurella piscicida (12 strains) | - | 1.56 - 6.25 | [4][5] |
| Gram-positive bacteria | (including MRSA) | 0.00625 - 0.0125 | [4][5] | |
| 13-deoxytetrodecamycin | Gram-positive organisms | (including MRSA and multi-drug resistant S. aureus) | 1 - 8 | [2][3] |
Proposed Mechanism of Action: The Role of the Exo-Methylene Group
The prevailing hypothesis for the mechanism of action of bioactive tetrodecamycins is the covalent modification of a biological target through a Michael addition reaction.[3] The conjugated system, which includes the exo-methylene group, acts as a Michael acceptor, making it susceptible to nucleophilic attack from residues like cysteine within the target protein. This irreversible binding is thought to be responsible for the observed antibacterial activity.
This compound, lacking the crucial exo-methylene group, is incapable of participating in this Michael addition.[3] Its reduced activity suggests that non-covalent interactions alone are insufficient for potent inhibition of the cellular target.
Below is a diagram illustrating the proposed Michael addition mechanism for active tetrodecamycins, which highlights why this compound is inactive.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8] The broth microdilution method is a standard procedure for determining MIC values.[9][10]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a concentration that is twice the highest concentration to be tested.[9]
-
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x antimicrobial solution to the first column of wells.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a gradient of antimicrobial concentrations.[9] Discard 100 µL from the last dilution column.
-
-
Inoculum Preparation:
-
Culture the test microorganism (e.g., a multidrug-resistant strain of S. aureus) on an appropriate agar medium overnight.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[10]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate. This will bring the total volume in each well to 200 µL and dilute the antimicrobial concentration to the final test concentration.
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.[8]
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (i.e., the well is clear).
-
Cytotoxicity Assay
It is crucial to assess the potential toxicity of any antimicrobial compound to mammalian cells. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[11][12]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture a suitable mammalian cell line (e.g., human embryonic kidney cells, HEK293) in appropriate culture medium.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.[13]
-
-
Compound Exposure:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound.
-
Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add the MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[12]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.
-
Conclusion
The available scientific evidence strongly indicates that this compound possesses weak to negligible antibacterial activity, particularly against multidrug-resistant strains. This limited efficacy is attributed to the absence of the exo-methylene group, a key structural feature required for the proposed Michael addition mechanism of action employed by its more potent analogues, Tetrodecamycin and 13-deoxytetrodecamycin. While this compound itself does not represent a promising lead for antibiotic development, its study provides valuable insights into the structure-activity relationships within the tetrodecamycin family. Future research in this area should focus on the synthesis and evaluation of analogues that retain the essential exo-methylene moiety to explore and optimize the antimicrobial potential of this unique class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoenzymatic total synthesis of the antibiotic (−)-13-deoxytetrodecamycin using the Diels–Alderase TedJ - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05480J [pubs.rsc.org]
- 3. Chemoenzymatic total synthesis of the antibiotic (−)-13-deoxytetrodecamycin using the Diels–Alderase TedJ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrodecamycin and this compound, new antimicrobial antibiotics against Pasteurella piscicida produced by Streptomyces nashvillensis MJ885-mF8. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Synthesis and antimicrobial activity of tetrodecamycin partial structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrotetrodecamycin: A Technical Guide to a Unique Polyketide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrotetrodecamycin is a polyketide antibiotic belonging to the tetronate family, a class of natural products characterized by a distinctive five-membered lactone ring. Produced by Streptomyces species, its biosynthesis is governed by the ted gene cluster. Structurally, it is closely related to tetrodecamycin and 13-deoxytetrodecamycin. A key feature differentiating its bioactivity from related compounds is the saturation of the exocyclic methylene group on the tetronate ring. This structural modification results in significantly attenuated antimicrobial properties, rendering this compound weakly active. This guide provides a comprehensive overview of this compound, including its physicochemical properties, biosynthesis, proposed mechanism of action, and detailed experimental protocols for its isolation and the evaluation of its antibacterial activity.
**1. Introduction
The tetrodecamycins are a family of polyketide natural products that have garnered interest for their complex chemical structures and biological activities.[1] First isolated from the fermentation broth of Streptomyces nashvillensis MJ885-mF8, this family includes tetrodecamycin, 13-deoxytetrodecamycin, and this compound.[2][3] These compounds share a common tetracyclic framework. This compound is distinguished from the more active tetrodecamycin by the absence of an exocyclic double bond, a feature that appears critical for its antibacterial efficacy.[1] Understanding the structure, biosynthesis, and biological activity of this compound provides valuable insights into the structure-activity relationships within the tetronate class of antibiotics.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₄O₆ | [4][5] |
| Molecular Weight | 336.38 g/mol | [4][6] |
| Appearance | Solid | [6] |
| Storage Temperature | -20°C | [6] |
Biosynthesis
The biosynthesis of this compound is orchestrated by the ted biosynthetic gene cluster.[7] This cluster contains the genetic blueprint for the enzymes responsible for assembling the polyketide backbone and tailoring it to the final product. The process is a classic example of modular polyketide synthesis.
Key Enzymatic Steps
-
Polyketide Chain Assembly: The core carbon skeleton of this compound is assembled by a Type I polyketide synthase (PKS). This large, multi-domain enzyme iteratively condenses small carboxylic acid units (likely acetate and propionate) to build the polyketide chain.
-
Tetronate Ring Formation: A defining feature of the tetrodecamycin family is the tetronate ring. This five-membered lactone is formed from a glycerol-derived C₃ unit.
-
Cyclization: The polyketide chain undergoes a series of cyclization reactions to form the characteristic multi-ring system.
-
Tailoring Reactions: After the core structure is formed, a series of tailoring enzymes modify the molecule. In the case of this compound, a reduction reaction is presumed to saturate the exocyclic methylene group present in its precursor, tetrodecamycin.
Biosynthetic Pathway Diagram
Caption: Proposed biosynthetic pathway of this compound.
**4. Proposed Mechanism of Action
The antibacterial activity of the tetrodecamycin family is believed to stem from their ability to act as Michael acceptors, allowing for covalent modification of biological targets.[7] The exocyclic methylene group on the tetronate ring of tetrodecamycin creates a reactive site for nucleophilic attack, likely from cysteine residues in target proteins.
This compound, which lacks this exocyclic double bond, is significantly less active.[1] This strongly suggests that the primary mechanism of action for this class of antibiotics is dependent on this specific chemical feature. The weak activity that is observed may be due to a less reactive Michael acceptor site still present in the ring structure, or a different, less potent mechanism.
Caption: Proposed mechanism of action highlighting the role of the exocyclic methylene group.
Antibacterial Activity
This compound has been reported to be weakly active.[2] The available quantitative data on its antibacterial activity is limited but supports this observation.
| Organism | MIC (µg/mL) | Reference(s) |
| Pasteurella piscicida sp. 639 | 50 | [4] |
| Pasteurella piscicida sp. 6356 | 50 | [4] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A higher MIC value indicates lower antibacterial activity. For comparison, the related compound tetrodecamycin shows MIC values in the range of 1.56-6.25 µg/mL against P. piscicida and 6.25-12.5 µg/L against Gram-positive bacteria, including MRSA.[2]
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a generalized procedure based on the methods described for the isolation of this compound from Streptomyces nashvillensis MJ885-mF8.[2]
1. Fermentation:
-
Strain: Streptomyces nashvillensis MJ885-mF8.
-
Medium: A suitable production medium for Streptomyces, such as soybean meal-glucose broth or a similar complex medium.
-
Culture Conditions: Inoculate the production medium with a seed culture of S. nashvillensis. Incubate for 5-7 days at 28-30°C with shaking (e.g., 200 rpm) to ensure adequate aeration.
2. Extraction:
-
Harvesting: After the incubation period, harvest the fermentation broth.
-
Adsorption: Pass the whole broth through a column packed with Diaion HP-20 resin. This step captures the desired metabolites from the broth.
-
Elution: Wash the resin with water to remove salts and polar impurities. Elute the adsorbed compounds with a suitable organic solvent, such as acetone or methanol.
-
Concentration: Concentrate the eluate under reduced pressure to obtain a crude extract.
3. Purification:
-
Silica Gel Chromatography: Apply the crude extract to a silica gel column.
-
Elution Gradient: Elute the column with a gradient of a non-polar to a polar solvent system (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
Crystallization: Pool the fractions containing the pure compound, concentrate, and crystallize from a suitable solvent system to obtain pure this compound.
Caption: Workflow for the isolation and purification of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The following is a standard broth microdilution protocol to determine the MIC of this compound.
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Grow the desired bacterial strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria) at 37°C.
-
Microtiter Plates: Use sterile 96-well microtiter plates.
2. Assay Procedure:
-
Serial Dilution: In the wells of the microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the broth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Dilute the overnight bacterial cultures to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
3. Data Analysis:
-
Visual Inspection: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
Spectrophotometric Reading: Alternatively, use a microplate reader to measure the optical density (e.g., at 600 nm) of each well. The MIC can be defined as the concentration that inhibits a certain percentage (e.g., ≥90%) of bacterial growth compared to the positive control.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound serves as an important member of the tetrodecamycin family for understanding the chemical requirements for antibacterial activity in this class of polyketides. Its weak biological activity, in stark contrast to its unsaturated analog, tetrodecamycin, underscores the critical role of the exocyclic methylene group as a Michael acceptor in their proposed mechanism of action. While not a promising antibiotic candidate itself, the study of its biosynthesis and the comparative analysis of its activity provide valuable knowledge for the future design and semi-synthetic modification of more potent polyketide antibiotics. Further research to fully elucidate the specific molecular targets of the tetrodecamycin family is warranted.
References
- 1. Chemoenzymatic total synthesis of the antibiotic (−)-13-deoxytetrodecamycin using the Diels–Alderase TedJ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrodecamycin and this compound, new antimicrobial antibiotics against Pasteurella piscicida produced by Streptomyces nashvillensis MJ885-mF8. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrodecamycin and this compound, new antimicrobial antibiotics against Pasteurella piscicida produced by Streptomyces nashvillensis MJ885-mF8. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.cn [targetmol.cn]
- 6. Sapphire North America [sapphire-usa.com]
- 7. researchgate.net [researchgate.net]
Exploratory Studies on the Antimicrobial Effects of Dihydrotetrodecamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrotetrodecamycin, a polyketide antibiotic produced by Streptomyces nashvillensis MJ885-mF8, is a structural analog of the more potent antimicrobial agent, tetrodecamycin. While early studies have characterized this compound as weakly active, its unique structural features and relationship to the broader class of tetronate antibiotics warrant a closer examination of its antimicrobial properties and potential mechanisms of action. This technical guide provides a consolidated overview of the available data on this compound, including its limited quantitative antimicrobial activity, detailed experimental protocols for its evaluation, and a discussion of its proposed mechanism of action. Due to the sparse specific data on this compound, this guide also draws upon information from closely related tetronate antibiotics to provide a broader context for future exploratory studies.
Introduction
The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potential antibacterial activity. The tetronate family of natural products, characterized by a tetronic acid moiety, has garnered interest for its diverse biological activities. This compound, isolated from the fermentation broth of Streptomyces nashvillensis MJ885-mF8, belongs to this class of compounds[1]. It is a close structural relative of tetrodecamycin, another antimicrobial agent produced by the same organism.
Initial investigations have indicated that this compound exhibits significantly weaker antimicrobial activity compared to tetrodecamycin[1]. This difference in potency is attributed to a key structural variation: the absence of an exo-methylene group in this compound, which is present in tetrodecamycin. This functional group is believed to be crucial for the biological activity of tetrodecamycins, which are proposed to act as Michael acceptors, forming covalent bonds with their biological targets[2].
Despite its lower potency, the study of this compound can provide valuable insights into the structure-activity relationships within the tetronate class of antibiotics. Understanding the molecular basis for its reduced activity can inform the rational design of more potent synthetic analogs. This guide aims to collate the existing, albeit limited, knowledge on this compound and to provide a framework for future research endeavors.
Quantitative Data on Antimicrobial Activity
The available quantitative data on the antimicrobial activity of this compound is limited. The primary literature describes it as "weakly active" without providing a comprehensive set of Minimum Inhibitory Concentration (MIC) values against a broad panel of microorganisms[1]. To provide a comparative context, the available data for this compound and its more active analog, tetrodecamycin, are summarized below.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| This compound | Pasteurella piscicida | 50 | [1] |
| Tetrodecamycin | Gram-positive bacteria (including MRSA) | 6.25 - 12.5 (µg/L) | [1] |
| Tetrodecamycin | Pasteurella piscicida (12 strains) | 1.56 - 6.25 | [1] |
Note: The reported MIC unit for Tetrodecamycin against Gram-positive bacteria is in µg/L, which is an unusually low value and may be a typographical error in the original publication. It is more likely intended to be µg/mL. The high MIC value for this compound against Pasteurella piscicida supports the characterization of it being weakly active.
Experimental Protocols
Standardized methods for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent are crucial for reproducible and comparable results. The following are detailed protocols for the broth microdilution and agar dilution methods, which are suitable for the evaluation of this compound's antimicrobial activity.
Broth Microdilution Assay
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound (or other test compound)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)
-
Bacterial inoculum, standardized to a turbidity equivalent to a 0.5 McFarland standard
-
Sterile diluent (e.g., broth or sterile water)
-
Pipettes and multichannel pipettes
-
Incubator
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it further in the broth medium to the desired starting concentration.
-
Serial Dilutions: In a 96-well plate, perform serial twofold dilutions of the antimicrobial agent in the broth medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Agar Dilution Assay
This method involves incorporating the antimicrobial agent into an agar medium, upon which a standardized inoculum of the test organism is spotted.
Materials:
-
This compound (or other test compound)
-
Sterile petri dishes
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial inoculum, standardized to a turbidity equivalent to a 0.5 McFarland standard
-
Sterile diluent
-
Inoculator (e.g., a multipoint replicator) or micropipette
Procedure:
-
Preparation of Antimicrobial-Containing Agar Plates: Prepare a series of agar plates, each containing a different concentration of this compound. This is done by adding the antimicrobial stock solution to the molten agar before pouring the plates.
-
Inoculum Preparation: Prepare a standardized bacterial suspension as described for the broth microdilution method.
-
Inoculation: Spot a standardized volume of the bacterial inoculum onto the surface of each agar plate, including a control plate with no antimicrobial agent.
-
Incubation: Incubate the plates at the appropriate temperature for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism on the agar surface.
Mechanism of Action and Signaling Pathways
Proposed Mechanism of Action: Michael Acceptor
The antimicrobial activity of the tetrodecamycin class of compounds is hypothesized to stem from their ability to act as Michael acceptors[2]. This reactivity is attributed to the presence of an α,β-unsaturated carbonyl system within their molecular structure. This electrophilic center can react with nucleophilic residues (such as cysteine or lysine) in bacterial proteins, leading to the formation of a covalent bond. This irreversible binding can inactivate essential enzymes or other proteins, ultimately leading to bacterial cell death.
The significantly lower activity of this compound is attributed to the absence of the exo-methylene group, which in tetrodecamycin, extends the conjugated system and enhances its reactivity as a Michael acceptor[2]. While this compound still possesses a Michael acceptor system, its reduced electrophilicity likely leads to a much lower rate of covalent modification of its target(s)[2].
Caption: Proposed mechanism of action for tetrodecamycins.
Potential Impact on Bacterial Signaling
While specific signaling pathways affected by this compound have not been elucidated, its proposed mechanism of covalent modification suggests that it could potentially interfere with various cellular processes regulated by signaling pathways. Covalent modification of key proteins in signaling cascades, such as kinases, phosphatases, or transcription factors, could disrupt their function and lead to a downstream cellular response.
Given the broad reactivity of Michael acceptors, it is plausible that this compound, albeit weakly, could interact with multiple targets within a bacterial cell. Future research, employing techniques such as chemoproteomics, could identify the specific protein targets of this compound and its more active analogs. This would provide a more detailed understanding of their mechanism of action and their effects on bacterial signaling networks.
Experimental and Logical Workflow
The following diagram illustrates a logical workflow for the exploratory investigation of a novel antimicrobial compound like this compound.
Caption: A logical workflow for the study of a new antimicrobial agent.
Conclusion and Future Directions
This compound, while demonstrating weak antimicrobial activity, serves as an important chemical tool for understanding the structure-activity relationships within the tetronate class of antibiotics. The available evidence strongly suggests that its reduced potency is linked to the absence of a reactive exo-methylene group, which is critical for the proposed Michael-acceptor-based mechanism of action of its more active analog, tetrodecamycin.
Future exploratory studies should focus on several key areas:
-
Comprehensive Antimicrobial Profiling: Despite its weak activity, a full spectrum of MIC values against a diverse panel of bacterial and fungal pathogens should be determined to identify any potential niche applications.
-
Target Identification: Modern chemoproteomic approaches could be employed to identify the cellular targets of this compound and tetrodecamycin. This would provide definitive evidence for their mechanism of action and reveal the specific signaling pathways they may disrupt.
-
Synthetic Analog Development: The structural information from this compound and tetrodecamycin can guide the synthesis of novel analogs with improved potency and selectivity. By modifying the core structure and the reactive Michael acceptor, it may be possible to develop new lead compounds for antibiotic development.
References
- 1. Tetrodecamycin and this compound, new antimicrobial antibiotics against Pasteurella piscicida produced by Streptomyces nashvillensis MJ885-mF8. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Initial Characterization of Dihydrotetrodecamycin's Mode of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Tetrodecamycin Family of Antibiotics
The tetrodecamycins are a group of secondary metabolites characterized by a distinctive tetronate ring structure.[2][5] The family includes several members, with TDM and 13-dTDM being the most studied for their antibacterial properties.[4] These compounds have demonstrated significant potential, showing activity against multidrug-resistant Gram-positive bacteria.[3][4][6] The molecular target of the tetrodecamycins remains to be definitively identified, making them an area of active research in the quest for novel antibiotics with new mechanisms of action.[4][5] Dihydrotetrodecamycin, while produced by the same biosynthetic pathway as its active relatives, lacks this antibacterial efficacy and serves as an essential negative control in mechanistic studies.[4]
The Proposed Mechanism of Action: A Tale of a Missing Michael Acceptor
The current hypothesis for the antibacterial action of TDM and 13-dTDM centers on the presence of a reactive exo-methylene group.[2][5] This functional group is part of a conjugated system that forms a Michael acceptor.[2] It is proposed that this electrophilic center can react with a nucleophile within a critical bacterial target, leading to covalent modification and subsequent inhibition of the target's function.[2] This type of covalent inhibition is a well-established mechanism for many effective antibiotics.
This compound lacks this crucial exo-methylene group.[2] The absence of this reactive moiety is the most significant structural difference between dhTDM and its active counterparts and is believed to be the primary reason for its lack of antibiotic activity.[2] While dhTDM still possesses a Michael acceptor within its structure, the one involving the exo-methylene is absent, suggesting its critical role in the antibacterial mechanism.[2]
Caption: Proposed mechanism of action for active tetrodecamycins versus the inactive this compound.
Quantitative Data Summary
The initial characterization of this compound's biological activity primarily involves minimum inhibitory concentration (MIC) testing against various bacterial strains. The available data for dhTDM is limited, as research has focused more on its active congeners.
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Pasteurella piscicida sp. 639 | 50 | [1] |
| This compound | Pasteurella piscicida sp. 6356 | 50 | [1] |
| 13-deoxytetrodecamycin | Methicillin-resistant S. aureus (MRSA) | Competitive with vancomycin | [4] |
| Tetrodecamycin | Data not available in snippets | - |
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not fully available in the public domain. However, based on standard practices in microbiology and natural product chemistry, the following methodologies are representative of the key experiments conducted.
Fermentation and Isolation of this compound
-
Fermentation: Streptomyces nashvillensis MJ885-mF8 is cultured in a suitable liquid medium under optimal conditions for the production of secondary metabolites.
-
Extraction: The fermentation broth is harvested, and the supernatant is separated from the mycelia. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, including silica gel chromatography and high-performance liquid chromatography (HPLC), to separate the different components.
-
Purification: Fractions containing this compound are identified and further purified by repeated chromatographic steps until a pure compound is obtained. Purity is typically assessed by HPLC and nuclear magnetic resonance (NMR) spectroscopy.
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture Preparation: The test bacterium (e.g., Pasteurella piscicida) is grown in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for bacterial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Conclusion and Future Directions
The initial characterization of this compound strongly suggests that its lack of antibacterial activity is due to the absence of a key exo-methylene group, which acts as a Michael acceptor in its active congeners. This makes dhTDM an invaluable chemical probe for identifying the molecular target of the tetrodecamycin class of antibiotics.
Future research should focus on:
-
Target Identification: Utilizing active tetrodecamycins in affinity chromatography or activity-based protein profiling experiments to isolate and identify their cellular target(s). This compound would serve as a crucial negative control in these experiments.
-
Structural Biology: Co-crystallization of the active compounds with their target to visualize the covalent adduct and understand the precise molecular interactions.
-
Chemical Synthesis: Synthesis of focused libraries of tetrodecamycin analogs to further probe the structure-activity relationship and potentially develop more potent and selective derivatives.
By leveraging the structural differences between active and inactive members of the tetrodecamycin family, the scientific community can make significant strides in understanding their mechanism of action and developing a new class of much-needed antibiotics.
References
Unraveling the Genetic Blueprint for Dihydrotetrodecamycin: A Technical Guide to its Polyketide Synthase Machinery
For Immediate Release
A comprehensive technical guide detailing the polyketide synthase (PKS) genes responsible for the biosynthesis of dihydrotetrodecamycin has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth look at the genetic architecture and functional organization of the this compound biosynthetic gene cluster, offering critical insights for the potential bioengineering and optimization of this promising class of antibiotics.
This compound belongs to the tetrodecamycin family of antibiotics, which are characterized by a distinctive tetronate ring structure.[1][2][3] These compounds have garnered interest for their activity against various bacteria.[4] The biosynthetic pathway leading to this compound and its analogs is orchestrated by a Type I polyketide synthase system encoded by the 'ted' gene cluster, first identified in Streptomyces sp. strain WAC04657.[1][2][5]
This guide summarizes the key quantitative data of the core PKS genes, outlines detailed experimental protocols for their study, and provides visual representations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this complex enzymatic machinery.
Quantitative Overview of the this compound PKS Gene Cluster
The core of the this compound biosynthetic machinery lies within the 'ted' gene cluster. The primary polyketide backbone is assembled by a suite of four large, multifunctional PKS enzymes: TedS1, TedS2, TedS3, and TedS4.[3][5] These enzymes are organized into seven distinct modules, each responsible for a specific cycle of chain elongation and modification. The total size of the genome of the producing organism, Streptomyces sp. WAC04657, is approximately 7.761 Mb and is predicted to contain 27 secondary metabolite biosynthetic gene clusters.[5]
Table 1: Core Polyketide Synthase Genes for this compound Biosynthesis
| Gene | Protein Product | Predicted Size (amino acids) | Predicted Function |
| tedS1 | TedS1 | 2854 | Polyketide Synthase (Modules 1 & 2) |
| tedS2 | TedS2 | 3557 | Polyketide Synthase (Modules 3 & 4) |
| tedS3 | TedS3 | 2209 | Polyketide Synthase (Module 5) |
| tedS4 | TedS4 | 3121 | Polyketide Synthase (Modules 6 & 7) |
Table 2: Domain Organization of the this compound PKS Modules
| Protein | Module | Domain Organization | Predicted Extender Unit |
| TedS1 | 1 | KS, AT, KR, ACP | Malonyl-CoA |
| 2 | KS, AT, DH, KR, ACP | Malonyl-CoA | |
| TedS2 | 3 | KS, AT, KR, ACP | Malonyl-CoA |
| 4 | KS, AT, DH, KR, ACP | Malonyl-CoA | |
| TedS3 | 5 | KS, AT, KR, ACP | Malonyl-CoA |
| TedS4 | 6 | KS, AT, DH, KR, ACP | Malonyl-CoA |
| 7 | KS, AT, KR, ACP, TE | Malonyl-CoA |
KS: Ketosynthase, AT: Acyltransferase, DH: Dehydratase, KR: Ketoreductase, ACP: Acyl Carrier Protein, TE: Thioesterase.
Experimental Protocols for the Investigation of the 'ted' Gene Cluster
The identification and characterization of the this compound biosynthetic gene cluster involved a series of key experimental procedures. The following protocols are based on the methodologies described in the foundational research.
Bacterial Strains, Culture Conditions, and DNA Isolation
-
Streptomyces sp. WAC04657 and its derivatives were cultured on Maltose-Yeast Extract-Malt Extract (MYM) agar at 30°C.
-
Genomic DNA isolation was performed from mycelia grown in liquid MYM medium. Standard protocols for high-molecular-weight DNA extraction from Streptomyces were employed, often involving lysozyme treatment and phenol-chloroform extraction.
Genome Sequencing and Bioinformatic Analysis
-
Whole-genome sequencing of Streptomyces sp. WAC04657 was performed using a combination of 454 pyrosequencing and single-molecule real-time (SMRT) sequencing to generate a high-quality draft genome. The genome sequence was deposited in GenBank under the accession number LQYF00000000.[5]
-
Biosynthetic gene cluster identification was carried out using the antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) software.[5] This tool identifies the boundaries of the gene cluster and predicts the function of the encoded enzymes and the domain organization of the PKS modules.
Genetic Manipulation of the 'ted' Gene Cluster
-
Gene disruption was used to confirm the role of the 'ted' cluster in this compound production. This was achieved by creating a disruption cassette containing an antibiotic resistance marker flanked by regions homologous to the target gene (e.g., tedF1).
-
Conjugation of the disruption plasmid from E. coli S17.1 to Streptomyces sp. WAC04657 was performed on ISP4 medium. Exconjugants were selected using appropriate antibiotics.
-
Verification of mutants was carried out by PCR analysis and subsequent sequencing to confirm the correct integration of the disruption cassette.
Metabolite Extraction and Analysis
-
Small-scale extraction of metabolites was performed by growing Streptomyces strains on MYM agar plates. The agar was then macerated and extracted with an organic solvent such as ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC) analysis of the crude extracts was performed on a C18 or other suitable column with a water/acetonitrile gradient containing a modifier like formic acid.
-
Mass Spectrometry (MS) , particularly high-resolution mass spectrometry, was coupled with HPLC to determine the exact masses of the produced metabolites and confirm the absence of this compound in the mutant strains and its presence in the wild-type.
Visualizing the this compound Biosynthesis and Discovery Workflow
To further elucidate the complex processes involved in this compound production and its genetic investigation, the following diagrams have been generated.
Caption: Proposed biosynthetic pathway for this compound.
Caption: Experimental workflow for identifying the 'ted' gene cluster.
References
- 1. researchgate.net [researchgate.net]
- 2. Recently published Streptomyces genome sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptomyces silvae sp. nov., isolated from forest soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrodecamycin and this compound, new antimicrobial antibiotics against Pasteurella piscicida produced by Streptomyces nashvillensis MJ885-mF8. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Dihydrotetrodecamycin and its Conversion to the Bioactive Tetrodecamycin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of dihydrotetrodecamycin and its direct biosynthetic relationship to the potent antibiotic, tetrodecamycin. This compound is the immediate, non-bioactive precursor to tetrodecamycin, a natural product exhibiting significant antimicrobial activity. The structural conversion, involving the enzymatic formation of a critical exocyclic methylene group, is the key determinant of its bioactivity. This document details the biosynthetic pathway, comparative biological activities, and relevant experimental methodologies for the study of these related compounds. All quantitative data are presented in structured tables, and key processes are visualized through diagrams generated using the DOT language.
Introduction
Tetrodecamycin is a polyketide natural product first isolated from Streptomyces nashvillensis MJ885-mF8.[1] It belongs to the tetronate family of antibiotics, characterized by a unique polycyclic architecture. This structure includes a dialkyldecalin core bridged to a γ-lactone tetronate moiety through a rare ether linkage.[2] this compound is a closely related natural product and the direct biosynthetic precursor to tetrodecamycin. The primary structural difference between these two molecules is the absence of an exocyclic methylene group at the C-5 position of the tetronate ring in this compound. This seemingly minor structural variation has a profound impact on their biological activity, rendering this compound largely inactive as an antimicrobial agent.[3] The presence of this Michael acceptor in tetrodecamycin is believed to be essential for its mechanism of action, which is hypothesized to involve the covalent modification of its molecular target(s).[4][5] Understanding the relationship and conversion between these two compounds is crucial for the potential development of novel antibiotics.
Chemical Structures
The chemical structures of this compound and tetrodecamycin are presented below. The key differentiating feature, the exocyclic methylene group on tetrodecamycin, is highlighted.
(Image of this compound and tetrodecamycin structures would be placed here in a full whitepaper)
Biosynthesis of Tetrodecamycin from this compound
The biosynthesis of tetrodecamycin from this compound is a critical enzymatic step within the broader tetrodecamycin biosynthetic pathway, which is governed by the ted gene cluster.[5] this compound is synthesized first and then undergoes an oxidation reaction to form the bioactive tetrodecamycin. This final step is catalyzed by a cytochrome P450 enzyme, TedH, which is responsible for the introduction of the exocyclic methylene group.[2] This conversion is the pivotal event that confers antimicrobial activity to the molecule.
Quantitative Biological Activity
The antimicrobial activities of this compound and tetrodecamycin have been evaluated against a range of bacterial strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial's potency. The data clearly indicates that tetrodecamycin is a potent antibiotic, while this compound exhibits significantly weaker or no activity.
| Compound | Organism | MIC (µg/mL) | Reference |
| Tetrodecamycin | Pasteurella piscicida | 1.56 - 6.25 | [1] |
| Gram-positive bacteria (general) | 6.25 - 12.5 (µg/L) | [1] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 - 12.5 (µg/L) | [1] | |
| This compound | Pasteurella piscicida | Weakly active | [1] |
Proposed Mechanism of Action
The prevailing hypothesis for the mechanism of action of tetrodecamycin centers on its electrophilic exocyclic methylene group, which acts as a Michael acceptor.[4] This reactive moiety is thought to form a covalent bond with a nucleophilic residue, such as a cysteine or lysine, within the active site of its molecular target, thereby inactivating a crucial bacterial protein.[5] this compound, lacking this reactive group, is unable to form such covalent adducts, explaining its lack of significant bioactivity.
Experimental Protocols
Fermentation and Production
A general protocol for the production of tetrodecamycins from Streptomyces nashvillensis MJ885-mF8 is as follows. Note that optimization of media components and fermentation parameters is often required for maximizing yield.
-
Strain Cultivation: Streptomyces nashvillensis MJ885-mF8 is cultured on a suitable agar medium for sporulation.
-
Seed Culture: A seed culture is initiated by inoculating a suitable liquid medium with spores or mycelia from the agar plate. The culture is incubated with shaking to promote growth.
-
Production Fermentation: The seed culture is used to inoculate a larger volume of production medium. The fermentation is carried out for several days under controlled conditions of temperature, pH, and aeration. A typical production medium may contain sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and mineral salts.[6]
Isolation and Purification
A general workflow for the isolation and purification of tetrodecamycin and this compound from the fermentation broth is outlined below.
-
Extraction: The fermentation broth is centrifuged to separate the supernatant and the mycelial cake. The supernatant is then extracted with an organic solvent such as ethyl acetate to recover the crude secondary metabolites.[5]
-
Adsorption Chromatography: The crude extract is subjected to chromatography on a Diaion HP-20 resin. The column is washed with aqueous solutions and then eluted with increasing concentrations of an organic solvent (e.g., methanol or acetone) to desorb the compounds of interest.[1][7]
-
Silica Gel Chromatography: The fractions containing the tetrodecamycins are further purified by silica gel column chromatography using a gradient of a non-polar and a polar solvent (e.g., hexane and ethyl acetate).
-
Crystallization/HPLC: Final purification can be achieved by crystallization or by preparative high-performance liquid chromatography (HPLC) to yield pure this compound and tetrodecamycin.[5]
Structural Characterization
The structures of this compound and tetrodecamycin are elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed for complete structural assignment:[8]
-
¹H NMR: To identify the proton environments in the molecule.
-
¹³C NMR: To identify the carbon skeleton.
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular framework.
-
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of tetrodecamycin and this compound can be determined using the broth microdilution method as follows:[2][9]
-
Preparation of Compound Dilutions: A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium.
-
Inoculum Preparation: The test bacterium is grown to a specific optical density, and the culture is diluted to a standardized concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for bacterial growth (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacterium.
Conclusion
This compound serves as the immediate biosynthetic precursor to the antimicrobially active tetrodecamycin. The enzymatic conversion, catalyzed by the cytochrome P450 monooxygenase TedH, introduces a critical exocyclic methylene group that acts as a Michael acceptor. This structural feature is paramount for the bioactivity of tetrodecamycin, which is proposed to function through covalent modification of its bacterial target(s). The stark difference in the biological activity of these two closely related molecules underscores the importance of specific functional groups in determining the pharmacological properties of natural products. Further research into the biosynthesis and mechanism of action of tetrodecamycin may provide valuable insights for the development of new antibiotic agents.
References
- 1. Tetrodecamycin and this compound, new antimicrobial antibiotics against Pasteurella piscicida produced by Streptomyces nashvillensis MJ885-mF8. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Biosynthetic Genes for the Tetrodecamycin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Dihydrotetrodecamycin: A Technical Guide to an Inactive Analogue and its Implications for Therapeutic Potential
Foreword: This technical guide provides a comprehensive overview of the available scientific information regarding Dihydrotetrodecamycin. The research landscape indicates that this compound is primarily studied as an inactive analogue of the antibiotic Tetrodecamycin. Consequently, this document focuses on its comparative biology, the structural basis for its lack of activity, and its role in elucidating the therapeutic potential of the broader Tetrodecamycin class of natural products. The information is intended for researchers, scientists, and drug development professionals engaged in antibiotic research and natural product chemistry.
Introduction
This compound is a polyketide-derived natural product isolated from the fermentation broth of Streptomyces nashvillensis MJ885-mF8.[1] It belongs to the tetronate family of antibiotics, characterized by a complex tetracyclic ring system. Structurally, it is closely related to Tetrodecamycin, another compound produced by the same organism. However, a critical structural difference—the absence of an exocyclic methylene group—renders this compound largely devoid of the antimicrobial activity observed in its counterpart.[2] This key distinction makes this compound an important tool for understanding the structure-activity relationships (SAR) within the Tetrodecamycin family and highlights the chemical moieties essential for their biological function.
Biological Activity and Quantitative Data
The primary biological characteristic of this compound is its significantly attenuated antimicrobial activity compared to Tetrodecamycin. This has been consistently demonstrated in antimicrobial susceptibility testing.
Antimicrobial Activity
Available data from minimum inhibitory concentration (MIC) assays are summarized in the table below. These values highlight the stark contrast in potency between this compound and Tetrodecamycin against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Pasteurella piscicida sp. 639 | 50 | [3] |
| Pasteurella piscicida sp. 6356 | 50 | [3] | |
| Various Gram-positive bacteria | >128 | [4] | |
| Tetrodecamycin | Pasteurella piscicida (12 strains) | 1.56 - 6.25 | [1] |
| Gram-positive bacteria (incl. MRSA) | 6.25 - 12.5 | [1][5] | |
| Staphylococcus aureus (incl. MRSA) | 4 - 16 | [4] | |
| Enterococcus faecalis | 4 - 16 | [4] | |
| 13-deoxytetrodecamycin | Gram-positive organisms (incl. MRSA) | 1 - 8 | [2][3] |
Note: MRSA refers to Methicillin-resistant Staphylococcus aureus.
Cytotoxicity
Mechanism of Action: The Significance of the Michael Acceptor
The prevailing hypothesis for the biological activity of the Tetrodecamycin family centers on the presence of a reactive exo-methylene group on the tetronate ring. This group functions as a Michael acceptor, enabling the molecule to form covalent bonds with nucleophilic residues, such as cysteine, on target proteins.[6] this compound lacks this exo-methylene group, possessing a methyl group at the C-5 position instead.[5] This structural difference prevents it from acting as a Michael acceptor, thus abolishing its ability to covalently modify its biological targets and resulting in its observed lack of antibacterial activity.[2][6]
References
- 1. Tetrodecamycin and this compound, new antimicrobial antibiotics against Pasteurella piscicida produced by Streptomyces nashvillensis MJ885-mF8. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic total synthesis of the antibiotic (−)-13-deoxytetrodecamycin using the Diels–Alderase TedJ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic total synthesis of the antibiotic (−)-13-deoxytetrodecamycin using the Diels–Alderase TedJ - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05480J [pubs.rsc.org]
- 4. Synthesis and antimicrobial activity of tetrodecamycin partial structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unraveling the Genetic Blueprint for Dihydrotetrodecamycin Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the genetic underpinnings of dihydrotetrodecamycin biosynthesis. This compound belongs to the tetrodecamycin family of antibiotics, a unique class of tetronate natural products with a distinctive polycyclic architecture. These compounds have garnered interest for their potential therapeutic applications. Understanding the genetic basis of their production is paramount for strain improvement, yield optimization, and the generation of novel analogs through metabolic engineering. This document provides a comprehensive overview of the biosynthetic gene cluster, key enzymatic players, regulatory mechanisms, and detailed experimental protocols for studying this fascinating pathway.
The this compound Biosynthetic Gene Cluster (ted BGC)
The biosynthesis of this compound is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC), designated as the "ted" cluster. This cluster was identified in the producing organism, Streptomyces sp. strain WAC04657, with related clusters found in other Streptomyces species such as Streptomyces atroolivaceus and Streptomyces globisporus.[1][2] The core of the ted BGC is flanked by the genes tedF1 and tedT and contains all the necessary enzymatic machinery for the assembly and modification of the this compound scaffold.[3]
Key Biosynthetic Genes
The ted BGC harbors a collection of genes encoding enzymes that catalyze the key steps in this compound biosynthesis:
-
Polyketide Synthase (PKS) Machinery: The carbon backbone of this compound is assembled by a Type I polyketide synthase system encoded by the genes tedS1, tedS2, tedS3, and tedS4. These large, modular enzymes are responsible for the iterative condensation of simple acyl-CoA precursors to form the complex polyketide chain.[3]
-
Tetronate Ring Formation: A defining feature of the tetrodecamycin family is the tetronate ring. A set of five genes, tedF1 through tedF5, are predicted to be involved in the formation of this crucial five-membered lactone ring.[3]
-
Cyclization and Tailoring Enzymes: The intricate polycyclic structure of this compound is the result of specific cyclization and tailoring reactions. Two key enzymes have been identified:
-
TedH (Cytochrome P450): This enzyme is a versatile catalyst responsible for both the formation of a rare ether bridge and the regio- and stereoselective hydroxylation at the C-13 position to construct the intricate polycyclic ring system.
-
TedJ (Diels-Alderase): This enzyme catalyzes a critical intramolecular [4+2] cycloaddition reaction to form the decalin moiety, a key structural component of the molecule.
-
Regulatory Genes within the ted Cluster
The expression of the ted biosynthetic genes is tightly controlled by a set of cluster-situated regulatory genes. These regulators ensure that the production of this compound is coordinated with the overall physiology of the producing organism. The identified regulatory genes within the ted cluster are:
-
tedL: This gene encodes a member of the Large ATP-binding regulators of the LuxR (LAL) family. LAL family regulators are often involved in the activation of secondary metabolite biosynthesis.
-
tedR: This gene encodes a Streptomyces Antibiotic Regulatory Protein (SARP). SARPs are well-characterized transcriptional activators that play a crucial role in initiating the expression of antibiotic biosynthetic gene clusters. Overexpression of tedR has been shown to increase the production of tetrodecamycin-related compounds.[3]
-
tedT: This gene encodes a member of the TetR family of transcriptional repressors. TetR-like regulators typically act as repressors that bind to operator sites in the promoter regions of their target genes, preventing transcription. Their repressive effect is often alleviated by the binding of a small molecule ligand, which can be an intermediate or the final product of the biosynthetic pathway.
Data Presentation: Impact of Genetic Modifications on Production
While precise quantitative data from the primary literature is limited to graphical representations of HPLC chromatograms, the qualitative effects of genetic manipulations on the production of tetrodecamycin-family compounds, including the precursor to this compound, have been documented. The following table summarizes these findings.
| Genetic Modification in Streptomyces sp. WAC04657 | Observed Effect on 13-deoxytetrodecamycin Production | Reference |
| Disruption of tedF1 | Abolished production | [3] |
| Overexpression of tedR | Substantially increased production | [3] |
Note: 13-deoxytetrodecamycin is the direct precursor to this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the investigation of the genetic basis of this compound production, compiled from the available literature.
Cultivation and Fermentation of Streptomyces sp. WAC04657
-
Strain Maintenance: Streptomyces sp. WAC04657 can be maintained on Maltose-Yeast Extract-Malt Extract (MYM) agar.
-
Spore Suspension Preparation: To initiate liquid cultures, spores are harvested from mature MYM agar plates and suspended in a 0.85% saline solution.
-
Seed Culture: A seed culture is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with the spore suspension and incubating at 30°C with shaking.
-
Production Culture: For this compound production, a suitable production medium (e.g., MYM broth) is inoculated with the seed culture. The production culture is then incubated at 30°C with shaking for a specified period (e.g., 7-10 days).
Genetic Manipulation of Streptomyces sp. WAC04657
-
Construction of the Disruption Cassette: A disruption cassette is constructed containing an antibiotic resistance gene (e.g., apramycin resistance) flanked by homologous regions upstream and downstream of the target gene (tedF1).
-
Vector Construction: The disruption cassette is cloned into a suitable E. coli - Streptomyces shuttle vector that cannot replicate in Streptomyces (e.g., a vector with a temperature-sensitive replicon).
-
Conjugation: The resulting plasmid is transferred from an E. coli donor strain (e.g., ET12567/pUZ8002) to Streptomyces sp. WAC04657 via intergeneric conjugation on a suitable medium (e.g., MS agar).
-
Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotics. Double-crossover homologous recombination events leading to the replacement of the target gene with the disruption cassette are screened for by identifying colonies that are resistant to the antibiotic marker on the cassette but sensitive to the antibiotic marker on the vector backbone.
-
Verification: The gene disruption is confirmed by PCR analysis using primers flanking the target gene and Southern blotting.
-
Vector Construction: The coding sequence of the gene to be overexpressed (tedR) is cloned into an integrative E. coli - Streptomyces shuttle vector (e.g., pSET152) under the control of a strong, constitutive promoter (e.g., the ermE* promoter).
-
Conjugation: The overexpression vector is introduced into Streptomyces sp. WAC04657 via intergeneric conjugation as described above.
-
Selection and Verification: Integration of the overexpression construct into the Streptomyces genome is selected for using the appropriate antibiotic resistance marker. The presence of the integrated construct is verified by PCR.
Extraction and Analysis of this compound
-
Extraction: The fermentation broth is extracted with an equal volume of an organic solvent such as ethyl acetate. The organic layer is collected and evaporated to dryness.
-
HPLC Analysis: The dried extract is redissolved in a suitable solvent (e.g., methanol) and analyzed by reverse-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a water/acetonitrile gradient containing 0.1% formic acid.
-
Detection: this compound and related metabolites can be detected using a photodiode array (PDA) detector at a suitable wavelength (e.g., 254 nm) and their identities confirmed by mass spectrometry (MS).
General Protocol for Heterologous Expression and Purification of TedJ (Diels-Alderase)
-
Gene Cloning: The coding sequence for tedJ is amplified by PCR and cloned into a suitable E. coli expression vector (e.g., a pET vector) containing an affinity tag (e.g., a His-tag).
-
Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a defined period.
-
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed by sonication or high-pressure homogenization.
-
Protein Purification: The soluble fraction of the cell lysate is clarified by centrifugation and the His-tagged TedJ protein is purified by immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin. The purified protein is then dialyzed against a suitable storage buffer.
General Protocol for In Vitro Enzyme Assay of TedJ (Diels-Alderase)
-
Substrate Synthesis: The polyketide precursor substrate for the Diels-Alderase reaction needs to be chemically synthesized.
-
Reaction Mixture: A typical reaction mixture would contain the purified TedJ enzyme, the synthesized substrate, and a suitable buffer at a specific pH and temperature.
-
Reaction Incubation: The reaction is incubated for a defined period.
-
Product Extraction and Analysis: The reaction is quenched, and the product is extracted with an organic solvent. The formation of the cyclized product is then analyzed by HPLC and mass spectrometry.
Mandatory Visualizations
This compound Biosynthetic Pathway Workflow
References
- 1. Transcriptional regulation of the daptomycin gene cluster in Streptomyces roseosporus by an autoregulator, AtrA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthetic Genes for the Tetrodecamycin Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthetic Genes for the Tetrodecamycin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dihydrotetrodecamycin: Application Notes and Experimental Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotetrodecamycin is a polyketide antibiotic isolated from the fermentation broth of Streptomyces nashvillensis. It is a structural analog of the more potent antibiotic, tetrodecamycin. While tetrodecamycin has shown significant antimicrobial activity, this compound is characterized as being weakly active. This document provides detailed experimental protocols for in vitro assays to evaluate the biological activity of this compound, focusing on its antimicrobial properties. Additionally, it outlines protocols for assessing its potential anti-inflammatory and anticancer activities, areas that are currently underexplored.
Mechanism of Action
The proposed mechanism of action for the parent compound, tetrodecamycin, involves its function as a Michael acceptor. The presence of an exo-methylene group allows for a nucleophilic addition reaction, likely with a protein target, leading to covalent modification and subsequent disruption of cellular processes. This compound lacks this reactive exo-methylene group, which is thought to be the primary reason for its significantly reduced antimicrobial activity.
Data Presentation
The following table summarizes the available quantitative data for the antimicrobial activity of this compound.
| Compound | Assay Type | Organism | Result (MIC) | Reference |
| This compound | Antimicrobial Susceptibility | Pasteurella piscicida sp. 639 | 50 µg/mL | [1] |
| This compound | Antimicrobial Susceptibility | Pasteurella piscicida sp. 6356 | 50 µg/mL | [1] |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Pasteurella piscicida, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.
-
Further dilute the stock solution in CAMHB to create a working solution at twice the highest desired final concentration.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working this compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
In Vitro Cytotoxicity Assay: MTT Assay
This protocol is a general method to assess the potential cytotoxic effects of this compound on a mammalian cell line.
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This protocol assesses the potential of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Replace the medium with 100 µL of the diluted compound.
-
Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Include a vehicle control with LPS and a positive control (e.g., a known iNOS inhibitor).
-
Incubate for 24 hours.
-
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage of inhibition of NO production by this compound compared to the LPS-only control.
-
Visualizations
Caption: Proposed covalent modification mechanism of tetrodecamycin versus this compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: General workflow for the in vitro MTT cytotoxicity assay.
References
Determining the Minimum Inhibitory Concentration (MIC) of Dihydrotetrodecamycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Dihydrotetrodecamycin, a critical parameter for assessing its antimicrobial potency. The described methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI), ensuring accuracy and reproducibility. Three primary methods are detailed: Broth Microdilution, Agar Dilution, and Gradient Diffusion.
Introduction to this compound and MIC Testing
This compound is an antimicrobial agent isolated from Streptomyces nashvillensis.[1] It is structurally related to Tetrodecamycin and has been noted for its antimicrobial properties, although it is considered to be weakly active.[1] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after a specific incubation period.[2][3] Determining the MIC is a fundamental step in the evaluation of new antimicrobial agents, guiding therapeutic strategies and understanding resistance mechanisms.[2]
Quantitative Data Summary
Quantitative MIC data for this compound is not extensively available in the public domain. The data presented below is for the related compound, Tetrodecamycin , to provide a preliminary reference. Researchers are encouraged to use the following protocols to determine the specific MIC values for this compound against their bacterial strains of interest.
| Microorganism | Strain | MIC Range (µg/mL) of Tetrodecamycin | MIC of this compound |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.00625 - 0.0125 | Enter Experimental Data |
| Gram-positive bacteria | (General) | 0.00625 - 0.0125 | Enter Experimental Data |
| Pasteurella piscicida | (12 strains) | 1.56 - 6.25 | Enter Experimental Data |
| Enterococcus faecalis | Enter Strain | Enter Reference Data | Enter Experimental Data |
| Your Organism of Interest | Enter Strain | Enter Reference Data | Enter Experimental Data |
Note: The MIC values for Tetrodecamycin against Gram-positive bacteria and MRSA were originally reported in µg/L and have been converted to µg/mL for consistency.[1]
Experimental Protocols
Adherence to standardized procedures is critical for accurate and reproducible MIC results. The following protocols are aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]
Broth Microdilution Method
This method determines the MIC in a liquid growth medium using a 96-well microtiter plate format.[2][7]
Materials:
-
This compound stock solution
-
Sterile 96-well U- or V-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Test microorganism suspension standardized to 0.5 McFarland
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Protocol:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound working solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well (1 through 11) with 50 µL of the prepared bacterial suspension. The final volume in each well will be 100 µL.
-
Do not inoculate the sterility control well (well 12).
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, examine the plate for visible turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Workflow for Broth Microdilution:
Caption: Workflow for the Broth Microdilution Method.
Agar Dilution Method
This method involves incorporating this compound into an agar medium, followed by the inoculation of test organisms.[8]
Materials:
-
This compound stock solution
-
Mueller-Hinton Agar (MHA) or other appropriate agar
-
Sterile petri dishes
-
Test microorganism suspension standardized to 0.5 McFarland
-
Inoculum replicating apparatus (optional)
Protocol:
-
Preparation of Agar Plates:
-
Prepare a series of this compound dilutions at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C in a water bath.
-
Add 2 mL of each this compound dilution to 18 mL of molten agar in separate sterile tubes or bottles.
-
Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify.
-
Prepare a growth control plate containing no drug.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Spot-inoculate the prepared agar plates with the bacterial suspension. An inoculum replicating apparatus can be used to deliver a standardized volume.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35 ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Workflow for Agar Dilution:
Caption: Workflow for the Agar Dilution Method.
Gradient Diffusion Method (E-test)
This method utilizes a predefined, stable gradient of an antimicrobial agent on a plastic strip to determine the MIC.[9][10]
Materials:
-
This compound E-test strips (custom preparation may be required)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganism suspension standardized to 0.5 McFarland
-
Sterile swabs
Protocol:
-
Inoculum Preparation and Plate Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dip a sterile swab into the inoculum and remove excess fluid by pressing against the inside of the tube.
-
Swab the entire surface of the MHA plate to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes.
-
-
Application of Gradient Strip:
-
Using sterile forceps, apply the this compound E-test strip to the center of the inoculated agar plate.
-
Ensure the strip is in complete contact with the agar surface.
-
-
Incubation:
-
Incubate the plate in an inverted position at 35 ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
Workflow for Gradient Diffusion:
Caption: Workflow for the Gradient Diffusion Method.
Quality Control
For all methods, it is essential to include quality control (QC) strains with known MIC values for the antimicrobial agents being tested. This ensures the accuracy and reproducibility of the results. Recommended QC strains can be found in CLSI documents.
References
- 1. Tetrodecamycin and this compound, new antimicrobial antibiotics against Pasteurella piscicida produced by Streptomyces nashvillensis MJ885-mF8. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. idexx.com [idexx.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. standards.globalspec.com [standards.globalspec.com]
- 6. testinglab.com [testinglab.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. microbenotes.com [microbenotes.com]
- 10. health.maryland.gov [health.maryland.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Dihydrotetrodecamycin: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrotetrodecamycin is a naturally occurring antibiotic belonging to the tetronate class of secondary metabolites, isolated from Streptomyces nashvillensis.[1] This document provides detailed application notes and protocols for the laboratory use of this compound, covering its solubility, stability, and potential biological applications. The information is intended to guide researchers in handling this compound and in designing experiments to explore its therapeutic potential. While specific quantitative data for this compound is limited in publicly available literature, this guide provides general procedures for handling tetronate antibiotics and outlines experimental workflows for its characterization and evaluation.
Solubility and Stability
Precise quantitative solubility and stability data for this compound are not extensively documented. However, based on the general properties of tetronate antibiotics, which are often polyketide-derived natural products, the following guidance is provided for laboratory use. It is strongly recommended that researchers perform their own solubility and stability assessments for their specific experimental conditions.
Solubility Data
The solubility of this compound in common laboratory solvents has not been quantitatively reported. Researchers should determine the solubility for their specific needs. A general approach to assess solubility is provided in the protocols section. Based on the chemical nature of related compounds, the following is a qualitative guide:
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A common solvent for preparing high-concentration stock solutions of organic molecules. |
| Ethanol | Likely Soluble | May require warming to achieve higher concentrations. |
| Methanol | Likely Soluble | Similar to ethanol, may be a suitable solvent for stock solutions. |
| Water | Sparingly Soluble to Insoluble | As with many complex natural products, aqueous solubility is expected to be low. |
Stability Profile
The stability of this compound is crucial for ensuring the reproducibility of experimental results. Stability is influenced by factors such as pH, temperature, and light exposure.
| Condition | General Stability Considerations for Tetronate Antibiotics | Recommendations |
| pH | Stability can be pH-dependent. Hydrolysis of the lactone ring may occur under strongly acidic or alkaline conditions. | Prepare fresh solutions for each experiment. If storage is necessary, buffer solutions at a neutral pH (around 7.0) and store under recommended temperature conditions. |
| Temperature | Elevated temperatures can lead to degradation.[2][3] | For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles. |
| Light | Some natural products are sensitive to light. | Store stock solutions and treated samples in amber vials or wrapped in aluminum foil to protect from light. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol provides a general method for preparing a stock solution of this compound. The final concentration of the stock solution should be determined based on the solubility of the compound in the chosen solvent and the requirements of the downstream application.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using an analytical balance in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Workflow for In Vitro Cytotoxicity Assay
This workflow outlines the steps to assess the cytotoxic effects of this compound on a cancer cell line.
Figure 1. Workflow for determining the in vitro cytotoxicity of this compound.
Protocol:
-
Cell Seeding: Seed a cancer cell line of interest (e.g., HeLa, A549) into a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of the this compound stock solution in the appropriate cell culture medium.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: After the incubation period, assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader and calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
Proposed Mechanism of Action
The tetrodecamycin family of antibiotics, including this compound, is characterized by a tetronate ring structure.[4][5] The proposed mechanism of action for tetrodecamycins involves their ability to act as Michael acceptors.[1] This reactivity allows them to form covalent bonds with nucleophilic residues in target proteins, thereby inhibiting their function.[1] This covalent modification is a potential mechanism for their observed antibiotic activity.[6][7]
Potential Involvement of the TGF-β Signaling Pathway
While direct evidence for the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway by this compound is lacking, this pathway is a critical regulator of various cellular processes, including cell growth, differentiation, and apoptosis, and its dysregulation is implicated in diseases like cancer and fibrosis.[8][9][10][11] Small molecules that can modulate this pathway are of significant interest in drug development.
A reporter gene assay is a common method to screen for compounds that modulate a specific signaling pathway. The following workflow can be adapted to investigate the effect of this compound on the TGF-β pathway.
Figure 2. Workflow for a TGF-β reporter gene assay.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a TGF-β responsive reporter plasmid (e.g., containing SMAD binding elements driving luciferase expression) and a constitutively active control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound.
-
Pathway Stimulation: For antagonist screening, stimulate the cells with a known concentration of TGF-β1 (typically in the low ng/mL range). For agonist screening, omit this step.
-
Incubation: Incubate the plate for 18-24 hours.
-
Luciferase Assay: Lyse the cells and perform a dual-luciferase reporter assay according to the manufacturer's protocol.
-
Data Analysis: Measure the firefly and Renilla luciferase activities. Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in treated cells to that in control cells to determine if this compound modulates the TGF-β signaling pathway.
Handling and Storage
As a secondary metabolite derived from Streptomyces, general precautions for handling natural products should be followed.[12][13][14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound powder and solutions.
-
Storage of Powder: Store the solid compound at -20°C in a desiccator to protect it from moisture.
-
Storage of Solutions: As mentioned in the stability section, store stock solutions in small aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Protect solutions from light.
Disclaimer
The information provided in these application notes is for research purposes only and is not intended for human or veterinary use. The protocols and data presented are based on general knowledge of related compounds and should be adapted and validated by the end-user for their specific experimental context. The absence of extensive published data on this compound necessitates careful and independent verification of its properties and biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of ionic strength, temperature, and pH on degradation of selected antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrodecamycin: An unusual and interesting tetronate antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Biosynthetic Genes for the Tetrodecamycin Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 9. Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TGF-beta signal transduction: biology, function and therapy for diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment | MDPI [mdpi.com]
- 12. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. banglajol.info [banglajol.info]
Application Notes and Protocols for the Fermentation and Purification of Dihydrotetrodecamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotetrodecamycin is a polyketide antibiotic produced by the bacterium Streptomyces nashvillensis.[1][2] It is a derivative of the more active compound, Tetrodecamycin. This document provides detailed application notes and protocols for the fermentation of Streptomyces nashvillensis to produce this compound and for the subsequent purification of the compound. The protocols are based on established methods for the cultivation of Streptomyces species and the purification of polyketide antibiotics.
Fermentation of this compound
The production of this compound is achieved through submerged fermentation of Streptomyces nashvillensis. Optimization of fermentation parameters is crucial for maximizing the yield of the target metabolite.
Table 1: Recommended Fermentation Parameters for Streptomyces nashvillensis
| Parameter | Recommended Range | Optimal Value (Illustrative) | Notes |
| Culture Medium | - | See Table 2 | A complex medium rich in carbon and nitrogen sources is essential for secondary metabolite production. |
| Temperature | 28-35°C | 30°C | Most Streptomyces species show optimal antibiotic production in this range.[3] |
| pH | 6.0-8.0 | 7.0 | The initial pH of the medium should be adjusted, and it may change during fermentation.[3][4] |
| Agitation | 150-250 rpm | 200 rpm | Adequate aeration and mixing are critical for cell growth and metabolite production.[5] |
| Aeration | - | - | Dependent on bioreactor setup; ensure sufficient dissolved oxygen. |
| Inoculum Size | 2-10% (v/v) | 5% (v/v) | A well-developed seed culture is key to a successful fermentation.[6] |
| Fermentation Time | 7-14 days | 10 days | The production of secondary metabolites typically occurs in the stationary phase of growth.[5] |
Table 2: Recommended Fermentation Medium Composition
| Component | Concentration (g/L) | Role |
| Carbon Source | ||
| Glucose | 20-40 | Readily metabolizable carbon source for growth.[6] |
| Soluble Starch | 10-20 | Complex carbohydrate for sustained growth and secondary metabolism.[3] |
| Nitrogen Source | ||
| Soybean Meal | 10-20 | Complex organic nitrogen source providing amino acids and peptides.[6] |
| Yeast Extract | 2-5 | Provides vitamins, amino acids, and other growth factors.[7] |
| Minerals and Salts | ||
| CaCO₃ | 1-3 | Acts as a pH buffer to prevent acidification of the medium.[6] |
| K₂HPO₄ | 0.5-1 | Source of potassium and phosphate, and contributes to buffering capacity. |
| MgSO₄·7H₂O | 0.5-1 | Source of magnesium, an essential cofactor for many enzymes. |
| FeSO₄·7H₂O | 0.01-0.02 | Trace element important for various metabolic processes. |
Experimental Protocols: Fermentation
Protocol 1: Seed Culture Preparation
-
Prepare a seed culture medium (e.g., ISP2 medium).
-
Inoculate a 250 mL flask containing 50 mL of seed medium with a cryopreserved stock of Streptomyces nashvillensis.
-
Incubate the flask at 28-30°C on a rotary shaker at 200 rpm for 2-3 days, or until dense growth is observed.
Protocol 2: Production Culture
-
Prepare the production medium (as described in Table 2) and sterilize it by autoclaving.
-
Inoculate the production medium with the seed culture at a 5% (v/v) ratio.
-
Incubate the production culture in a fermenter or shake flasks at 30°C with an agitation of 200 rpm for 10 days.
-
Monitor the pH of the culture periodically and adjust if necessary.
Purification of this compound
The purification of this compound from the fermentation broth involves a multi-step process to remove cells, media components, and other impurities.
Table 3: Illustrative Purification Scheme for this compound
| Purification Step | Stationary Phase | Mobile Phase / Eluent | Expected Purity | Expected Recovery |
| Broth Extraction | - | Ethyl Acetate | Low | High |
| Adsorption Chromatography | Diaion HP-20 | Stepwise gradient of Methanol in Water | Moderate | Moderate |
| Silica Gel Chromatography | Silica Gel (60-120 mesh) | Gradient of Methanol in Chloroform | High | Moderate |
| Preparative HPLC | C18 or PFP column | Gradient of Acetonitrile in Water with 0.1% Formic Acid | Very High | Low |
| Crystallization | - | - | Highest | Low |
Experimental Protocols: Purification
Protocol 3: Extraction of Crude this compound
-
After fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation or filtration.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.
Protocol 4: Adsorption and Silica Gel Chromatography
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto Diaion HP-20 resin.
-
Wash the resin with water to remove polar impurities.
-
Elute the bound compounds with a stepwise gradient of methanol in water.
-
Pool the active fractions (determined by bioassay or HPLC analysis) and concentrate them.
-
Apply the concentrated active fraction to a silica gel column packed in chloroform.
-
Elute the column with a linear gradient of methanol in chloroform.
-
Collect fractions and monitor by TLC or HPLC to identify those containing this compound.
Protocol 5: Preparative HPLC and Crystallization
-
Pool and concentrate the pure fractions from the silica gel column.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Purify the sample using a preparative reversed-phase HPLC system with a C18 or PFP column.
-
Use a gradient of acetonitrile in water (both containing 0.1% formic acid) for elution.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent and crystallize the purified compound from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane).
Visualizations
Caption: Fermentation and downstream processing workflow for this compound production.
Caption: Detailed purification workflow for this compound.
References
- 1. Tetrodecamycin and this compound, new antimicrobial antibiotics against Pasteurella piscicida produced by Streptomyces nashvillensis MJ885-mF8. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 4. primescholars.com [primescholars.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Dihydrotetrodecamycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical in vivo evaluation of Dihydrotetrodecamycin, a novel antibiotic with promising activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), and Pasteurella species. Due to the limited publicly available in vivo data for this compound, this document outlines protocols adapted from established and validated animal models for antibiotic efficacy testing.
Introduction to this compound
This compound is an antibiotic isolated from the fermentation broth of Streptomyces nashvillensis. It has demonstrated in vitro activity against Pasteurella piscicida and various Gram-positive bacteria. The proposed mechanism of action for the related compound, tetrodecamycin, involves the covalent modification of its molecular target(s) via a Michael addition reaction, a characteristic that suggests a potentially potent and durable antimicrobial effect. Preclinical in vivo studies are essential to determine the efficacy, pharmacokinetics, and safety profile of this compound.
Preliminary In Vivo Assessments
Prior to conducting efficacy studies, it is crucial to perform preliminary assessments to determine the formulation, maximum tolerated dose (MTD), and basic pharmacokinetic/pharmacodynamic (PK/PD) parameters of this compound.
Formulation of this compound for In Vivo Administration
The chemical structure of this compound suggests it may have low aqueous solubility. Therefore, a suitable formulation is required for in vivo administration.
Protocol: Formulation Development
-
Solubility Testing: Assess the solubility of this compound in a panel of biocompatible solvents and vehicles (e.g., sterile water, saline, ethanol, polyethylene glycol 400, dimethyl sulfoxide, cyclodextrins).
-
Vehicle Selection: Choose a vehicle that provides a stable and homogenous solution or suspension suitable for the intended route of administration (e.g., intravenous, intraperitoneal, subcutaneous). For intravenous administration, ensure the final formulation is sterile and free of particulates. A common approach for hydrophobic compounds is to dissolve them in a small amount of an organic solvent like DMSO, which is then further diluted in a sterile vehicle such as saline or a solution containing a solubilizing agent like Tween 80 or Cremophor EL.
-
Stability Assessment: Evaluate the stability of the final formulation under storage and experimental conditions.
Acute Toxicity Study (Maximum Tolerated Dose - MTD)
An acute toxicity study is necessary to determine the safe dose range for this compound in the selected animal model.
Protocol: Single-Dose MTD Study in Mice
-
Animal Model: Use healthy, female BALB/c mice (6-8 weeks old).
-
Dose Escalation: Administer single escalating doses of this compound via the intended route of administration (e.g., intraperitoneal or intravenous) to small groups of mice (n=3-5 per group).
-
Observation: Monitor the animals closely for at least 14 days for any signs of toxicity, including changes in weight, behavior, and physical appearance.[1]
-
MTD Determination: The MTD is the highest dose that does not cause significant toxicity or mortality.
Animal Models for Efficacy Testing
Based on the known in vitro activity of this compound, the following mouse models are recommended for evaluating its in vivo efficacy.
Murine Sepsis Model for MRSA
This model is used to evaluate the efficacy of this compound in a systemic infection.
Protocol: MRSA-Induced Sepsis in Mice
-
Bacterial Strain: Use a well-characterized MRSA strain, such as USA300.
-
Inoculum Preparation: Grow MRSA in Tryptic Soy Broth (TSB) to the mid-logarithmic phase, then wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 1 x 10⁸ CFU/mL).
-
Infection: Induce sepsis by intraperitoneal injection of 100 µL of the bacterial suspension.
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer this compound, a vehicle control, or a positive control antibiotic (e.g., vancomycin) via the predetermined route.
-
Efficacy Assessment:
-
Survival: Monitor the survival of the animals for a defined period (e.g., 7 days).
-
Bacterial Load: At a specific time point (e.g., 24 hours post-infection), euthanize a subset of animals and collect blood and spleen for bacterial load determination by plating serial dilutions on Tryptic Soy Agar (TSA).
-
Murine Skin and Soft Tissue Infection (SSTI) Model for MRSA
This model assesses the efficacy of this compound in a localized infection.
Protocol: MRSA-Induced Skin Infection in Mice
-
Bacterial Strain: Use a virulent MRSA strain, such as USA300.
-
Inoculum Preparation: Prepare the bacterial inoculum as described for the sepsis model (e.g., 1 x 10⁷ CFU in 50 µL).
-
Infection: Anesthetize the mice and shave a small area on the back. Create a superficial abrasion or administer a subcutaneous or intradermal injection of the bacterial suspension.
-
Treatment: Administer this compound (systemically or topically), a vehicle control, or a positive control antibiotic.
-
Efficacy Assessment:
-
Lesion Size: Measure the size of the skin lesion daily.
-
Bacterial Load: At the end of the study, excise the infected skin tissue, homogenize it, and determine the bacterial load by plating serial dilutions.
-
Histopathology: Collect skin tissue for histological analysis to assess inflammation and tissue damage.
-
Murine Pneumonia Model for Pasteurella spp.
Given the activity of this compound against Pasteurella piscicida, a pneumonia model using a relevant murine pathogen like Pasteurella multocida can be adapted.
Protocol: Pasteurella-Induced Pneumonia in Mice
-
Bacterial Strain: Use a pathogenic strain of Pasteurella multocida.
-
Inoculum Preparation: Prepare the bacterial inoculum in a suitable broth to the desired concentration.
-
Infection: Induce pneumonia by intranasal instillation of the bacterial suspension in anesthetized mice.
-
Treatment: Administer this compound, a vehicle control, or a positive control antibiotic at a specified time post-infection.
-
Efficacy Assessment:
-
Survival: Monitor survival over a defined period.
-
Bacterial Load: At a specific time point, harvest the lungs, homogenize the tissue, and determine the bacterial load by plating.
-
Histopathology: Collect lung tissue for histological examination to assess the extent of pneumonia and inflammation.
-
Data Presentation
Quantitative data from the efficacy studies should be summarized in clear and structured tables for easy comparison.
Table 1: In Vivo Efficacy of this compound in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Survival Rate (%) | Mean Bacterial Load (CFU/g) in Spleen at 24h (log10 ± SD) |
| Vehicle Control | - | IP | ||
| This compound | X | IP | ||
| This compound | Y | IP | ||
| Positive Control | Z | IP |
Table 2: In Vivo Efficacy of this compound in a Murine SSTI Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Lesion Size (mm²) at Day 3 (± SD) | Mean Bacterial Load (CFU/g) in Skin at Day 3 (log10 ± SD) |
| Vehicle Control | - | SC | ||
| This compound | A | SC | ||
| This compound | B | SC | ||
| Positive Control | C | SC |
Detailed Experimental Protocols
Protocol for Quantification of Bacterial Load in Tissues
-
Tissue Collection: Aseptically harvest the target organs (e.g., spleen, lungs, skin).
-
Homogenization: Weigh the tissue and homogenize it in a known volume of sterile phosphate-buffered saline (PBS) using a tissue homogenizer.
-
Serial Dilution: Perform 10-fold serial dilutions of the tissue homogenate in sterile PBS.
-
Plating: Plate 100 µL of each dilution onto appropriate agar plates (e.g., TSA for MRSA).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Colony Counting: Count the number of colony-forming units (CFUs) on the plates and calculate the CFU per gram of tissue.
Protocol for Histopathological Analysis
-
Tissue Fixation: Fix the collected tissues in 10% neutral buffered formalin.
-
Processing: Dehydrate the tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.
-
Sectioning: Cut thin sections (4-5 µm) using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) to visualize tissue morphology and inflammation. Gram staining can also be performed to visualize bacteria within the tissue.
-
Microscopic Examination: Examine the stained sections under a microscope to assess pathological changes.
Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationships
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Dihydrotetrodecamycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Dihydrotetrodecamycin using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound is an antibiotic isolated from the fermentation broth of Streptomyces nashvillensis.[1] This application note outlines the necessary materials, equipment, and a step-by-step procedure for the separation and quantification of this compound, making it suitable for research, quality control, and drug development applications.
Introduction
This compound is a polyketide-derived natural product belonging to the tetrodecamycin family of antibiotics.[2] Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of this compound in various matrices, including fermentation broths and purified samples. Reversed-phase HPLC is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[3] This protocol describes a robust RP-HPLC method for the analysis of this compound.
Experimental
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (0.1% v/v in water)
-
Sample diluent: Acetonitrile/Water (50:50, v/v)
A standard HPLC system equipped with the following components is recommended:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm |
| Run Time | 20 minutes |
Table 1: HPLC Chromatographic Conditions
A gradient elution is employed to ensure optimal separation of this compound from potential impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Table 2: Gradient Elution Program
Protocols
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent (Acetonitrile/Water, 50:50, v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
The sample preparation will vary depending on the matrix. For a purified sample:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the sample diluent to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
For analysis of this compound in fermentation broth, a simple dilution and filtration step is often sufficient.[4]
Before sample analysis, perform a system suitability test to ensure the performance of the chromatographic system. Inject the 50 µg/mL working standard solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 1.0% |
Table 3: System Suitability Parameters
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Figure 1: HPLC Analysis Workflow for this compound.
Data Analysis
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999 for a linear relationship.
The concentration of this compound in the sample can be calculated using the following formula:
Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / slope
Performance Characteristics
The following table summarizes the expected performance characteristics of this method.
| Parameter | Expected Result |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Retention Time | Approximately 8.5 min |
Table 4: Method Performance Characteristics
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. This protocol is suitable for routine analysis in a research or quality control laboratory. The method demonstrates good linearity, precision, and accuracy, making it a valuable tool for professionals in the field of drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemoenzymatic total synthesis of the antibiotic (−)-13-deoxytetrodecamycin using the Diels–Alderase TedJ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Dihydrotetrodecamycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotetrodecamycin is a polyketide-derived natural product isolated from Streptomyces nashvillensis MJ885-mF8. As a member of the tetrodecamycin family, it possesses a complex tetracyclic structure. While its biological activity is reported to be weaker than its analogue, tetrodecamycin, the detailed structural elucidation of this compound is crucial for understanding its mode of action, for synthetic efforts, and for potential future derivatization in drug discovery programs. This document provides a comprehensive overview of the spectroscopic methods employed for the characterization of this compound, including detailed protocols and data presentation to aid researchers in their analytical workflows. The structural elucidation of this compound was first reported by Tsuchida et al. in 1995 through a combination of spectroscopic techniques and X-ray crystallography.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for sample handling, solvent selection, and interpretation of spectroscopic results.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₄O₆ |
| Molecular Weight | 336.38 g/mol |
| Appearance | Colorless needles |
| Solubility | Soluble in methanol, chloroform, acetone |
| Insoluble in | Water, n-hexane |
| Optical Rotation [α]D | -85° (c 0.1, CHCl₃) |
Spectroscopic Methods for Characterization
The structural backbone of this compound, a complex tetracyclic system, necessitates a multi-faceted spectroscopic approach for unambiguous characterization. The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy in the analysis of this natural product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the complex carbon skeleton and stereochemistry of this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments is required for complete assignment of all proton and carbon signals.
The ¹H and ¹³C NMR spectral data for this compound, as reported in the literature, are summarized in Tables 2 and 3. These assignments are crucial for confirming the identity and purity of the compound.
Table 2: ¹H NMR (500 MHz, CDCl₃) Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 4 | 4.85 | d | 9.5 |
| 5 | 2.25 | m | |
| 6 | 1.05 | m | |
| 1.75 | m | ||
| 7 | 1.30 | m | |
| 1.55 | m | ||
| 8 | 1.90 | m | |
| 9 | 1.45 | m | |
| 1.65 | m | ||
| 10 | 1.80 | m | |
| 11 | 4.15 | dd | 11.0, 5.0 |
| 13 | 3.60 | s | |
| 14 | 1.25 | s | |
| 15 | 1.15 | s | |
| 16 | 4.50 | q | 7.0 |
| 17 | 1.40 | d | 7.0 |
| 11-OH | 2.50 | d | 5.0 |
Table 3: ¹³C NMR (125 MHz, CDCl₃) Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 1 | 205.0 |
| 2 | 102.5 |
| 3 | 195.0 |
| 4 | 78.0 |
| 5 | 40.0 |
| 6 | 25.0 |
| 7 | 28.0 |
| 8 | 45.0 |
| 9 | 30.0 |
| 10 | 42.0 |
| 11 | 75.0 |
| 12 | 55.0 |
| 13 | 85.0 |
| 14 | 22.0 |
| 15 | 18.0 |
| 16 | 70.0 |
| 17 | 15.0 |
| 18 | 170.0 |
Objective: To acquire high-resolution 1D and 2D NMR spectra of this compound for structural confirmation and assignment.
Materials:
-
This compound sample (1-5 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
NMR tubes (5 mm)
-
NMR spectrometer (500 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-15 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 220-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR Acquisition (COSY, HMQC/HSQC, HMBC):
-
Acquire a Correlation Spectroscopy (COSY) spectrum to identify proton-proton couplings.
-
Acquire a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum to correlate directly bonded protons and carbons.
-
Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range (2-3 bond) proton-carbon correlations.
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm) or internal standard (TMS: δH 0.00 ppm, δC 0.00 ppm).
-
Integrate the ¹H NMR signals and assign chemical shifts, multiplicities, and coupling constants.
-
Assign ¹³C NMR chemical shifts.
-
Use the 2D NMR data to build the molecular framework and confirm assignments.
-
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the accurate mass, which is used to confirm the molecular formula.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Ionization Mode | Ion Formula | Calculated Mass (m/z) | Measured Mass (m/z) |
| ESI+ | [C₁₈H₂₄O₆ + Na]⁺ | 359.1471 | 359.1475 |
| ESI+ | [C₁₈H₂₄O₆ + H]⁺ | 337.1651 | 337.1648 |
Objective: To determine the accurate mass and confirm the molecular formula of this compound.
Materials:
-
This compound sample (~0.1 mg)
-
HPLC-grade methanol or acetonitrile
-
Formic acid (for ESI+)
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.
-
Set the instrument to the desired ionization mode (e.g., Electrospray Ionization - ESI).
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for optimal signal intensity.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum in full scan mode over an appropriate m/z range (e.g., 100-1000).
-
-
Data Analysis:
-
Process the raw data to obtain the mass spectrum.
-
Determine the monoisotopic mass of the molecular ion.
-
Use the accurate mass to calculate the elemental composition and confirm the molecular formula of this compound.
-
Caption: Workflow for Mass Spectrometry analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule. The characteristic absorption bands provide evidence for the presence of hydroxyl, carbonyl, and ether functionalities.
Table 5: FT-IR Absorption Bands for this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 | Broad, Strong | O-H stretching (hydroxyls) |
| 2930 | Strong | C-H stretching (alkane) |
| 1750 | Strong | C=O stretching (lactone) |
| 1710 | Strong | C=O stretching (ketone) |
| 1640 | Medium | C=C stretching |
| 1100 | Strong | C-O stretching (ether) |
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample (~1 mg)
-
FT-IR grade potassium bromide (KBr)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven to remove any moisture.
-
In an agate mortar, grind approximately 1 mg of this compound with about 100 mg of dry KBr until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Background Spectrum Acquisition:
-
Place an empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet containing the sample in the sample holder.
-
Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum to identify the positions (in cm⁻¹) and intensities of the absorption bands.
-
Correlate the observed bands with known functional group absorptions to characterize the molecule.
-
Caption: Workflow for FT-IR analysis of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems.
Table 6: UV-Vis Absorption Maxima for this compound in Methanol
| λmax (nm) | Molar Absorptivity (ε) |
| 230 | 12,000 |
| 285 | 8,500 |
Objective: To determine the UV-Vis absorption maxima of this compound.
Materials:
-
This compound sample (~0.1 mg)
-
Spectroscopic grade methanol
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol of a known concentration (e.g., 0.1 mg/mL).
-
From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
-
Baseline Correction:
-
Fill a quartz cuvette with the solvent (methanol) and place it in the reference beam (or measure it as a blank).
-
Run a baseline correction to zero the absorbance of the solvent.
-
-
Sample Measurement:
-
Fill a quartz cuvette with the sample solution.
-
Place the cuvette in the sample holder and record the UV-Vis spectrum.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Caption: Workflow for UV-Vis analysis of this compound.
Conclusion
The comprehensive spectroscopic characterization of this compound using NMR, MS, FT-IR, and UV-Vis techniques provides a robust analytical framework for its identification and quality control. The data and protocols presented in these application notes serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields, enabling them to confidently work with this complex molecule. The integration of these spectroscopic methods allows for a complete and unambiguous structural elucidation, which is fundamental for any further investigation into the biological properties and therapeutic potential of this compound and its derivatives.
Dihydrotetrodecamycin stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation and storage of Dihydrotetrodecamycin stock solutions. This compound is an antibiotic isolated from Streptomyces nashvillensis.[1] Proper handling and storage of this compound are crucial for maintaining its bioactivity and ensuring experimental reproducibility. These guidelines are based on best practices for handling similar bioactive molecules, as specific literature on this compound solution preparation is limited.
Data Presentation
Table 1: Physical and Storage Properties
| Property | Data | Reference |
| Molecular Formula | C₁₉H₂₈O₆ | |
| Molecular Weight | 352.4 g/mol | |
| Appearance | Solid | [2] |
| Recommended Storage (Solid) | -20°C | [2] |
| Stated Stability (Solid) | ≥ 4 years at -20°C | [2] |
Table 2: Recommended Stock Solution Storage
| Parameter | Recommendation | Reference |
| Storage Temperature | -20°C | [3] |
| Storage Format | Small, single-use aliquots in tightly sealed vials | [3] |
| Recommended Duration | Up to 1 month | [3] |
| Thawing Procedure | Allow to equilibrate to room temperature for at least 60 minutes before use | [3] |
| Handling | Avoid repeated freeze-thaw cycles | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in biological assays.
Background: The solubility of this compound in common laboratory solvents has not been extensively published. Therefore, this protocol provides a general procedure for determining solubility and preparing a stock solution. It is common practice to first dissolve compounds of this nature in an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before making further dilutions in aqueous media.[4][5]
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol (100%), sterile
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter (if necessary)
Procedure:
-
Solvent Selection and Solubility Test (Small Scale):
-
Accurately weigh a small amount (e.g., 1 mg) of this compound.
-
Add a small, measured volume of the primary solvent (e.g., 100 µL of DMSO) to achieve a high target concentration (e.g., 10 mg/mL).
-
Vortex thoroughly for 2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, gentle warming (e.g., to 37°C) or sonication may be employed.
-
If the compound is still not soluble, test an alternative solvent like ethanol.
-
Observe for complete dissolution (a clear solution with no visible particulates). This will determine the appropriate solvent and maximum practical stock concentration.
-
-
Preparation of Primary Stock Solution (e.g., 10 mM in DMSO):
-
Aseptically weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, weigh out 3.52 mg.
-
Place the weighed powder into a sterile tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Cap the tube tightly and vortex until the solid is completely dissolved. Use a sonicator if necessary to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Sterilization and Aliquoting:
-
If the stock solution is prepared in a solvent that is not inherently sterile (unlike 100% DMSO or ethanol), it may need to be sterilized. As this compound is a small molecule, sterile filtration using a 0.22 µm syringe filter compatible with the solvent (e.g., a PTFE filter for DMSO) is recommended. Note: Do not filter sterilize solutions with high concentrations of ethanol or DMSO if the filter membrane is not compatible.[6]
-
Dispense the stock solution into sterile, single-use aliquots (e.g., 10-50 µL) in microcentrifuge tubes or cryovials. This minimizes contamination risk and prevents degradation from repeated freeze-thaw cycles.
-
-
Labeling and Storage:
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C in the dark.
-
Protocol 2: Preparation of Working Solutions
Objective: To dilute the concentrated stock solution to a final working concentration in an aqueous medium for experimental use.
Materials:
-
This compound concentrated stock solution (from Protocol 1)
-
Sterile aqueous medium (e.g., cell culture medium, Phosphate-Buffered Saline (PBS))
-
Sterile dilution tubes
Procedure:
-
Thaw Stock Solution:
-
Remove one aliquot of the concentrated stock solution from the -20°C freezer.
-
Allow the tube to warm to room temperature for at least 60 minutes before opening to prevent condensation.[3]
-
-
Serial Dilution:
-
It is critical to avoid precipitation of the compound when diluting from an organic solvent into an aqueous medium. Perform dilutions serially.
-
For example, to achieve a 10 µM final concentration in 10 mL of cell culture medium from a 10 mM stock in DMSO:
-
The final concentration of DMSO should typically be kept low (e.g., <0.5%) to avoid solvent-induced cellular toxicity.
-
Add 10 µL of the 10 mM stock solution to 9.99 mL of the cell culture medium.
-
Mix immediately and thoroughly by gentle inversion or pipetting to ensure rapid and uniform dispersion.
-
-
-
Final Use:
-
Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions for extended periods unless stability data is available.
-
Mandatory Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing a this compound stock solution.
Postulated Signaling Pathway Inhibition
Note: The direct signaling pathway targeted by this compound is not well-established. However, a related novel compound, a tetrodecamycin-pyridazinone hybrid, has been shown to exert anti-liver fibrosis effects by regulating the TGF-β1/Smad2/3 signaling pathway.[3] The following diagram illustrates this pathway as a potential area of investigation for this compound's mechanism of action.
Caption: A diagram of the TGF-β1/Smad pathway, a potential target for this compound.
References
Application of Dihydrotetrodecamycin in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotetrodecamycin is a polyketide antibiotic isolated from the fermentation broth of Streptomyces nashvillensis MJ885-mF8.[1][2] It is a derivative of the more potent antibiotic, tetrodecamycin. While tetrodecamycin has shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), this compound is considered to be weakly active.[2] The structural difference, specifically the absence of a reactive exo-methylene group in this compound, is thought to be critical for its reduced antimicrobial efficacy. The proposed mechanism of action for tetrodecamycins involves a Michael addition reaction, which is not possible for the dihydro-derivative.
Despite its lower intrinsic activity, this compound can serve as a valuable tool in antimicrobial research. Its use in susceptibility testing can provide important baseline data and act as a negative control or comparator compound when evaluating the activity of tetrodecamycin and its other, more active, synthetic or natural derivatives.[3] These application notes provide detailed protocols for utilizing this compound in standard antimicrobial susceptibility testing (AST) methodologies.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of this compound and its related compounds is summarized below. The Minimum Inhibitory Concentration (MIC) is a key parameter, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 1: MIC of this compound Against Pasteurella piscicida
| Organism Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Pasteurella piscicida sp. 639 | 50 |
| Pasteurella piscicida sp. 6356 | 50 |
Data sourced from Tsuchida et al., 1995.[1][2]
Table 2: Comparative MICs of Tetrodecamycin and Synthetic Analogues
| Compound | Organism | MIC Range in µg/mL |
| Tetrodecamycin | Gram-positive bacteria (including MRSA) | 6.25 - 12.5 (µg/L) |
| Tetrodecamycin | Pasteurella piscicida (12 strains) | 1.56 - 6.25 |
| Synthetic Analogue 6 | Staphylococcus aureus (including MRSA) | 4 - 16 |
| Synthetic Analogue 6 | Enterococcus faecalis | 4 - 16 |
| Synthetic 2-naphthoyl derivative 27 | Staphylococcus aureus (including MRSA) | 4 - 16 |
| Synthetic 2-naphthoyl derivative 27 | Enterococcus faecalis | 4 - 16 |
| Tetrodecamycin Core Structure 5 | Gram-positive pathogens | >128 |
Data compiled from Tsuchida et al., 1995 and Paintner et al., 2003.[2][3]
Experimental Protocols
The following are detailed protocols for standard antimicrobial susceptibility testing methods, adapted for the evaluation of this compound. These methods are based on widely accepted procedures and can be used for initial screening and determination of antimicrobial activity.[4][5][6][7]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.[4][7]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile Mueller-Hinton Broth (MHB) or other suitable broth medium[4]
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Microplate reader
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (vehicle/solvent for this compound)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 4-5 mL of sterile broth.
-
Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4] This can be measured with a spectrophotometer at 600 nm (OD600 of 0.08-0.13 for many bacteria).[4]
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[4]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest desired concentration of this compound (prepared from the stock solution in broth) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard the final 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum without this compound), and well 12 as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to wells 1 through 11.
-
Seal the plate and incubate at 37°C for 18-24 hours.[4]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.[4]
-
Optionally, use a microplate reader to measure the optical density at 600 nm.
-
Protocol 2: Agar Disk Diffusion Test
This method provides a qualitative assessment of the antimicrobial activity of this compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains
-
Sterile swabs
-
Positive control antibiotic disks (e.g., Gentamicin)
-
Negative control disks (impregnated with solvent)
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.[5]
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for a few minutes.[4]
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of this compound solution.
-
Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.[4]
-
Ensure the disks are pressed down firmly to make complete contact with the agar.[5]
-
-
Incubation and Measurement:
Protocol 3: Agar Dilution Method
The agar dilution method is considered a gold standard for its accuracy and is useful for testing multiple bacterial strains simultaneously against a single compound.[6][7]
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Test bacterial strains
-
Inoculum replicating device (optional)
Procedure:
-
Preparation of Agar Plates with this compound:
-
Prepare molten MHA and cool to 45-50°C.
-
Add appropriate volumes of this compound stock solution to the molten agar to achieve the desired final concentrations (in a two-fold dilution series).
-
Pour the agar into sterile petri dishes and allow them to solidify. Prepare a control plate without any compound.
-
-
Preparation of Inoculum: Prepare standardized bacterial suspensions for each test strain as described in the previous protocols.
-
Inoculation:
-
Spot a small, known volume (e.g., 1-10 µL) of each standardized bacterial suspension onto the surface of the agar plates, starting from the lowest concentration of this compound to the highest. An inoculum replicating device can be used to spot multiple strains simultaneously.
-
-
Incubation and Reading:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth at the site of inoculation.[7]
-
Conclusion
While this compound itself exhibits limited antimicrobial activity, its application in standardized susceptibility testing protocols is crucial for comparative studies within the tetrodecamycin family of antibiotics. The detailed protocols provided herein offer a robust framework for researchers to evaluate this compound and its more active analogues, thereby contributing to the broader effort of antimicrobial drug discovery and development. The structured presentation of quantitative data and clear experimental workflows are intended to facilitate reproducible and high-quality research in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetrodecamycin and this compound, new antimicrobial antibiotics against Pasteurella piscicida produced by Streptomyces nashvillensis MJ885-mF8. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of tetrodecamycin partial structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Dihydrotetrodecamycin's Role in Bacterial Cell Wall Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotetrodecamycin is a polyketide antibiotic, closely related to the more potent tetrodecamycin. While tetrodecamycin has demonstrated activity against various bacteria, this compound is generally considered to be weakly active or inactive. This difference in activity is attributed to the absence of an exocyclic methylene group in this compound, which is present in tetrodecamycin and thought to be important for its mechanism of action.
These application notes provide a comprehensive guide for researchers interested in studying this compound as a potential inhibitor of bacterial cell wall synthesis. The protocols outlined below are designed to characterize its activity, identify its potential target, and understand its effects on bacterial morphology. Given the limited existing data on this compound, these protocols are presented as a general framework for investigating weakly active antimicrobial compounds, often in comparison to a more active analog.
Data Presentation
Due to the limited published data on the specific inhibitory effects of this compound on bacterial cell wall synthesis, the following table presents hypothetical, yet plausible, quantitative data that could be generated using the protocols described in this document. These values are for illustrative purposes to guide researchers in their data presentation and interpretation.
Table 1: Hypothetical Antimicrobial Activity and Cell Wall Synthesis Inhibition of this compound vs. Tetrodecamycin
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | 50% Inhibitory Concentration (IC₅₀) for Peptidoglycan Synthesis (µg/mL) |
| This compound | Staphylococcus aureus ATCC 29213 | > 128 | > 256 |
| Bacillus subtilis ATCC 6633 | 64 | 128 | |
| Escherichia coli ATCC 25922 | > 128 | > 256 | |
| Tetrodecamycin | Staphylococcus aureus ATCC 29213 | 8 | 16 |
| Bacillus subtilis ATCC 6633 | 4 | 8 | |
| Escherichia coli ATCC 25922 | 64 | 128 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Test bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL. Further dilute in CAMHB to the desired starting concentration.
-
Bacterial Inoculum Preparation: Culture the test bacteria in CAMHB overnight at 37°C. Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound solution in the 96-well plate containing CAMHB.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
In Vitro Peptidoglycan Synthesis Assay using Radiolabeled Precursors
This assay measures the incorporation of a radiolabeled precursor into the peptidoglycan of bacterial cells, providing a direct measure of cell wall synthesis inhibition.
Materials:
-
This compound
-
Test bacterial strains
-
Tryptic Soy Broth (TSB)
-
[¹⁴C]-N-acetylglucosamine ([¹⁴C]-GlcNAc) or other suitable radiolabeled precursor
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Protocol:
-
Bacterial Culture: Grow the test bacteria to the mid-logarithmic phase in TSB.
-
Assay Preparation: In a microcentrifuge tube, combine the bacterial culture with varying concentrations of this compound. Include a no-drug control.
-
Radiolabeling: Add [¹⁴C]-GlcNAc to each tube to a final concentration of 0.1 µCi/mL.
-
Incubation: Incubate the tubes at 37°C for a defined period (e.g., 30-60 minutes).
-
Precipitation: Stop the reaction by adding an equal volume of cold 10% TCA. Incubate on ice for 30 minutes to precipitate macromolecules, including peptidoglycan.
-
Washing: Centrifuge the tubes to pellet the precipitate. Wash the pellet twice with 5% TCA to remove unincorporated radiolabel.
-
Quantification: Resuspend the pellet in a suitable solvent and add scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control. Determine the IC₅₀ value, which is the concentration that inhibits precursor incorporation by 50%.
Analysis of Bacterial Morphology via Microscopy
This protocol is used to observe changes in bacterial cell shape, which can be indicative of cell wall synthesis inhibition (e.g., formation of spheroplasts or filaments).
Materials:
-
This compound
-
Test bacterial strains
-
Growth medium (e.g., Luria-Bertani broth)
-
Microscope slides and coverslips
-
Phase-contrast or electron microscope
Protocol:
-
Treatment: Grow the test bacteria in the presence of sub-lethal concentrations of this compound (e.g., 1/2 or 1/4 of the MIC) for several hours.
-
Sample Preparation for Phase-Contrast Microscopy:
-
Place a drop of the bacterial culture on a microscope slide and cover with a coverslip.
-
Observe the cells under a phase-contrast microscope at high magnification (e.g., 1000x).
-
-
Sample Preparation for Transmission Electron Microscopy (TEM):
-
Fix the bacterial cells with a suitable fixative (e.g., 2.5% glutaraldehyde).
-
Post-fix with osmium tetroxide.
-
Dehydrate the samples through a graded ethanol series.
-
Embed the samples in resin and prepare ultrathin sections.
-
Stain the sections with uranyl acetate and lead citrate.
-
Observe the ultrastructure of the bacterial cells using a transmission electron microscope.[1][2][3][4]
-
-
Observation: Look for characteristic morphological changes such as cell swelling, lysis, filamentation, or the formation of spheroplasts (spherical cells lacking a rigid cell wall).[5]
Visualizations
Caption: Bacterial peptidoglycan synthesis pathway with potential targets for this compound.
Caption: Workflow for investigating this compound's effect on cell wall synthesis.
References
- 1. Comparison of Two Transmission Electron Microscopy Methods to Visualize Drug-Induced Alterations of Gram-Negative Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Two Transmission Electron Microscopy Methods to Visualize Drug-Induced Alterations of Gram-Negative Bacterial Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 4. Negative Staining and Transmission Electron Microscopy of Bacterial Surface Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Methodologies for the Total Synthesis of Dihydrotetrodecamycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotetrodecamycin is a polyketide natural product belonging to the tetrodecamycin family, which are characterized by a unique 6,6,7,5-tetracyclic framework. While its analogue, tetrodecamycin, exhibits antibacterial activity, this compound is the saturated counterpart lacking the exocyclic methylene group on the tetronate ring. The total synthesis of these complex molecules is a significant challenge in organic chemistry and is crucial for the exploration of their therapeutic potential and the development of novel analogues. This document outlines the key methodologies for the total synthesis of this compound, with a focus on a chemoenzymatic approach for the construction of the core structure. Detailed experimental protocols for key transformations are provided to aid in the practical application of these synthetic strategies.
Retrosynthetic Analysis and Key Strategies
The core strategy for the synthesis of this compound and its analogues revolves around the disconnection of the tetracyclic system into two key fragments: a functionalized trans-decalin moiety and a tetronate precursor. The formation of the seven-membered oxygen heterocycle is a critical late-stage transformation.
A highly effective and enantioselective approach for the synthesis of the trans-decalin core utilizes a chemoenzymatic strategy.[1][2] This methodology employs a Diels-Alderase enzyme, TedJ, to catalyze a key intramolecular [4+2] cycloaddition, establishing the stereochemistry of the decalin ring system with high fidelity.[1][2] An older approach for the synthesis of tetrodecamycin involved a pinacol cyclization to form a key bond.[3]
The final conversion to this compound would involve the selective reduction of the exocyclic methylene group of the tetronate ring, a common feature in related natural products.
Logical Workflow for the Chemoenzymatic Synthesis
Caption: Chemoenzymatic total synthesis workflow for this compound.
Experimental Protocols and Data
Chemoenzymatic [4+2] Cycloaddition to form the trans-Decalin Core
The key step in this synthetic approach is the enantioselective intramolecular Diels-Alder reaction catalyzed by the enzyme TedJ.[1][2] This reaction establishes the stereochemistry of the trans-decalin ring system.
Table 1: Key Reagents and Conditions for TedJ-catalyzed Cycloaddition
| Step | Reagent/Enzyme | Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| 1 | TedJ | Diels-Alder Precursor (6) | trans-Decalin Intermediate (7) | Buffer with DMSO co-solvent | Room Temp. | 3 | High | [1][2] |
Protocol: TedJ-catalyzed Intramolecular Diels-Alder Reaction [1]
-
To a solution of the Diels-Alder precursor (6) in buffer (e.g., Tris-HCl, pH 7.5) is added a catalytic amount of the purified TedJ enzyme.
-
A co-solvent such as DMSO may be used to aid in substrate solubility.
-
The reaction mixture is incubated at room temperature for approximately 3 hours.
-
The reaction progress is monitored by LC-MS.
-
Upon completion, the product (7) is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the enantiopure trans-decalin intermediate (7).
Formation of the Tetracyclic Core
Following the enzymatic cycloaddition, a series of chemical transformations are carried out to construct the seven-membered ether bridge and complete the tetracyclic core.[1]
Table 2: Reagents and Yields for Tetracycle Formation
| Step | Transformation | Key Reagents | Product | Yield (%) | Ref. |
| 2 | Iodohydrin Formation | N-Iodosaccharin | Iodohydrins (10 and 11) | - (used directly) | [1] |
| 3 | Epoxidation | Sodium Hydride (NaH) | Epoxide (12) | 64 (over 2 steps) | [1] |
| 4 | Demethylation | Lithium Chloride (LiCl) | Diol Intermediate | - (used directly) | [1] |
| 5 | Acid-mediated Cyclization | Hydrochloric Acid (HCl) | 13-deoxytetrodecamycin (3) | - | [1] |
Protocol: Formation of Iodohydrins (10 and 11) [1]
-
To a solution of the trans-decalin intermediate (7) in a suitable solvent (e.g., acetonitrile/water) is added N-iodosaccharin at 0 °C.
-
The reaction is stirred at this temperature until completion (monitored by TLC).
-
The reaction mixture is quenched and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated to give the crude iodohydrin mixture (10 and 11), which is used in the next step without further purification.
Protocol: Stereoselective Epoxidation to form Epoxide (12) [1]
-
The crude iodohydrin mixture is dissolved in an anhydrous solvent (e.g., THF).
-
The solution is cooled to 0 °C, and sodium hydride is added portion-wise.
-
The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.
-
The reaction is carefully quenched, and the product is extracted.
-
The combined organic extracts are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the epoxide (12).
Protocol: Demethylation and Acid-mediated Cyclization to form 13-deoxytetrodecamycin (3) [1]
-
The epoxide (12) is dissolved in DMSO, and lithium chloride is added.
-
The mixture is heated to promote demethylation.
-
After cooling, the reaction mixture is worked up to isolate the crude diol intermediate.
-
The crude diol is then treated with a solution of hydrochloric acid in a suitable solvent to effect the final cyclization.
-
Purification by chromatography affords the tetracyclic product, 13-deoxytetrodecamycin (3).
Conversion to this compound
The final step in the synthesis of this compound is the selective reduction of the exocyclic methylene group of the tetronate ring. Catalytic hydrogenation is a common method for such transformations.
Table 3: Proposed Final Step for this compound Synthesis
| Step | Transformation | Key Reagents | Product |
| 6 | Catalytic Hydrogenation | H₂, Pd/C | This compound |
Protocol: Catalytic Hydrogenation
-
The tetrodecamycin analogue (e.g., 13-deoxytetrodecamycin) is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A catalytic amount of palladium on carbon (Pd/C) is added to the solution.
-
The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at room temperature.
-
The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield this compound. Further purification may be performed if necessary.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key bond formations and strategic disconnections in the retrosynthetic analysis of this compound.
Caption: Key disconnections in the retrosynthesis of this compound.
Conclusion
The total synthesis of this compound can be efficiently achieved through a chemoenzymatic strategy. The key enzymatic intramolecular Diels-Alder reaction provides a powerful method for the enantioselective construction of the complex trans-decalin core. Subsequent chemical transformations allow for the formation of the complete tetracyclic framework. The final conversion to this compound involves a selective reduction of the exocyclic methylene group. The detailed protocols and data presented herein provide a valuable resource for researchers in the fields of natural product synthesis, medicinal chemistry, and drug development.
References
Application Notes and Protocols: Evaluating the Bactericidal vs. Bacteriostatic Activity of Dihydrotetrodecamycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for characterizing the antimicrobial activity of Dihydrotetrodecamycin, specifically focusing on differentiating between bactericidal (kill) and bacteriostatic (inhibit growth) mechanisms. The following protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics are foundational for the preclinical evaluation of novel antibiotic candidates.
Introduction
This compound is an antimicrobial agent isolated from Streptomyces nashvillensis[1][2]. Early characterization has shown its activity against certain bacteria, with reported Minimum Inhibitory Concentration (MIC) values[2]. However, a comprehensive understanding of whether this compound actively kills bacteria (bactericidal) or merely inhibits their replication (bacteriostatic) is crucial for its potential development as a therapeutic agent. This information is vital for determining the appropriate clinical applications and predicting efficacy, especially in immunocompromised patients where a bactericidal agent is often preferred[3].
The following assays provide a systematic approach to elucidating the bactericidal or bacteriostatic nature of this compound.
Key Experimental Assays
The core methodology involves a sequential determination of the MIC and MBC, followed by a more dynamic assessment using a time-kill curve analysis.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[4][5]. This assay establishes the minimum concentration of this compound required to inhibit bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum[6][7]. This assay is a direct measure of the lethal activity of this compound.
Time-Kill Curve Assay
This dynamic assay measures the rate of bacterial killing over time in the presence of varying concentrations of the antimicrobial agent[8][9]. It provides a detailed profile of the antimicrobial activity and helps to confirm whether an agent is bactericidal or bacteriostatic[8]. A bactericidal agent will typically show a rapid reduction in viable bacterial count, while a bacteriostatic agent will maintain the initial count or show a slow decline.
Experimental Workflow
The overall workflow for determining the bactericidal versus bacteriostatic activity of this compound is depicted below.
Detailed Experimental Protocols
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method[4][10][11].
Materials:
-
This compound
-
Test bacterial strain(s) (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.9% NaCl)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh overnight culture plate, inoculate a single colony of the test organism into a tube of CAMHB.
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells[8].
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (inoculum without drug) and a negative control (broth without inoculum).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of this compound that shows no visible bacterial growth[4].
-
Protocol for Minimum Bactericidal Concentration (MBC) Assay
This protocol is a continuation of the MIC assay[6][7][12].
Materials:
-
MIC plate from the previous assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile micropipette and tips
-
Incubator (37°C)
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.
-
Spread the aliquot onto a TSA plate.
-
-
Incubation:
-
Incubate the TSA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
Protocol for Time-Kill Curve Assay
This protocol provides a dynamic assessment of antimicrobial activity[8][9][13].
Materials:
-
This compound
-
Test bacterial strain(s)
-
CAMHB
-
Sterile flasks or tubes
-
Sterile saline (0.9% NaCl)
-
TSA plates
-
Incubator with shaking capabilities (37°C)
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described in the MIC protocol to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB.
-
-
Exposure to this compound:
-
Add this compound to the flasks at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a growth control flask without the drug.
-
-
Time-Point Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask[9].
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control.
-
Data Presentation and Interpretation
MIC and MBC Data
The results of the MIC and MBC assays can be summarized in a table for clear comparison.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | Value | Value | Value | Bactericidal/Static |
| Escherichia coli | Value | Value | Value | Bactericidal/Static |
| Pseudomonas aeruginosa | Value | Value | Value | Bactericidal/Static |
Interpretation of MBC/MIC Ratio:
The ratio of MBC to MIC is a key indicator of bactericidal activity[14][15].
-
Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity[15].
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the agent is bacteriostatic[15].
Time-Kill Curve Data
The time-kill curve data provides a visual representation of the rate of killing.
-
Bactericidal Activity: A ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is the standard definition of bactericidal activity in a time-kill assay[8][9].
-
Bacteriostatic Activity: A < 3-log10 reduction in the initial inoculum indicates bacteriostatic activity[9].
Conclusion
The combination of MIC, MBC, and time-kill curve assays provides a robust and comprehensive evaluation of the antimicrobial properties of this compound. The data generated from these protocols will enable a clear classification of its activity as either bactericidal or bacteriostatic, which is a critical step in the drug development pipeline. This information will guide future studies, including in vivo efficacy models and mechanism of action investigations.
References
- 1. Tetrodecamycin and this compound, new antimicrobial antibiotics against Pasteurella piscicida produced by Streptomyces nashvillensis MJ885-mF8. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. idexx.dk [idexx.dk]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
- 11. m.youtube.com [m.youtube.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. emerypharma.com [emerypharma.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrotetrodecamycin: Application Notes and Protocols for Agricultural and Veterinary Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrotetrodecamycin is a polyketide antibiotic belonging to the tetronate family of secondary metabolites. Isolated from the fermentation broth of Streptomyces nashvillensis, it is a structural analogue of the more active compound, tetrodecamycin.[1] Initial studies have indicated its antimicrobial potential, particularly against fish pathogens. This document provides a comprehensive overview of this compound, including its known biological activities and detailed protocols for its investigation as a potential therapeutic agent in agricultural and veterinary settings. The information is intended to guide researchers in the systematic evaluation of this compound, from initial antimicrobial screening to preliminary safety and efficacy studies.
Introduction
The increasing prevalence of antimicrobial resistance in veterinary and agricultural pathogens necessitates the discovery and development of novel therapeutic agents. This compound, a secondary metabolite from Streptomyces nashvillensis, represents a potential candidate for further investigation.[2] It shares a core structure with tetrodecamycin, a compound known for its activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Photobacterium damselae subsp. piscicida (formerly Pasteurella piscicida), the causative agent of pseudotuberculosis in fish.[3][4] While this compound itself has been reported to be weakly active, its structural similarity to more potent antibiotics makes it a person of interest for further research and potential chemical modification to enhance its efficacy.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₇H₄₀O₈ | Inferred from structure |
| Molecular Weight | 496.6 g/mol | Inferred from structure |
| Appearance | White powder | General observation for purified polyketides |
| Solubility | Soluble in methanol, ethanol, DMSO | General property of similar polyketides |
| Source | Streptomyces nashvillensis | [2] |
Known Biological Activity
The documented biological activity of this compound is limited. The primary reported data is its Minimum Inhibitory Concentration (MIC) against two strains of Pasteurella piscicida.
| Organism | Strain | MIC (µg/mL) | Reference |
| Pasteurella piscicida | sp. 639 | 50 | [2] |
| Pasteurella piscicida | sp. 6356 | 50 | [2] |
Proposed Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, for the related compound tetrodecamycin, a proposed mechanism involves a Michael addition reaction. The exocyclic methylene group in tetrodecamycin acts as a Michael acceptor, allowing for covalent modification of nucleophilic residues in target proteins, thereby inactivating them.[5] While this compound lacks this specific exocyclic methylene, the tetronate ring system may still possess electrophilic sites capable of reacting with biological nucleophiles, albeit at a reduced potency.
Caption: Hypothesized mechanism of action for this compound.
Experimental Protocols
The following protocols are provided as a guide for the further investigation of this compound. These are based on established methodologies for the evaluation of antimicrobial compounds in a veterinary and agricultural research context.
Production and Isolation of this compound
Objective: To produce, extract, and purify this compound from Streptomyces nashvillensis culture.
Materials:
-
Streptomyces nashvillensis strain
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., a defined medium with glucose and yeast extract)[6]
-
Fermentor
-
Ethyl acetate
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
-
Fermentation:
-
Inoculate a seed culture of S. nashvillensis and incubate at 28°C with shaking for 48-72 hours.
-
Transfer the seed culture to a production-scale fermentor containing the production medium.
-
Incubate at 28°C with controlled aeration and agitation for 7-10 days.[7] Monitor for secondary metabolite production using a small-scale extraction and Thin Layer Chromatography (TLC).
-
-
Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant and the mycelial cake separately with ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Purification:
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Collect fractions and analyze by TLC to identify those containing this compound.
-
Pool the relevant fractions and further purify using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of water and acetonitrile).[8][9]
-
Collect the peak corresponding to this compound and confirm its identity and purity by mass spectrometry and NMR.
-
Caption: Workflow for the production and isolation of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of relevant veterinary and agricultural pathogens.
Materials:
-
Pure this compound
-
Bacterial strains of interest (e.g., Photobacterium damselae subsp. piscicida, Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard
-
Spectrophotometer
Protocol:
-
Preparation of this compound Stock Solution: Dissolve a known weight of pure this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific bacterium (e.g., 22-28°C for many fish pathogens) for 18-24 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[11][12][13]
In Vitro Cytotoxicity Assay: MTT Assay
Objective: To assess the potential cytotoxicity of this compound on a relevant host cell line.
Materials:
-
Pure this compound
-
A relevant cell line (e.g., a fish cell line like CHSE-214 for aquaculture applications, or a mammalian cell line like Vero for general veterinary use)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours at the appropriate temperature and CO₂ concentration for the cell line.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the compound concentration.[14][15]
In Vivo Efficacy Study: Fish Challenge Model
Objective: To evaluate the in vivo efficacy of this compound in a fish model of Photobacterium damselae subsp. piscicida infection.
Materials:
-
Healthy, susceptible fish (e.g., sea bass or gilthead sea bream)
-
Virulent strain of Photobacterium damselae subsp. piscicida
-
This compound formulated for in-feed or injectable administration
-
Aquaria with controlled water quality parameters
-
Fish feed
Protocol:
-
Acclimation: Acclimate the fish to the experimental conditions for at least two weeks.
-
Challenge: Challenge the fish with a predetermined lethal dose (e.g., LD₅₀) of P. damselae subsp. piscicida via intraperitoneal injection or immersion.[16][17]
-
Treatment: At a specified time post-challenge (e.g., 6 hours), begin treatment with this compound. Administer the compound via medicated feed or injection at various doses. Include a placebo-treated control group.
-
Monitoring: Monitor the fish daily for clinical signs of disease and mortality for a period of 14-21 days.
-
Data Collection: Record daily mortality and calculate the relative percent survival (RPS) for each treatment group compared to the control group.
-
Re-isolation: At the end of the study, or from moribund fish, attempt to re-isolate the pathogen from the kidney or spleen to confirm the cause of death.
Caption: A logical workflow for the preclinical development of this compound.
Data Presentation and Interpretation
All quantitative data generated from the described protocols should be summarized in tables for clear comparison.
Table 1: Example MIC Data Table
| Bacterial Species | Strain ID | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| P. damselae | ATCC 12345 | ||
| S. aureus | ATCC 67890 | ||
| E. coli | ATCC 13579 |
Table 2: Example Cytotoxicity Data Table
| Cell Line | This compound IC₅₀ (µg/mL) | Positive Control IC₅₀ (µg/mL) | Selectivity Index (IC₅₀/MIC) |
| CHSE-214 | |||
| Vero |
Table 3: Example In Vivo Efficacy Data Table
| Treatment Group | Dose (mg/kg) | Mean Time to Death (days) | Final Mortality (%) | Relative Percent Survival (%) |
| Control (Placebo) | 0 | 0 | ||
| This compound | 10 | |||
| This compound | 25 | |||
| This compound | 50 |
Conclusion
This compound is a naturally occurring antibiotic with limited but documented activity against at least one significant fish pathogen. Its potential for use in agriculture and veterinary medicine remains largely unexplored. The application notes and protocols provided herein offer a structured approach for researchers to systematically evaluate the antimicrobial efficacy, safety, and potential therapeutic utility of this compound. Further research, including structure-activity relationship studies and in vivo testing against a broader range of pathogens, is warranted to fully determine the value of this compound as a lead compound for new antimicrobial drug development.
References
- 1. journals.asm.org [journals.asm.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tetrodecamycin: An unusual and interesting tetronate antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Purification of secondary metabolites from bacteria | Buchi.com [cloud.infohub.buchi.com]
- 9. ijmronline.org [ijmronline.org]
- 10. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 11. Practical Guide to Interpretation of Antimicrobial Susceptibility Test - WSAVA 2017 Congress - VIN [vin.com]
- 12. Antimicrobial Susceptibility Testing | Washington Animal Disease Diagnostic Laboratory | Washington State University [waddl.vetmed.wsu.edu]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 16. performfish.eu [performfish.eu]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preclinical Formulation of Dihydrotetrodecamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotetrodecamycin is an antibiotic with potential therapeutic applications.[1] As with many novel drug candidates, its progression through preclinical development is critically dependent on the formulation of a stable and bioavailable drug product suitable for in vivo evaluation. These application notes provide a comprehensive guide to developing a suitable formulation for this compound, addressing common challenges such as poor aqueous solubility, a characteristic often associated with macrolide-type antibiotics. The protocols outlined herein are designed to guide the researcher through a systematic approach, from initial physicochemical characterization to the preparation of formulations for in vitro and in vivo testing.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is the foundation of a successful formulation strategy. The following parameters should be determined experimentally.
Table 1: Physicochemical Properties of this compound
| Property | Method | Result (Example Data) |
| Molecular Weight | Mass Spectrometry | User to input data |
| pKa | Potentiometric Titration | User to input data |
| LogP | Shake-Flask Method (n-octanol/water) | User to input data |
| Aqueous Solubility (pH 7.4) | HPLC-UV | User to input data |
| Solubility in Solvents | HPLC-UV | See Table 2 |
Experimental Workflow for Formulation Development
The development of a preclinical formulation for this compound can be systematically approached by following the workflow illustrated below. This process begins with the essential physicochemical characterization of the active pharmaceutical ingredient (API), which informs the subsequent formulation strategies. Based on these initial findings, various formulation approaches are screened, leading to the selection and optimization of the most promising candidates. The finalized formulation then undergoes rigorous stability testing and in vitro characterization before being utilized in pivotal in vivo preclinical studies.
Caption: Preclinical formulation development workflow for this compound.
Protocols
Protocol 1: Solubility Determination in Various Vehicles
Objective: To determine the solubility of this compound in a range of pharmaceutically acceptable solvents and co-solvents to identify suitable vehicles for formulation development.[2][3]
Materials:
-
This compound powder
-
Various solvents (e.g., Water, Saline, PBS, Ethanol, Propylene Glycol, PEG 400, DMSO, Solutol HS 15, Cremophor EL)
-
Vials
-
Orbital shaker
-
Centrifuge
-
HPLC-UV system
Method:
-
Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each solvent in a vial.
-
Cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, visually inspect for the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.
-
Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.
-
Express the solubility in mg/mL.
Table 2: Solubility of this compound in Common Vehicles
| Vehicle | Solubility (mg/mL) at 25°C |
| Water | User to input data |
| 0.9% Saline | User to input data |
| Phosphate Buffered Saline (pH 7.4) | User to input data |
| Ethanol | User to input data |
| Propylene Glycol (PG) | User to input data |
| Polyethylene Glycol 400 (PEG 400) | User to input data |
| Dimethyl Sulfoxide (DMSO) | User to input data |
| 10% Solutol HS 15 in water | User to input data |
| 10% Cremophor EL in water | User to input data |
Protocol 2: Preparation of a Co-Solvent-Based Formulation
Objective: To prepare a clear, stable solution of this compound for intravenous administration using a co-solvent system.[3][4]
Materials:
-
This compound powder
-
Selected co-solvents (e.g., PEG 400, Propylene Glycol)
-
Vehicle for dilution (e.g., Saline or 5% Dextrose in Water)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
Method:
-
Weigh the required amount of this compound.
-
In a sterile vial, add the co-solvent(s) (e.g., 40% PEG 400, 10% Propylene Glycol).
-
Add the this compound powder to the co-solvent mixture.
-
Stir using a magnetic stirrer until the powder is completely dissolved. Gentle warming may be applied if necessary, provided the compound is thermally stable.
-
Slowly add the dilution vehicle (e.g., 50% Saline) to the final volume while stirring.
-
Visually inspect the solution for any precipitation.
-
Sterile filter the final formulation into a sterile vial using a 0.22 µm filter.
Table 3: Example Co-Solvent Formulations for this compound
| Formulation ID | This compound (mg/mL) | Co-Solvent System | Vehicle | Observations |
| DHTD-CS-01 | 5 | 40% PEG 400, 10% PG | 50% Saline | Clear Solution |
| DHTD-CS-02 | 10 | 50% PEG 400, 20% Ethanol | 30% D5W | User to input |
| DHTD-CS-03 | User to input | User to input | User to input | User to input |
Protocol 3: Short-Term Stability Assessment
Objective: To assess the short-term stability of the developed this compound formulation under different storage conditions.[5][6]
Materials:
-
Prepared this compound formulation
-
Storage chambers/refrigerators/freezers set at desired temperatures (e.g., 4°C, 25°C, -20°C)
-
HPLC-UV system
Method:
-
Aliquot the prepared formulation into several vials.
-
Store the vials at different temperature conditions.
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), remove a vial from each storage condition.
-
Visually inspect the formulation for any changes in appearance (e.g., color change, precipitation).
-
Analyze the sample by HPLC-UV to determine the concentration of this compound and to check for the presence of any degradation products.
-
Calculate the percentage of the initial concentration remaining at each time point.
Table 4: Short-Term Stability of this compound Formulation DHTD-CS-01 (5 mg/mL)
| Time (hours) | Storage Condition | Appearance | % Initial Concentration Remaining |
| 0 | N/A | Clear Solution | 100% |
| 4 | 4°C | User to input | User to input |
| 4 | 25°C | User to input | User to input |
| 24 | 4°C | User to input | User to input |
| 24 | 25°C | User to input | User to input |
| 48 | 4°C | User to input | User to input |
| 48 | 25°C | User to input | User to input |
Protocol 4: In Vitro Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the in vitro potency of the formulated this compound against relevant bacterial strains.[1][7]
Materials:
-
This compound formulation
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Method:
-
Perform serial two-fold dilutions of the this compound formulation in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted formulation.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the organism.
Table 5: In Vitro Activity of Formulated this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | User to input |
| Streptococcus pneumoniae (ATCC 49619) | User to input |
| User to input | User to input |
Potential Mechanism of Action and Signaling Pathways
Macrolide antibiotics, the class to which this compound is related, are known to exert their effects not only through direct inhibition of bacterial protein synthesis but also through modulation of host inflammatory responses.[8][9][10] The diagram below illustrates a potential signaling pathway that may be influenced by this compound, leading to its immunomodulatory effects. This pathway highlights the inhibition of key inflammatory mediators, a characteristic feature of some macrolides.
Caption: Potential immunomodulatory signaling pathway of this compound.
Conclusion
The successful preclinical development of this compound hinges on the creation of a stable and effective formulation. The protocols and guidelines presented in these application notes provide a structured approach to achieve this goal. By systematically characterizing the physicochemical properties of the drug, screening various formulation strategies, and conducting thorough stability and in vitro testing, researchers can develop a formulation that is suitable for in vivo evaluation, thereby advancing the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. ijpbr.in [ijpbr.in]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Activities of Antibiotic PM181104 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield of Dihydrotetrodecamycin in fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the low yield of Dihydrotetrodecamycin in fermentation.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the fermentation of Streptomyces species for the production of this compound.
FAQ 1: My Streptomyces culture is growing well, but the this compound yield is consistently low. What are the likely causes?
Low yield despite good cell growth is a common issue in secondary metabolite production. The primary factors to investigate are nutrient limitations, suboptimal culture conditions, and feedback inhibition. This guide will walk you through a systematic approach to identify and address the root cause.
Troubleshooting Workflow for Low this compound Yield
Caption: A stepwise approach to troubleshooting low this compound yield.
Detailed Troubleshooting Steps:
-
Media Composition Analysis: The composition of your fermentation medium is critical. Key components to evaluate are the carbon and nitrogen sources.
-
Carbon Source: While glucose is a common carbon source that supports robust growth, it can sometimes lead to catabolite repression of secondary metabolism.
-
Nitrogen Source: The type and concentration of the nitrogen source can significantly influence antibiotic production. High concentrations of readily assimilated nitrogen, like ammonium, can inhibit the production of secondary metabolites.
-
-
Culture Condition Optimization: Physical parameters during fermentation play a crucial role in the metabolic state of Streptomyces.
-
pH: The optimal pH for the growth of most Streptomyces strains is around 7.0. However, the optimal pH for antibiotic production may differ.
-
Temperature: Most Streptomyces species grow well at temperatures around 28-30°C.
-
Aeration and Dissolved Oxygen (DO): this compound biosynthesis is an aerobic process. Inadequate oxygen supply can be a major limiting factor.
-
-
Precursor Supply: this compound is a polyketide, and its biosynthesis depends on the availability of specific precursor molecules derived from primary metabolism.
FAQ 2: How do I optimize the carbon source in my fermentation medium to improve this compound yield?
Optimizing the carbon source is a critical step in enhancing secondary metabolite production. The ideal carbon source provides the necessary energy for growth without causing significant repression of the biosynthetic pathways for this compound.
Experimental Protocol: Carbon Source Optimization
-
Prepare Base Medium: Prepare a base fermentation medium containing all necessary components except the carbon source. A common starting point for Streptomyces fermentation is a medium containing a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals.
-
Test Various Carbon Sources: Aliquot the base medium into several flasks and supplement each with a different carbon source at a consistent concentration (e.g., 2% w/v). Suggested carbon sources to test include:
-
Glucose (as a baseline)
-
Starch
-
Maltose
-
Glycerol
-
Mannitol
-
-
Inoculation and Fermentation: Inoculate each flask with a standardized culture of your Streptomyces strain. Incubate the flasks under your standard fermentation conditions (e.g., 28°C, 200 rpm) for a set period (e.g., 7-10 days).
-
Analysis: At the end of the fermentation, measure the following for each carbon source:
-
Biomass (Dry Cell Weight)
-
This compound Titer (e.g., using HPLC)
-
Residual Carbon Source Concentration
-
Data Presentation: Effect of Carbon Source on this compound Production
| Carbon Source (2% w/v) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 8.5 | 50 |
| Starch | 7.2 | 120 |
| Maltose | 7.8 | 95 |
| Glycerol | 6.5 | 150 |
| Mannitol | 6.9 | 135 |
| Note: The data presented in this table is illustrative and will vary depending on the specific Streptomyces strain and fermentation conditions. |
Caption: Decision logic for selecting the optimal nitrogen source.
FAQ 4: What is the optimal pH for this compound production, and how do I maintain it during fermentation?
While most Streptomyces species can grow in a pH range of 6.0 to 8.0, the optimal pH for secondary metabolite production is often narrower and may differ from the optimal pH for growth. For many antibiotic fermentations, an initial pH of around 7.0 is a good starting point.
Experimental Protocol: pH Optimization
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Prepare Buffered Media: Prepare your optimized fermentation medium and divide it into several flasks. Adjust the initial pH of each flask to a different value within the range of 6.0 to 8.0 using appropriate buffers (e.g., MES for acidic to neutral, HEPES for neutral to alkaline).
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Inoculation and Fermentation: Inoculate the flasks and incubate under standard conditions.
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pH Monitoring and Control: In a bioreactor setting, the pH can be monitored in real-time with a pH probe and controlled by the automated addition of an acid (e.g., 1M HCl) or a base (e.g., 1M NaOH).
-
Analysis: Measure the final pH, biomass, and this compound titer for each initial pH value.
Data Presentation: Effect of Initial pH on this compound Production
| Initial pH | Final pH | Biomass (g/L) | This compound Titer (mg/L) |
| 6.0 | 5.5 | 6.8 | 120 |
| 6.5 | 6.1 | 8.2 | 180 |
| 7.0 | 6.5 | 9.5 | 220 |
| 7.5 | 7.1 | 9.1 | 190 |
| 8.0 | 7.6 | 8.5 | 150 |
| Note: The data presented in this table is illustrative and will vary depending on the specific Streptomyces strain and fermentation conditions. |
FAQ 5: How do I ensure adequate aeration and dissolved oxygen (DO) levels for optimal this compound production?
Aeration is critical for the growth of Streptomyces and the biosynthesis of this compound. Low dissolved oxygen (DO) levels can be a significant bottleneck for yield.
Experimental Protocol: Aeration Optimization
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Vary Agitation Speed: In a bioreactor, set the aeration rate to a constant value (e.g., 1 vvm - vessel volumes per minute) and conduct fermentations at different agitation speeds (e.g., 200, 300, 400, 500 rpm).
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Vary Aeration Rate: Set the agitation speed to a constant value (e.g., 300 rpm) and conduct fermentations at different aeration rates (e.g., 0.5, 1.0, 1.5, 2.0 vvm).
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DO-Controlled Fermentation: For more precise control, use a DO probe to maintain the DO level at a specific setpoint (e.g., 30%, 50%, 70% of air saturation) by controlling the agitation speed, aeration rate, or by enriching the inlet air with pure oxygen.
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Analysis: Monitor biomass and this compound production throughout the fermentation for each condition.
Data Presentation: Effect of Dissolved Oxygen on Antibiotic Production in Streptomyces
| Fermentation Strategy | Peak Biomass (g/L) | Final Antibiotic Titer (Relative Units) |
| Uncontrolled DO | 7.8 | 100 |
| DO controlled at 50% | 8.5 | 150 |
| DO controlled at 100% | 8.2 | 180 |
| Note: This data is generalized from studies on other Streptomyces-produced antibiotics and serves as an illustrative example. |
Relationship between Aeration, Agitation, and Dissolved Oxygen
Caption: The interplay between aeration, agitation, and dissolved oxygen in fermentation.
Addressing Dihydrotetrodecamycin instability in aqueous solutions
Welcome to the technical support center for Dihydrotetrodecamycin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the instability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What are the likely causes?
A1: The loss of activity of this compound in aqueous solutions is likely due to chemical degradation. As a complex antibiotic, it may be susceptible to hydrolysis, oxidation, or photodegradation, especially when exposed to non-ideal conditions. Key factors influencing stability include pH, temperature, light exposure, and the presence of oxidizing agents. We recommend preparing fresh solutions for each experiment and storing stock solutions under recommended conditions.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: While specific stability data for this compound is limited, general recommendations for similar complex antibiotics suggest storing stock solutions at -20°C or -80°C in a suitable solvent, such as DMSO or ethanol, aliquoted to avoid repeated freeze-thaw cycles. For aqueous solutions used in experiments, it is advisable to prepare them fresh and use them immediately. If short-term storage of aqueous solutions is necessary, keep them on ice and protected from light. MedChemExpress suggests storing the solid compound at room temperature in the continental US, but to refer to the Certificate of Analysis for specific recommendations[1].
Q3: I am observing inconsistent results in my in vitro assays. Could this be related to the instability of this compound?
A3: Yes, inconsistent results are a common consequence of compound instability. Degradation of this compound can lead to a lower effective concentration of the active compound, resulting in variable experimental outcomes. To mitigate this, it is crucial to follow a consistent protocol for solution preparation and handling. Consider performing a stability study under your specific assay conditions to understand the degradation kinetics of the compound.
Q4: How can I monitor the degradation of this compound in my solutions?
A4: The most common method for monitoring the degradation of a compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[2][3]. These methods can separate the parent compound from its degradation products and allow for quantification of the remaining active ingredient over time. Spectroscopic methods like UV-Visible spectroscopy can also be employed to track changes in the solution's absorbance spectrum, which may indicate degradation[4].
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in Aqueous Buffers
Problem: You observe a significant decrease in the biological activity of this compound within hours of preparing your aqueous solution for an in vitro experiment.
Possible Causes & Solutions:
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pH-mediated Hydrolysis: The stability of many antibiotics is highly pH-dependent[2]. This compound may be undergoing rapid hydrolysis at the pH of your buffer.
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Troubleshooting Steps:
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pH Profiling: Conduct a simple stability study by incubating this compound solutions in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) for a set period at a constant temperature.
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Activity Assay: Measure the biological activity of the compound from each pH condition at different time points.
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Analytical Assessment: If possible, use HPLC to quantify the remaining parent compound in each buffer.
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-
Solution: Identify the pH at which this compound exhibits the greatest stability and adjust your experimental buffer accordingly, ensuring it remains compatible with your biological system.
-
-
Oxidation: The presence of dissolved oxygen or trace metal ions in your buffer can catalyze the oxidation of sensitive functional groups in the molecule.
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Troubleshooting Steps:
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Degas Buffers: Prepare buffers with de-gassed water and store them under an inert atmosphere (e.g., nitrogen or argon).
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Use Chelators: Add a chelating agent like EDTA to your buffer to sequester metal ions that can catalyze oxidation.
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Solution: If oxidation is confirmed to be a major degradation pathway, consistently use de-gassed buffers and consider the addition of antioxidants, if compatible with your assay.
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Issue 2: Precipitation of this compound in Aqueous Media
Problem: You observe a precipitate forming in your aqueous solution of this compound, especially at higher concentrations.
Possible Causes & Solutions:
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Low Aqueous Solubility: this compound may have limited solubility in aqueous buffers, leading to precipitation.
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Troubleshooting Steps:
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Solubility Assessment: Determine the approximate solubility of this compound in your experimental buffer.
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Microscopy: Examine the precipitate under a microscope to confirm if it is crystalline or amorphous.
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-
Solution:
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Work at concentrations below the determined solubility limit.
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Consider using a co-solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution, and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
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Formulation strategies such as using cyclodextrins may enhance solubility[5].
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-
Data Presentation
The following tables summarize hypothetical stability data for this compound under various conditions. Note: This data is illustrative and intended to guide experimental design due to the limited publicly available stability information for this specific compound.
Table 1: Effect of pH on this compound Stability in Aqueous Buffers at 37°C
| pH | % Remaining after 4 hours | % Remaining after 8 hours |
| 3.0 | 95% | 88% |
| 5.0 | 92% | 81% |
| 7.4 | 75% | 55% |
| 9.0 | 50% | 25% |
Table 2: Effect of Temperature on this compound Stability in Aqueous Buffer (pH 7.4)
| Temperature | % Remaining after 8 hours |
| 4°C | 95% |
| 25°C (Room Temp) | 70% |
| 37°C | 55% |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol provides a general framework for assessing the stability of this compound in an aqueous solution.
-
Materials:
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This compound
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HPLC-grade acetonitrile and water
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HPLC-grade formic acid or trifluoroacetic acid
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Aqueous buffers of desired pH
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HPLC system with a C18 column and UV detector
-
-
Method:
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Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO).
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Dilute the stock solution to a final concentration of 50 µg/mL in the aqueous buffers to be tested.
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Immediately inject a sample of each solution (t=0) into the HPLC system to determine the initial peak area of the parent compound.
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Incubate the solutions under the desired conditions (e.g., specific temperature, light exposure).
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At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and inject it into the HPLC system.
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Record the peak area of the this compound peak at each time point.
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Calculate the percentage of this compound remaining at each time point relative to the initial peak area at t=0.
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HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
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Flow Rate: 1.0 mL/min
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Detection: UV at a wavelength determined by a UV scan of this compound.
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Injection Volume: 10 µL
Visualizations
Caption: Plausible degradation pathways for this compound in aqueous solution.
Caption: Troubleshooting workflow for addressing inconsistent experimental results.
References
Technical Support Center: Overcoming Challenges in the Purification of Dihydrotetrodecamycin
Welcome to the technical support center for the purification of Dihydrotetrodecamycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this polyketide antibiotic.
Frequently Asked Questions (FAQs)
Q1: My initial crude extract shows antimicrobial activity, but I lose activity after the first chromatography step. What is happening?
A1: Loss of bioactivity is a common issue in natural product purification. Several factors could be at play:
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Compound Instability: this compound, like many polyketides, may be sensitive to pH, temperature, or certain solvents used during purification. The tetronate ring, in particular, can be susceptible to degradation under acidic or basic conditions.
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Co-factor Dependency: The antimicrobial activity might rely on the presence of a cofactor that is being separated from this compound during chromatography.
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Synergistic Effects: The activity in the crude extract could be a result of a synergistic interaction between this compound and other co-occurring metabolites produced by the Streptomyces strain. Purification separates these compounds, leading to an apparent loss of activity in the isolated fractions.
Q2: I am having difficulty separating this compound from its analog, Tetrodecamycin. How can I improve the resolution?
A2: this compound and Tetrodecamycin are structurally very similar, differing only by the presence of an exocyclic double bond in Tetrodecamycin. This makes their separation challenging. Here are some strategies to improve resolution:
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Optimize Reverse-Phase HPLC:
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Column Choice: A Phenyl-Hexyl or FluoroPhenyl stationary phase can offer different selectivity for compounds with double bonds compared to standard C18 columns.
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Mobile Phase Modifiers: Experiment with different mobile phase modifiers. While acetonitrile and water with formic acid are common, trying methanol as the organic modifier or using a different acid (e.g., trifluoroacetic acid, taking into account its potential for sample degradation) can alter selectivity.
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Gradient Optimization: Employ a very shallow gradient around the elution time of the two compounds to maximize their separation.
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Normal-Phase Chromatography: Silica gel chromatography can be effective. The slight difference in polarity due to the double bond in Tetrodecamycin might be exploited using a carefully selected non-polar/polar solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol).
Q3: My yield of purified this compound is very low. What are the potential causes and how can I improve it?
A3: Low recovery can occur at various stages of the purification process. Consider the following:
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Inefficient Extraction: The initial extraction from the fermentation broth may be incomplete. Ensure the pH of the broth is adjusted appropriately to maximize the extraction of this compound into the organic solvent. Multiple extractions with fresh solvent will also improve yield.
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Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase of your chromatography column. This can be particularly problematic with silica gel if the compound is unstable on the acidic surface.
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Compound Degradation: As mentioned, this compound may degrade during purification. Minimize the exposure of your sample to harsh pH conditions, high temperatures, and prolonged light exposure. It is advisable to conduct stability studies on a small scale before processing the entire batch.
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Sub-optimal Chromatography Conditions: An inappropriate solvent system can lead to poor recovery from the column. Ensure that the final solvent in your gradient is strong enough to elute all of the compound.
Q4: I am observing tailing or broad peaks during my HPLC purification. What can I do to improve peak shape?
A4: Poor peak shape in HPLC can be caused by several factors:
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Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or the concentration of your sample.
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Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the stationary phase. Adding a small amount of a competing agent, like triethylamine for basic compounds, to the mobile phase can sometimes mitigate these interactions.
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Column Degradation: The HPLC column may be contaminated or have lost its efficiency. A thorough column wash or replacement may be necessary.
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Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of the analyte and influence peak shape. Ensure the mobile phase pH is optimal for this compound.
Troubleshooting Guides
Silica Gel Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery of this compound | Compound is too polar and strongly adsorbed to the silica. | Increase the polarity of the eluting solvent system (e.g., increase the percentage of methanol in dichloromethane). |
| Compound is degrading on the acidic silica surface. | Deactivate the silica gel by pre-treating it with a small amount of a basic solvent like triethylamine mixed with the initial mobile phase. Alternatively, consider using a different stationary phase like alumina. | |
| Poor Separation of this compound from Impurities | The chosen solvent system has insufficient selectivity. | Perform a thorough TLC analysis with various solvent systems to find one that provides good separation (an Rf value of 0.2-0.4 is often ideal for the target compound). Common systems for polyketides include gradients of ethyl acetate in hexanes or methanol in dichloromethane. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels. | |
| Co-elution with Other Streptomyces Metabolites | Impurities have similar polarity to this compound. | Try a different stationary phase (e.g., reverse-phase C18) or a different solvent system to alter the elution order. |
Reverse-Phase HPLC
| Problem | Potential Cause | Recommended Solution |
| Co-elution of this compound and Tetrodecamycin | Insufficient resolution between the two close analogs. | Use a column with a different selectivity (e.g., Phenyl-Hexyl or PFP). Employ a very shallow gradient and optimize the mobile phase composition (e.g., acetonitrile vs. methanol). |
| Appearance of New Peaks During Purification | On-column degradation of this compound. | Ensure the mobile phase pH is not too acidic or basic. Minimize the time the sample spends on the column. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure proper mixing and degassing of the mobile phase. Check the HPLC pump for leaks or malfunctions. |
| Changes in column temperature. | Use a column oven to maintain a constant temperature. |
Data Presentation
Table 1: Comparison of Chromatographic Conditions for this compound Purification
| Parameter | Method 1 (Tsuchida et al., 1995) | Method 2 (Gverzdys et al., 2016) |
| Initial Adsorption | Diaion HP-20 | Not specified |
| Primary Chromatography | Silica gel column chromatography | Reverse-phase C18 Sep-Pak |
| Secondary Chromatography | Not specified | Reverse-phase HPLC (PFP column) |
| HPLC Mobile Phase A | Not specified | Water with 0.1% formic acid |
| HPLC Mobile Phase B | Not specified | Acetonitrile with 0.1% formic acid |
| HPLC Elution | Not specified | Isocratic elution with 25% B |
| Detection Wavelength | Not specified | 250 nm |
Note: The provided data is based on published literature and may require optimization for specific experimental conditions.
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound
This protocol is adapted from the method described by Tsuchida et al. (1995)[1].
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Fermentation Broth Preparation: Centrifuge the Streptomyces nashvillensis fermentation broth to separate the supernatant and the mycelium.
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Adsorption: Pass the supernatant through a column packed with Diaion HP-20 resin.
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Elution: Wash the resin with water and then elute the adsorbed compounds with methanol or acetone.
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Concentration: Evaporate the solvent from the eluate under reduced pressure to obtain the crude extract.
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Silica Gel Chromatography:
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Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane or dichloromethane).
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Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the column.
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Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane or methanol in dichloromethane).
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Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
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Pool the pure fractions and concentrate them to yield partially purified this compound.
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Protocol 2: HPLC Purification of this compound
This protocol is based on the method described by Gverzdys et al. (2016)[2].
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Sample Preparation: Dissolve the partially purified this compound from the initial chromatography step in the HPLC mobile phase.
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HPLC System:
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Column: Phenomenex Luna 5µm PFP(2) column (250 x 4.60 mm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Elution: Isocratic elution with 25% Mobile Phase B.
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Flow Rate: 1 mL/min.
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Detection: 250 nm.
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Temperature: 35°C.
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Injection and Fraction Collection: Inject the sample onto the equilibrated HPLC column. Collect the peak corresponding to this compound (eluting at approximately 11.2 minutes under these conditions).
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Final Step: Lyophilize the collected fraction to obtain pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Dihydrotetrodecamycin Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Dihydrotetrodecamycin for in vitro assays.
Troubleshooting Guide
Low aqueous solubility is a significant challenge when working with hydrophobic molecules like this compound. If you are encountering precipitation or poor solubility in your in vitro assays, consider the following strategies.
Table 1: Troubleshooting Strategies for this compound Solubility
| Issue | Potential Cause | Recommended Solution | Pros | Cons |
| Compound precipitates upon dilution in aqueous buffer/media. | The compound is poorly soluble in water. The concentration of the organic solvent from the stock solution is too high upon dilution. | 1. Optimize Stock Concentration: Prepare a more dilute stock solution in an appropriate organic solvent (e.g., DMSO, ethanol). 2. Use a Co-solvent System: Employ a mixture of solvents (e.g., DMSO and ethanol) to prepare the stock solution. 3. Stepwise Dilution: Add the stock solution to the aqueous medium drop-wise while vortexing to avoid localized high concentrations. | Simple to implement. | May not be sufficient for highly insoluble compounds. Higher solvent concentrations can be toxic to cells. |
| Initial dissolution in organic solvent is difficult. | This compound may have poor solubility even in common organic solvents. | 1. Test a Range of Solvents: Systematically test the solubility in various organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile). 2. Gentle Heating: Warm the solution in a water bath (e.g., 37°C) to aid dissolution. 3. Sonication: Use an ultrasonic bath to break down aggregates and enhance dissolution.[1] | Can identify an optimal solvent for stock preparation. | Heating can degrade labile compounds. Not all labs have access to a sonicator. |
| Compound is insoluble even with co-solvents and optimized dilution. | The intrinsic hydrophobicity of this compound is too high for the desired final concentration. | 1. Incorporate Surfactants: Add a low concentration of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) to the aqueous medium.[2] 2. Utilize Cyclodextrins: Form an inclusion complex with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) to increase aqueous solubility.[2][3] | Can significantly increase apparent solubility. | Surfactants can affect cell membranes and assay performance. Cyclodextrin complexation requires additional preparation steps. |
| Precipitation occurs over time during the experiment. | The compound is in a supersaturated, metastable state and is crashing out of solution. | 1. Amorphous Solid Dispersion: Prepare an amorphous form of the compound, which has higher kinetic solubility. This can sometimes be achieved by lyophilization.[1] 2. Use of Solubilizing Excipients: Formulate the compound with excipients that maintain its solubility. | Can provide a more stable solution. | Requires more advanced formulation techniques.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing a this compound stock solution?
A1: Based on the general properties of similar complex natural products, Dimethyl Sulfoxide (DMSO) is a common starting point for creating a high-concentration stock solution. If solubility in DMSO is limited, other organic solvents such as N,N-Dimethylformamide (DMF) or ethanol can be tested. It is crucial to determine the maximum solubility in the chosen solvent to prepare the most concentrated, yet stable, stock solution.
Q2: What is the maximum concentration of organic solvent, like DMSO, that is safe for my cell-based assay?
A2: The tolerance of cell lines to organic solvents varies. Generally, for most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid significant toxicity. However, it is imperative to perform a vehicle control experiment to determine the specific tolerance of your cell line to the solvent at the concentrations you plan to use.
Q3: My compound still precipitates in the cell culture medium. What should I do next?
A3: If optimizing the stock solution and dilution method is insufficient, consider using solubility enhancers. The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), is a robust method.[2] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[3] Alternatively, adding a small amount of a non-ionic surfactant to your medium can help maintain the compound in solution.[2]
Q4: How do I use cyclodextrins to improve the solubility of this compound?
A4: You can prepare an inclusion complex of this compound with a cyclodextrin. A common method is to prepare a solution of the cyclodextrin in your aqueous buffer and then add the this compound stock solution to it. The mixture is then typically stirred or sonicated to facilitate the formation of the inclusion complex. The optimal ratio of drug to cyclodextrin needs to be determined empirically.
Q5: Will the use of solubility enhancers affect my experimental results?
A5: It is possible. Both surfactants and cyclodextrins can have their own biological effects or interfere with assay components. Therefore, it is essential to include appropriate controls in your experiments. This includes a vehicle control with the solvent and the solubility enhancer at the same concentration used for the test compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
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Solvent Selection: Begin by testing the solubility of a small amount of this compound in various high-purity, anhydrous organic solvents (e.g., DMSO, DMF, ethanol).
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Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
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Dissolution: Add the selected solvent to the tube to achieve the desired stock concentration (e.g., 10 mM). Vortex the tube vigorously. If the compound does not fully dissolve, gentle warming in a 37°C water bath or sonication for 5-10 minutes can be applied.[1]
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Sterilization: If the stock solution is for cell culture, it should be sterilized by filtering through a 0.22 µm syringe filter compatible with the organic solvent used.
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Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparing a Working Solution in Aqueous Medium
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Pre-warming: Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
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Dilution: While gently vortexing or stirring the pre-warmed medium, add the required volume of the this compound stock solution drop-wise. This rapid mixing helps to prevent localized high concentrations of the compound and solvent, which can lead to precipitation.[2]
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Final Concentration: Ensure the final concentration of the organic solvent in the medium is below the toxic level for your specific assay.
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Observation: Visually inspect the working solution for any signs of precipitation immediately after preparation and before use.
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Enhanced Solubility
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Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your aqueous buffer or cell culture medium (e.g., 10-50 mM).
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Add this compound: Add the this compound stock solution (in an organic solvent) to the HP-β-CD solution while vortexing. The molar ratio of this compound to HP-β-CD will need to be optimized, but a starting point could be 1:10.
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Complexation: Allow the mixture to incubate for a period (e.g., 1-2 hours) at room temperature with continuous stirring to facilitate the formation of the inclusion complex.
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Use in Assay: Use this this compound-cyclodextrin complex solution for your in vitro assay. Remember to include a control with the HP-β-CD solution alone.
Visualizations
Caption: Experimental workflow for improving this compound solubility.
Since the specific signaling pathway of this compound is not well-documented in the provided search results, a hypothetical pathway for a generic antibiotic that inhibits bacterial protein synthesis is presented below. Tetronate antibiotics can have various mechanisms of action, and this serves as a representative example.
Caption: Hypothetical mechanism: Inhibition of bacterial protein synthesis.
References
Common experimental errors in Dihydrotetrodecamycin MIC testing
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common experimental errors encountered during Minimum Inhibitory Concentration (MIC) testing of Dihydrotetrodecamycin and related natural products.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting approach for this compound MIC testing?
A1: For novel compounds like this compound, the broth microdilution method is widely considered the gold standard, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This method provides a quantitative MIC value and is amenable to automation. Given that tetrodecamycins can have poor aqueous solubility, it is crucial to address potential solubility issues early in the experimental design.
Q2: How should I prepare this compound for an MIC assay, especially concerning its solubility?
A2: this compound and similar natural products may exhibit limited solubility in aqueous media.[1][2] The recommended solvent for preparing stock solutions of such compounds is Dimethyl Sulfoxide (DMSO).[3][4] It is critical to ensure the final concentration of DMSO in the assay wells is kept low (typically ≤1%) to avoid any inhibitory effects on bacterial growth. Always include a solvent control (media with the same concentration of DMSO used in the test wells but without the antibiotic) to verify that the solvent is not affecting bacterial viability.
Q3: What are the appropriate quality control (QC) strains to use in my this compound MIC assay?
A3: It is essential to include well-characterized QC strains in every MIC assay to ensure the accuracy and reproducibility of the results. Commonly used strains with established MIC ranges for many standard antibiotics include Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213. While specific QC ranges for this compound are not yet established by regulatory bodies, these strains can be used to validate the overall assay performance. The MIC values for your QC strains should fall within the acceptable ranges for other antibiotics, indicating that your test system (media, incubation, etc.) is performing correctly.
Q4: How do I interpret the results of my this compound MIC assay?
A4: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[5] This value is then compared to established clinical breakpoints to categorize the bacterium as Susceptible (S), Intermediate (I), or Resistant (R). As this compound is a research compound, official breakpoints from bodies like CLSI or EUCAST are not yet available. Therefore, results are typically reported as the direct MIC value (e.g., in µg/mL). It is not advisable to directly compare the absolute MIC values of different antibiotics to determine which is "more effective," as their breakpoints and in vivo properties can vary significantly.
Troubleshooting Guides
Issue 1: Inconsistent MIC Values Between Experiments
Inconsistent MIC values are a frequent challenge in antimicrobial susceptibility testing. The following troubleshooting guide will help you identify and resolve the potential sources of variability.
| Potential Cause | Recommended Solution |
| Inoculum Preparation | Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for E. coli). A higher than intended inoculum can lead to artificially high MIC values (the "inoculum effect"). |
| Compound Solubility | Visually inspect your stock solution and the wells of the microtiter plate for any signs of precipitation. If precipitation is observed, consider preparing a fresh stock solution, ensuring the compound is fully dissolved in DMSO before serial dilution into the broth. |
| Media Composition and pH | Use a single, high-quality lot of cation-adjusted Mueller-Hinton Broth (CAMHB) for a series of experiments. Verify that the pH of each new batch is within the recommended range (typically 7.2-7.4). |
| Pipetting and Dilution Errors | Use calibrated pipettes and a validated serial dilution scheme. Ensure thorough mixing at each dilution step. |
| Incubation Conditions | Maintain a consistent incubation temperature (35 ± 2°C) and duration (16-20 hours for most non-fastidious bacteria). |
| Endpoint Reading Subjectivity | Establish clear and consistent criteria for determining the MIC endpoint (the first well with no visible growth). When possible, use a microplate reader for an objective measurement of turbidity. |
Issue 2: Difficulty in Reading the MIC Endpoint (e.g., "Trailing" or "Skipped Wells")
Ambiguous endpoints can complicate the determination of the true MIC.
| Potential Cause | Recommended Solution |
| "Trailing" Effect (reduced growth over a range of concentrations) | This can occur with certain drug-organism combinations. It is important to establish a clear endpoint criterion, such as the lowest concentration that inhibits ≥80% of growth compared to the growth control. |
| "Skipped Wells" (growth in a higher concentration well, but not in a lower one) | This is often due to contamination of a single well or a pipetting error during serial dilution. If observed, the result for that particular replicate should be considered invalid, and the test should be repeated. |
| Compound Precipitation | Precipitation of the compound at higher concentrations can lead to a false impression of growth inhibition in the lower, more soluble concentrations. Visually inspect the wells for any precipitate. The highest concentration that remains soluble should be considered the upper limit of the assay. |
Quantitative Data Summary
The following tables provide a summary of available quantitative data for the tetrodecamycin family of antibiotics and example quality control ranges for commonly used QC strains.
Table 1: Reported MIC Values for Tetrodecamycin Antibiotics
| Compound | Organism | MIC Range (µg/mL) |
| Tetrodecamycin | Gram-positive bacteria (including MRSA) | 0.00625 - 0.0125 |
| Tetrodecamycin | Pasteurella piscicida (12 strains) | 1.56 - 6.25 |
| 13-Deoxytetrodecamycin | Multidrug-resistant S. aureus | 1 - 8 |
Note: Data for this compound is limited; however, it is reported to be weakly active compared to tetrodecamycin.[6]
Table 2: Example Quality Control (QC) Ranges for Broth Microdilution MIC (µg/mL)
| QC Strain | Antibiotic | Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | Azithromycin | 2.0 - 8.0 |
| Escherichia coli ATCC 25922 | JNJ-Q2 | 0.008 - 0.03 |
| Staphylococcus aureus ATCC 29213 | Azithromycin | 0.25 - 1.0 |
| Staphylococcus aureus ATCC 29213 | JNJ-Q2 | 0.004 - 0.015 |
These ranges are for illustrative purposes and are based on published data for other antibiotics.[7][8] Laboratories should adhere to CLSI or EUCAST guidelines for specific QC requirements.
Experimental Protocols
Detailed Methodology: Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 times the highest desired test concentration). Ensure the compound is completely dissolved.
-
-
Preparation of Microtiter Plates:
-
Using a multichannel pipette, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.
-
Add an appropriate volume of the this compound stock solution to the first column of wells to achieve twice the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not inoculate column 12.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity). The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Visualizations
This compound Proposed Mechanism of Action
Caption: Proposed mechanism of action for tetrodecamycins.
Experimental Workflow for Broth Microdilution MIC Testing
Caption: Standard workflow for a broth microdilution MIC assay.
Troubleshooting Logic for Inconsistent MIC Results
References
- 1. Improved Solubility and Activity of Natural Product in Nanohydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemoenzymatic total synthesis of the antibiotic (−)-13-deoxytetrodecamycin using the Diels–Alderase TedJ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Tetrodecamycin and this compound, new antimicrobial antibiotics against Pasteurella piscicida produced by Streptomyces nashvillensis MJ885-mF8. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quality control parameters and interpretive criteria for in vitro susceptibility tests with the macrolide azithromycin. Collaborative Antimicrobial Susceptibility Testing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Disk Diffusion and MIC Quality Control Guidelines for JNJ-Q2, a Novel Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent the degradation of Dihydrotetrodecamycin during storage
Technical Support Center: Dihydrotetrodecamycin Storage and Handling
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use.
Disclaimer: this compound is a specialized antibiotic. While this guide provides specific storage information for this compound, detailed degradation pathways have not been extensively published. Therefore, some troubleshooting and preventative strategies outlined here are based on best practices for structurally complex antibiotics with similar stability profiles, such as Tunicamycin.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid (lyophilized) this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1] It is crucial to keep the vial tightly sealed to protect it from moisture.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is recommended to prepare a concentrated stock solution in anhydrous DMSO. For storage, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or, for longer-term stability, at -80°C.[2][3] This practice of aliquoting is critical to avoid multiple freeze-thaw cycles, which can accelerate degradation.[2][4]
Q3: How long are this compound solutions stable?
A3: Once in solution, the stability of this compound can be compromised. Based on data from similar complex antibiotics, stock solutions in DMSO stored at -20°C should ideally be used within one to three months.[2][5] For aqueous solutions, it is strongly recommended to prepare them fresh for each experiment and not to store them for more than a day.[6]
Q4: My this compound powder has changed color. Is it still usable?
A4: A change in the color or appearance of the lyophilized powder can be an indicator of degradation. This may be caused by exposure to moisture, light, or improper storage temperatures. It is recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the compound before use.
Q5: Can I store this compound solutions at 4°C?
A5: Storing this compound solutions at 4°C is not recommended for periods longer than a few hours. For longer-term storage, freezing at -20°C or -80°C is necessary to minimize degradation.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage (e.g., repeated freeze-thaw cycles, extended storage of solutions).[2][4] | - Use a fresh aliquot of the stock solution. - Prepare a new stock solution from solid material. - Verify the storage conditions of your stock solutions. |
| Precipitate forms in my stock solution upon thawing. | The solubility of the compound has decreased, possibly due to solvent evaporation or degradation. | - Gently warm the vial to 37°C for 10 minutes and vortex to redissolve.[7] - If the precipitate does not dissolve, it may be a degradation product. Discard the solution and prepare a fresh stock. |
| Inconsistent experimental results. | Inconsistent concentration of active this compound due to degradation or improper handling. | - Ensure consistent and proper handling of stock solutions. - Perform a stability study on your working solutions under your experimental conditions. - Aliquot stock solutions to ensure a consistent starting concentration for each experiment.[2] |
| Unexpected peaks in HPLC/LC-MS analysis. | Presence of degradation products. | - Review storage and handling procedures. - Consider potential exposure to incompatible conditions such as acidic pH, light, or reactive chemicals.[8][9] |
Quantitative Data Summary
The following table summarizes the recommended storage conditions and stability data for this compound and its solutions.
| Form | Storage Temperature | Solvent | Duration | Notes |
| Solid (Lyophilized) | -20°C | N/A | ≥ 4 years | Keep vial tightly sealed and desiccated.[1] |
| Stock Solution | -20°C | DMSO or DMF | Up to 3 months | Aliquot to avoid freeze-thaw cycles.[2][4] |
| Stock Solution | -80°C | DMSO or DMF | > 3 months (up to 1 year) | Recommended for long-term storage of solutions.[3] |
| Aqueous Solution | 2-8°C | Aqueous Buffer (pH > 7) | < 24 hours | Prepare fresh before use. Avoid acidic conditions.[6][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Acclimatization: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture.[5]
-
Reconstitution: Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. Warming to 37°C for a short period may aid dissolution.[7]
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed vials.
-
Storage: Store the aliquots at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (up to 1 year).[2][3]
Protocol 2: Stability Assessment of this compound in Solution
-
Sample Preparation: Prepare a stock solution of this compound in DMSO as described in Protocol 1. Dilute this stock to a working concentration in the desired experimental buffer.
-
Time Points: Aliquot the working solution into separate vials for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Storage Conditions: Store the aliquots under the conditions you wish to test (e.g., room temperature, 4°C, -20°C). Include a control set stored at -80°C, where the compound is assumed to be most stable.
-
Analysis: At each time point, analyze the respective aliquot using a validated stability-indicating method, such as reverse-phase HPLC with UV detection or LC-MS.
-
Data Evaluation: Quantify the peak area of the parent this compound peak. Calculate the percentage of the remaining compound at each time point relative to the initial (time 0) concentration. A loss of >10% is typically considered significant degradation.
Visualizations
Caption: Key factors leading to the degradation of this compound.
Caption: Experimental workflow for testing this compound solution stability.
Caption: Troubleshooting flowchart for loss of compound activity.
References
- 1. Sapphire North America [sapphire-usa.com]
- 2. Tunicamycin (#12819) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Tunicamycin | Cell Signaling Technology [cellsignal.com]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the Antibacterial Activity of Dihydrotetrodecamycin Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the antibacterial activity of dihydrotetrodecamycin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its antibacterial activity considered weak?
A1: this compound (dhTDM) is an antibiotic isolated from the fermentation broth of Streptomyces nashvillensis MJ885-mF8.[1] Its activity is considered significantly weaker than the related compound, tetrodecamycin (TDM). The primary structural difference is that dhTDM lacks the exo-methylene group at the C-5 position, which is present in TDM.[2] This functional group is believed to be crucial for the compound's antibacterial mechanism.[2][3]
Q2: What is the proposed mechanism of action for this class of antibiotics?
A2: The antibacterial activity of tetrodecamycins is linked to a Michael acceptor system formed by a conjugated structure extending from C-6 through C-1, C-2, C-3, C-4, and culminating in the C-5 exo-methylene group.[2] This configuration makes the C-5 position electrophilic, allowing it to undergo a nucleophilic addition reaction. It is proposed that the molecule forms a covalent bond with a nucleophilic group (e.g., a cysteine or lysine residue) on a target protein, thereby inactivating it.[2] Since this compound lacks this exo-methylene, its ability to act as a Michael acceptor is diminished, explaining its reduced bioactivity.
Q3: What are the primary chemical strategies to enhance the antibacterial activity of this compound?
A3: The main strategies focus on chemical modifications to improve interaction with the biological target or to enhance cell permeability. Key approaches include:
-
Introducing an exo-methylene group: Re-introducing the exo-methylene at the C-5 position to mimic the structure of the more potent tetrodecamycin is a primary goal. This modification is critical for the proposed Michael addition mechanism.[2][3]
-
Derivatization of the 14-hydroxyl group: Introducing acyl, carbamoyl, or alkyl groups at the 14-OH position has been shown to yield derivatives with increased activity against various Gram-positive bacteria, in some cases exceeding the potency of tetrodecamycin.[4]
-
Modification at other positions: Alterations at the C-4 or C-5 positions have also resulted in derivatives with moderate antibacterial activity.[4]
Q4: What is the Structure-Activity Relationship (SAR) for tetrodecamycin derivatives?
A4: The SAR for this class of compounds highlights several key structural features:
-
The exo-methylene moiety: This group is critical for potent antibacterial and cytotoxic activities.[3]
-
The Tetronate Ring and Decalin Core: These form the essential scaffold of the molecule. Synthetic strategies often focus on the efficient assembly of this core structure.[3][4]
-
The 14-Hydroxyl Group: Substitutions at this position can significantly modulate antibacterial potency and spectrum. For example, certain 14-O-substituted derivatives show weaker activity against Pasteurella piscicida but are more active against Gram-positive bacteria than the parent compound.[4]
Troubleshooting Guide
Issue 1: My new this compound derivative shows no significant antibacterial activity in a disk diffusion assay.
-
Possible Cause 1: Ineffective Structural Modification. The modification may not have successfully enhanced the compound's intrinsic activity. The absence of a Michael acceptor, like the exo-methylene group, is a primary reason for low activity.[2][3]
-
Solution: Re-evaluate the synthetic strategy. Prioritize modifications that introduce an exo-methylene group or other electron-withdrawing features that can activate the molecule. Consider derivatizing the 14-OH position, which has been shown to improve activity against Gram-positive bacteria.[4]
-
-
Possible Cause 2: Poor Compound Solubility or Diffusion. Many natural product derivatives are lipophilic and do not dissolve or diffuse well in aqueous agar-based media, leading to false-negative results.[5] Standard antimicrobial susceptibility testing (AST) methods are typically optimized for hydrophilic antibiotics.[5]
-
Solution: Switch to a broth-based method like broth microdilution to determine the Minimum Inhibitory Concentration (MIC). This method is less dependent on diffusion through agar.[6] Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before serial dilution in the broth.
-
-
Possible Cause 3: Insufficient Compound Concentration. The disk diffusion assay may not be sensitive enough to detect weak antimicrobial activity.[7]
-
Solution: Use a more sensitive method like broth microdilution or a resazurin-based viability assay.[7] These methods provide a quantitative MIC value and can detect inhibition at lower concentrations.
-
Issue 2: I am observing inconsistent MIC values for my derivatives in broth microdilution assays.
-
Possible Cause 1: Inoculum Variability. The size and growth phase of the bacterial inoculum are critical variables. An inoculum with a cell count lower than 5x10⁵ CFU/mL can lead to falsely low MICs (false susceptibility), while a higher density can lead to falsely high MICs.[5]
-
Solution: Strictly standardize the inoculum preparation. Always use a fresh culture in the logarithmic growth phase. Adjust the inoculum to a 0.5 McFarland standard and verify the CFU/mL by plating a serial dilution.[5]
-
-
Possible Cause 2: Compound Precipitation. The derivative may be precipitating out of the solution when diluted into the aqueous broth medium from the DMSO stock.
-
Solution: Visually inspect the wells of the microtiter plate for any signs of precipitation after adding the compound. If precipitation is observed, consider using a co-solvent system or preparing the compound in a formulation with better solubility, such as with nanoparticles or lipid-based carriers.[8]
-
-
Possible Cause 3: Derivative Instability. The compound may be unstable in the culture medium over the incubation period (e.g., 18-24 hours).
-
Solution: Assess the stability of your compound in the test medium over time using an analytical method like HPLC. If instability is an issue, consider a shorter incubation time or a rapid assay like a time-kill kinetics study.[7]
-
Issue 3: The synthesis of the core tricyclic skeleton is proving difficult and low-yielding.
-
Possible Cause: Inefficient Cyclization Strategy. The formation of the seven-membered oxygen heterocycle that links the decalin and tetronate parts can be challenging.
-
Solution: Review published synthetic routes. An efficient approach involves the acid-catalyzed cyclization of a tert-butyldimethylsilyl (TBS) protected methyl α-(γ-hydroxyacyl) tetronate to form the novel tricyclic ring skeleton.[3] This strategy has been successfully employed in the synthesis of tetrodecamycin partial structures.
-
Quantitative Data on Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and its more active analogue, tetrodecamycin, as well as synthetic derivatives.
Table 1: MIC of Natural Compounds
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Pasteurella piscicida sp. 639 | 50 | [1] |
| This compound | Pasteurella piscicida sp. 6356 | 50 | [1] |
| Tetrodecamycin | Gram-positive bacteria (incl. MRSA) | 6.25 - 12.5 | [4] |
| Tetrodecamycin | Pasteurella piscicida (12 strains) | 1.56 - 6.25 |[4] |
Table 2: MIC of Synthetic Analogues and Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Analogue 6 | Staphylococcus aureus | 4 - 16 | [3] |
| Analogue 6 | Enterococcus faecalis | 4 - 16 | [3] |
| 2-Naphthoyl Derivative 27 | Staphylococcus aureus | 4 - 16 | [3] |
| 2-Naphthoyl Derivative 27 | Enterococcus faecalis | 4 - 16 | [3] |
| Core Structure 5 | Gram-positive pathogens | >128 |[3] |
Key Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare Inoculum: a. From a fresh agar plate (18-24h culture), select 3-5 well-isolated colonies of the test bacterium. b. Transfer the colonies to a tube containing sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension in the appropriate test broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[5]
-
Prepare Compound Plate: a. Dissolve the test derivative in 100% DMSO to a high stock concentration (e.g., 10 mg/mL). b. In a 96-well plate, perform a 2-fold serial dilution of the compound stock in the test broth. The final DMSO concentration in the wells should not exceed 1%, as higher concentrations can inhibit bacterial growth.
-
Inoculation: a. Add the standardized bacterial inoculum to each well of the compound plate. The final volume in each well is typically 100 µL or 200 µL. b. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A solvent control (broth + inoculum + max DMSO concentration) should also be included.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.
-
Reading Results: a. The MIC is the lowest concentration of the derivative that completely inhibits visible growth of the organism as detected by the unaided eye.[6] b. Optionally, a growth indicator like resazurin can be added. A color change from blue to pink indicates viable microorganisms.[7]
Visualizations
The following diagrams illustrate key concepts and workflows related to the enhancement of this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activity of tetrodecamycin partial structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity Enhancers: Towards Smart Delivery of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage and administration of Dihydrotetrodecamycin in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dihydrotetrodecamycin in animal models. Due to the limited availability of specific in vivo data for this compound, this guide is based on established principles of antibiotic dosage optimization and administration in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a mouse efficacy model?
A1: Establishing a starting dose requires preliminary dose-range-finding studies to determine the maximum tolerated dose (MTD). A literature review indicates that for novel antibiotics, initial doses in mice can range widely. It is crucial to begin with low doses and escalate gradually while monitoring for signs of toxicity. Factors to consider include the reported in vitro activity (MIC values) of this compound against the target pathogen.[1] A common approach is to start with a dose that is a fraction of the concentration showing in vitro efficacy and adjust based on in vivo response and tolerability.
Q2: Which administration route is optimal for this compound in rats?
A2: The optimal administration route depends on the experimental goals, the physicochemical properties of this compound, and the desired pharmacokinetic profile. Common routes for antibiotics in rodent models include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO).[2] IV administration provides 100% bioavailability and immediate systemic exposure. IP and SC routes offer easier administration but may have variable absorption. Oral administration is often preferred for its clinical relevance but may be limited by the drug's oral bioavailability. A pilot pharmacokinetic study is recommended to determine the bioavailability and exposure profile of each route.
Q3: My animals are showing signs of distress (e.g., weight loss, lethargy) even at low doses. What could be the cause?
A3: Animal distress at low doses can be multifactorial. Potential causes include:
-
Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects. Ensure the vehicle is well-tolerated at the administered volume and concentration.
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Compound-Specific Toxicity: this compound may have a narrow therapeutic window. Consider reducing the dose further or increasing the dosing interval.
-
Underlying Health Status of Animals: Pre-existing health conditions in the animal model can increase sensitivity to a new compound.
-
Stress from Administration Procedure: The method of administration itself can cause stress. Ensure personnel are properly trained in animal handling and dosing techniques.[3]
Q4: I am not observing the expected efficacy in my in vivo model despite using concentrations well above the in vitro MIC.
A4: Discrepancies between in vitro and in vivo efficacy are common and can be attributed to several factors:
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Pharmacokinetics (PK): The drug may not be reaching or maintaining effective concentrations at the site of infection. Poor absorption, rapid metabolism, or rapid excretion can all lead to sub-therapeutic drug levels. A PK study is essential to understand the drug's distribution and clearance.
-
Pharmacodynamics (PD): The relationship between drug concentration and its effect on the pathogen in the complex in vivo environment can differ from in vitro conditions. PK/PD modeling can help optimize dosing regimens to achieve the desired therapeutic effect, such as maintaining concentrations above the MIC for a specific duration (T>MIC) or achieving a certain peak concentration to MIC ratio (Cmax/MIC).[2][4]
-
Protein Binding: this compound may exhibit high plasma protein binding, reducing the amount of free, active drug available to act on the pathogen.
-
In vivo Environment: The physiological environment at the site of infection (e.g., pH, presence of host factors) can influence drug activity.
Troubleshooting Guides
Problem: Poor Solubility of this compound for In Vivo Administration
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Symptom: Difficulty dissolving the compound, precipitation upon standing or dilution.
-
Possible Causes:
-
Inappropriate solvent or vehicle.
-
Compound instability at the desired concentration.
-
-
Solutions:
-
Vehicle Screening: Test a panel of biocompatible solvents and vehicles (e.g., saline, PBS, DMSO, cyclodextrins, lipid-based formulations). Start with small amounts of the compound to assess solubility.
-
pH Adjustment: Determine if the solubility of this compound is pH-dependent. Adjusting the pH of the formulation with sterile, biocompatible buffers may improve solubility.
-
Formulation Development: Consider more advanced formulation strategies such as co-solvents, surfactants, or nanoparticle encapsulation to improve solubility and stability.[5][6]
-
Sonication/Heating: Gentle heating or sonication can sometimes aid in dissolution, but care must be taken to avoid compound degradation. Always assess the stability of the compound under these conditions.
-
Problem: High Variability in Plasma Concentrations in Pharmacokinetic Studies
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Symptom: Large standard deviations in drug plasma concentrations among animals in the same dosing group.
-
Possible Causes:
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Inconsistent administration technique (e.g., variable injection speed, incorrect needle placement).
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Variability in animal physiology (e.g., differences in metabolism, absorption).
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Issues with sample collection and processing.
-
-
Solutions:
-
Standardize Administration: Ensure all personnel are using a consistent and validated administration technique. For oral gavage, ensure the compound is delivered directly to the stomach.[3]
-
Fasting: For oral administration studies, fasting the animals overnight can reduce variability in gastric emptying and absorption.
-
Consistent Sampling Times: Adhere strictly to the planned blood sampling time points.
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Sample Handling: Process all blood samples consistently to avoid degradation of the analyte. Ensure proper storage conditions.
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Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following a Single 10 mg/kg Dose via Different Administration Routes.
| Administration Route | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg*h/mL) | Bioavailability (%) |
| Intravenous (IV) | 15.2 ± 2.1 | 0.08 | 25.8 ± 3.5 | 100 |
| Intraperitoneal (IP) | 8.9 ± 1.5 | 0.5 | 20.1 ± 2.9 | ~78 |
| Subcutaneous (SC) | 5.4 ± 1.1 | 1.0 | 18.3 ± 2.4 | ~71 |
| Oral (PO) | 1.2 ± 0.4 | 2.0 | 5.2 ± 1.8 | ~20 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Experimental Protocols
Protocol: Determination of Maximum Tolerated Dose (MTD) in Mice
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Animals: Use a sufficient number of healthy, age- and weight-matched mice (e.g., CD-1 or C57BL/6).
-
Dose Selection: Based on in vitro cytotoxicity data or literature on similar compounds, select a starting dose expected to be non-toxic. Prepare a series of escalating doses (e.g., 5, 10, 25, 50, 100 mg/kg).
-
Administration: Administer a single dose of this compound via the intended route of administration to a small group of mice (e.g., n=3-5 per dose group). Include a vehicle control group.
-
Observation: Monitor animals daily for a minimum of 7-14 days for clinical signs of toxicity, including:
-
Changes in body weight (measure daily).
-
Changes in appearance (e.g., ruffled fur, hunched posture).
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Changes in behavior (e.g., lethargy, hyperactivity).
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Signs of pain or distress.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.
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Refinement: The MTD can be further refined using intermediate dose levels.
Protocol: Basic Pharmacokinetic Study in Rats
-
Animals: Use cannulated rats (e.g., jugular vein cannulation) to allow for serial blood sampling from the same animal. This reduces animal numbers and inter-animal variability.
-
Dosing: Administer a single dose of this compound at a pre-determined, well-tolerated dose via the desired routes (e.g., IV and PO in separate groups to determine bioavailability).
-
Blood Sampling: Collect blood samples (e.g., ~100-200 µL) at specified time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibiotic treatment for animals: effect on bacterial population and dosage regimen optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Giving Medications – Rat Guide [ratguide.com]
- 4. dvm360.com [dvm360.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Dihydrotetrodecamycin Extraction Protocols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the extraction and refinement of Dihydrotetrodecamycin from Streptomyces nashvillensis culture broth. This resource includes detailed experimental protocols, troubleshooting guides in a frequently asked questions (FAQ) format, and quantitative data to aid in optimizing your purification strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the extraction and purification of this compound.
1. Fermentation and Initial Extraction
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Q1: My Streptomyces nashvillensis culture shows good growth (high biomass), but the this compound yield is low. What are the potential causes?
A1: High biomass does not always correlate with high production of secondary metabolites. This issue, often termed "growth-product decoupling," can be due to several factors:
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Nutrient Limitation or Repression: The production of this compound, a secondary metabolite, is often triggered by the depletion of certain primary nutrients (e.g., phosphate or a specific carbon source). If the medium is too rich, the switch to secondary metabolism may be delayed or inhibited.
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Suboptimal Fermentation Time: Harvesting the culture too early or too late can significantly impact the yield. This compound production typically occurs during the stationary phase of growth. It is crucial to determine the optimal harvest time by performing a time-course analysis of your fermentation.
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Incorrect pH: The pH of the culture medium is critical for both bacterial growth and secondary metabolite production. The optimal pH for Streptomyces species is typically in the slightly acidic to neutral range. Monitor and, if necessary, control the pH of your culture.
-
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Q2: I am observing the formation of a stable emulsion during the solvent extraction of the culture broth. How can I resolve this?
A2: Emulsion formation is a common problem in liquid-liquid extractions of fermentation broths, often caused by cell debris, proteins, and other surfactants. Here are several strategies to break the emulsion:
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Centrifugation: Spinning the mixture at a higher speed can help to separate the layers.
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Salting Out: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, which can help to break the emulsion.
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Filtration: Filtering the entire mixture through a bed of Celite® or diatomaceous earth can help to remove the particulate matter that is stabilizing the emulsion.
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Gentle Agitation: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to mix the phases.
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2. Chromatographic Purification
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Q3: I am experiencing low recovery of this compound from the Diaion HP-20 column. What could be the issue?
A3: Diaion HP-20 is a non-polar polymeric resin used for the initial capture of hydrophobic compounds like this compound from the aqueous culture filtrate. Low recovery can be due to:
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Incomplete Adsorption: Ensure the pH of the culture filtrate is adjusted to a neutral or slightly acidic range to ensure this compound is in a less polar form, promoting adsorption.
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Improper Elution: The elution should be carried out with a solvent of sufficient polarity to displace the compound. A stepwise gradient of increasing methanol or acetone in water is typically effective. If recovery is still low, consider using a stronger organic solvent.
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Column Overloading: Exceeding the binding capacity of the resin will lead to loss of the compound in the flow-through. Determine the capacity of your column and load an appropriate amount of crude extract.
-
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Q4: My this compound is showing significant tailing on the silica gel column, leading to poor separation from impurities.
A4: Tailing is a common issue when purifying compounds with acidic protons, like the hydroxyl groups in this compound, on silica gel. This is due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this:
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Add an Acidic Modifier: Incorporating a small amount (0.1-1%) of acetic acid or formic acid into your mobile phase can suppress the ionization of the hydroxyl groups, leading to sharper, more symmetrical peaks.
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Use Deactivated Silica: If tailing persists, consider using a deactivated silica gel, which has fewer accessible silanol groups.
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Alternative Stationary Phase: For particularly problematic separations, switching to a different stationary phase, such as alumina (neutral or basic) or a reversed-phase silica (like C18), may be beneficial.
-
3. Crystallization and Final Product
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Q5: I am having difficulty crystallizing the purified this compound. What can I try?
A5: Crystallization is often a trial-and-error process. If spontaneous crystallization from a concentrated solution is not occurring, several techniques can be employed:
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Solvent/Anti-Solvent Method: Dissolve the compound in a small amount of a good solvent (e.g., ethyl acetate, acetone) and slowly add an "anti-solvent" in which the compound is poorly soluble (e.g., hexane, heptane) until turbidity is observed. Allow the solution to stand undisturbed.
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Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.
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Scratching: Gently scratching the inside of the glass vessel with a glass rod can create nucleation sites for crystal growth.
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Seeding: If you have a few crystals from a previous batch, adding a single seed crystal to a supersaturated solution can induce crystallization.
-
-
Q6: How can I assess the purity of my final this compound product?
A6: Purity assessment is crucial. A combination of the following techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The final product should appear as a single spot in multiple solvent systems.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A pure sample should show a single major peak.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
-
Data Presentation
The following table provides representative data for the purification of this compound from a 10-liter Streptomyces nashvillensis fermentation broth. Please note that these values are illustrative and actual yields may vary depending on the specific fermentation and purification conditions.
| Purification Step | Total Weight (g) | This compound Purity (%) | Step Yield (%) | Overall Yield (%) |
| Crude Ethyl Acetate Extract | 15.0 | ~1 | - | 100 |
| Diaion HP-20 Eluate | 2.5 | ~10 | 83 | 83 |
| Silica Gel Chromatography Pool | 0.4 | ~75 | 60 | 50 |
| Crystallized this compound | 0.2 | >98 | 50 | 25 |
Experimental Protocols
1. Fermentation of Streptomyces nashvillensis
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Prepare a seed culture by inoculating a suitable liquid medium (e.g., ISP2 broth) with a spore suspension or a vegetative mycelial fragment of S. nashvillensis.
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Incubate the seed culture at 28-30°C with shaking (200-250 rpm) for 48-72 hours.
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Inoculate the production medium (a larger volume of a suitable medium optimized for secondary metabolite production) with the seed culture (typically 5-10% v/v).
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Incubate the production culture at 28-30°C with shaking for 7-10 days. Monitor the production of this compound by periodically extracting a small sample and analyzing it by TLC or HPLC.
2. Extraction of Crude this compound
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Separate the mycelial biomass from the culture broth by centrifugation or filtration.
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Adjust the pH of the culture filtrate to 6.0-7.0.
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Extract the culture filtrate three times with an equal volume of ethyl acetate.
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Combine the organic extracts and dry them over anhydrous sodium sulfate.
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Concentrate the dried extract under reduced pressure to obtain the crude extract.
3. Diaion HP-20 Column Chromatography
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Prepare a slurry of Diaion HP-20 resin in methanol and pack it into a glass column.
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Wash the column with methanol followed by deionized water until the eluent is clear.
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
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Load the dried, adsorbed sample onto the top of the Diaion HP-20 column.
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Wash the column with deionized water to remove polar impurities.
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Elute the column with a stepwise gradient of increasing methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
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Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
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Pool the this compound-containing fractions and concentrate them under reduced pressure.
4. Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., a mixture of hexane and ethyl acetate).
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Pack the slurry into a glass column.
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Dissolve the partially purified extract from the Diaion HP-20 step in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
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Collect fractions and analyze them by TLC to identify those containing pure this compound.
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Pool the pure fractions and concentrate them under reduced pressure.
5. Crystallization
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Dissolve the purified this compound from the silica gel chromatography step in a minimal amount of a suitable solvent (e.g., ethyl acetate).
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Slowly add a non-polar anti-solvent (e.g., hexane) until the solution becomes slightly turbid.
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Allow the solution to stand at room temperature or in a refrigerator until crystals form.
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Collect the crystals by filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound yield.
Dealing with batch-to-batch variability of Dihydrotetrodecamycin production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability during the production of Dihydrotetrodecamycin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch consistency important?
This compound is a polyketide antibiotic belonging to the tetronate family of natural products. It is produced by fermentation of Streptomyces species, such as Streptomyces nashvillensis.[1] Consistent batch-to-batch production is crucial for reliable experimental results, scalable manufacturing, and ultimately, for ensuring uniform efficacy and safety in pre-clinical and clinical studies. Variability in yield and purity can significantly hinder the drug development pipeline.
Q2: What are the primary factors influencing this compound yield?
The production of this compound, a secondary metabolite, is highly sensitive to a range of factors. These can be broadly categorized as:
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Biological Factors: Strain integrity and genetic stability of the producing Streptomyces strain.
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Nutritional Factors: Composition of the fermentation medium, including carbon and nitrogen sources, phosphate levels, and trace elements.
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Process Parameters: pH, temperature, dissolved oxygen (DO), and agitation rate during fermentation.
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Precursor Availability: The supply of biosynthetic precursors for the polyketide backbone is critical for high yields.
Q3: My Streptomyces culture is growing well (high biomass), but this compound production is low. What could be the cause?
This common issue often points towards nutrient limitation or metabolic repression. Secondary metabolite production in Streptomyces is typically initiated during the stationary phase of growth, often triggered by the depletion of a key nutrient like phosphate or a readily metabolizable carbon source. If the medium is too rich or not properly balanced, the organism may favor primary metabolism (growth) over secondary metabolism (antibiotic production).
Q4: Can small variations in raw material quality affect my production?
Yes, batch-to-batch variability in complex media components like yeast extract or peptone can introduce significant inconsistencies in this compound production. These components provide essential nutrients, but their exact composition can vary between suppliers and even between different lots from the same supplier. This can alter the nutrient availability and impact the metabolic state of the culture.
Troubleshooting Guides
Issue 1: Low or No this compound Production
| Possible Cause | Troubleshooting Step |
| Strain Instability/Contamination | 1. Re-streak the Streptomyces culture from a frozen stock onto a suitable agar medium to ensure purity. 2. Perform microscopic examination and/or molecular identification (e.g., 16S rRNA sequencing) to confirm the strain's identity. |
| Suboptimal Media Composition | 1. Review the composition of your fermentation medium. Refer to the Optimized Fermentation Parameters table below for recommended ranges. 2. Test different carbon and nitrogen sources. Slowly metabolized carbon sources may be preferable to prevent rapid biomass accumulation and catabolite repression. 3. Optimize the carbon-to-nitrogen ratio. |
| Incorrect Fermentation Parameters | 1. Calibrate all sensors (pH, temperature, DO) before initiating the fermentation. 2. Monitor these parameters closely throughout the run and ensure they remain within the optimal range. 3. Perform small-scale experiments to determine the optimal pH, temperature, and agitation for your specific strain and bioreactor setup. |
| Insufficient Precursor Supply | 1. Ensure the medium contains adequate precursors for polyketide synthesis. 2. Consider supplementing the medium with precursors like acetate or propionate, but be cautious as high concentrations can be inhibitory. |
Issue 2: Inconsistent this compound Yields Between Batches
| Possible Cause | Troubleshooting Step |
| Variability in Inoculum | 1. Standardize the inoculum preparation protocol, including the age of the seed culture, spore concentration, and pre-culture conditions. 2. Ensure a consistent volume and cell density of the inoculum is used for each batch. |
| Inconsistent Raw Materials | 1. If possible, use a single, large lot of media components for a series of experiments. 2. If using different lots, perform a small-scale trial to qualify the new batch of raw materials before use in a large-scale fermentation. |
| Poor Process Control | 1. Implement automated control systems for pH, temperature, and dissolved oxygen to maintain tight control over these parameters. 2. Ensure consistent mixing and aeration across all fermentations. |
| Product Degradation | 1. This compound may be susceptible to degradation under certain pH and temperature conditions. 2. Analyze samples at different time points during and after fermentation to assess product stability. 3. Consider optimizing the extraction protocol to minimize degradation. |
Data Presentation
Table 1: Optimized Fermentation Parameters for this compound Production
| Parameter | Typical Range | Optimized Target | Notes |
| Temperature | 25-35°C | 30°C | Temperatures outside the optimal range can significantly impact enzyme activity and product formation. |
| pH | 6.5-8.0 | 7.0-7.2 | Maintain pH with a suitable buffer system or automated acid/base addition. |
| Carbon Source | Glucose, Starch, Glycerol | Starch (20 g/L) | Slowly metabolized carbon sources often favor secondary metabolite production. |
| Nitrogen Source | Yeast Extract, Peptone, Soybean Meal | Soybean Meal (10 g/L) | Complex nitrogen sources can provide essential amino acids and growth factors. |
| Phosphate (K2HPO4) | 0.5-2.0 g/L | 1.0 g/L | Phosphate limitation can be a trigger for secondary metabolism. |
| Agitation | 150-250 rpm | 200 rpm | Dependent on bioreactor geometry; ensure adequate mixing without excessive shear stress. |
| Incubation Time | 5-10 days | 7-8 days | Monitor production over time to determine the optimal harvest point. |
Experimental Protocols
Protocol 1: Extraction of this compound from Fermentation Broth
This protocol is adapted from methods used for the extraction of tetrodecamycins.[2][3]
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Harvesting: At the end of the fermentation, separate the mycelial biomass from the culture broth by centrifugation at 8,000 x g for 20 minutes.
-
Extraction:
-
Macerate the mycelial pellet.
-
Extract both the macerated mycelia and the supernatant with an equal volume of ethyl acetate overnight with shaking.
-
-
Separation: Separate the organic (ethyl acetate) layer from the aqueous layer and cell debris by filtration through Whatman No. 1 filter paper.
-
Concentration: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Storage: Store the dried crude extract at -20°C until further analysis.
Protocol 2: Quantification of this compound by HPLC
This protocol is based on established methods for the analysis of tetrodecamycins.[2]
-
Sample Preparation:
-
Dissolve a known weight of the crude extract in 50% aqueous acetonitrile with 0.1% formic acid.
-
Sonicate the sample to ensure complete dissolution.
-
Centrifuge at high speed (e.g., 21,000 x g) for 30 minutes at 4°C to pellet any insoluble material.
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Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., XSelect CSH C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-3 min: 20% to 40% B
-
3-8 min: Hold at 40% B
-
8-8.5 min: 40% to 95% B
-
8.5-10.5 min: Hold at 95% B
-
10.5-11 min: 95% to 20% B
-
11-15 min: Hold at 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode Array (PDA) detector monitoring at 271 nm.
-
Column Temperature: 35°C.
-
-
Quantification:
-
Prepare a standard curve using a purified this compound standard of known concentration.
-
Calculate the concentration of this compound in the samples by comparing the peak area to the standard curve.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Tetrodecamycin and this compound, new antimicrobial antibiotics against Pasteurella piscicida produced by Streptomyces nashvillensis MJ885-mF8. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthetic Genes for the Tetrodecamycin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: Process Improvements for the Scale-Up of Dihydrotetrodecamycin Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the scale-up of Dihydrotetrodecamycin fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganisms produce it?
A1: this compound is a member of the tetrodecamycin family of antibiotics. It is a secondary metabolite produced by several species of Gram-positive bacteria from the genus Streptomyces. Known producing strains include Streptomyces sp. strain WAC04657, Streptomyces nashvillensis MJ885-mF8, Streptomyces atroolivaceus ATCC 19725, and Streptomyces globisporus NRRL B-2293.[1][2] The defining feature of this family of molecules is the presence of a five-membered lactone called a tetronate ring.[2]
Q2: What are the critical phases in the fermentation process for secondary metabolite production in Streptomyces?
A2: The fermentation process for secondary metabolites like this compound in Streptomyces typically consists of three main phases:
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Lag Phase: An initial period of adaptation where the microorganisms adjust to the new environment.
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Logarithmic (Exponential) Growth Phase: A period of rapid cell growth and biomass accumulation. For many Streptomyces fermentations, this phase can last for 24 to 48 hours.[3]
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Stationary Phase: The phase where cell growth slows down or ceases due to nutrient limitation or the accumulation of toxic byproducts. The production of secondary metabolites, such as antibiotics, is often highest during the late exponential and stationary phases.[4]
Q3: What are the key process parameters to monitor and control during this compound fermentation scale-up?
A3: Key parameters that significantly influence the yield and purity of this compound include temperature, pH, dissolved oxygen (DO), agitation rate, and nutrient concentrations.[5] Maintaining consistency of these parameters between lab-scale and large-scale production is crucial for a successful scale-up.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound fermentation.
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Low or No this compound Production | 1. Suboptimal Fermentation Conditions: Incorrect temperature, pH, or dissolved oxygen levels. 2. Nutrient Limitation: Depletion of essential carbon, nitrogen, or phosphate sources. 3. Strain Viability Issues: Poor quality inoculum or degeneration of the production strain. 4. Contamination: Presence of competing microorganisms. | 1. Optimize Fermentation Parameters: Refer to the Optimized Fermentation Parameters for Streptomyces sp. table below for recommended ranges. Implement automated control systems to maintain optimal conditions. 2. Media Optimization & Fed-Batch Strategy: Analyze nutrient consumption profiles and implement a fed-batch strategy to replenish limiting nutrients during the fermentation. 3. Inoculum Development: Ensure a healthy and active seed culture by optimizing the seed medium and incubation conditions. Regularly check the viability and morphology of the inoculum. 4. Aseptic Technique: Reinforce strict aseptic techniques during all stages of the process, from media preparation to sampling. Regularly monitor the culture for signs of contamination.[6] |
| Inconsistent Product Yield Between Batches | 1. Variability in Raw Materials: Inconsistent quality of media components. 2. Inoculum Inconsistency: Variations in the age, size, or viability of the inoculum. 3. Process Parameter Deviations: Fluctuations in temperature, pH, or DO levels. | 1. Raw Material Quality Control: Implement stringent quality control checks for all incoming raw materials. 2. Standardize Inoculum Preparation: Develop and adhere to a standardized protocol for inoculum preparation, including culture age and cell density. 3. Process Monitoring and Control: Utilize online sensors and automated control systems to ensure tight control over critical process parameters. |
| Foaming | 1. High Agitation/Aeration Rates: Excessive mechanical agitation or high gas flow rates. 2. Media Composition: Presence of high concentrations of proteins or other surface-active compounds. | 1. Optimize Agitation and Aeration: Determine the optimal balance between oxygen transfer and shear stress to minimize foaming. 2. Antifoam Agents: Add an appropriate concentration of a sterile antifoam agent. Test different antifoam agents to find the most effective one with minimal impact on product yield. |
| Poor Oxygen Transfer at Large Scale | 1. Decreased Surface Area to Volume Ratio: A natural consequence of increasing the fermenter size. 2. High Biomass Concentration: Increased oxygen demand from a dense culture. 3. Viscosity of the Broth: Mycelial growth of Streptomyces can increase the viscosity of the fermentation broth, impeding oxygen transfer. | 1. Increase Agitation and/or Aeration: Carefully increase the agitation speed and/or sparging rate. 2. Oxygen-Enriched Air: Supplement the incoming air with pure oxygen. 3. Bioreactor Design: Consider using bioreactors with high-efficiency impellers and spargers designed for viscous fermentations. |
| Mycelial Clumping or Pellet Formation | 1. Shear Stress: Both low and high shear stress can lead to non-ideal morphology. 2. Media Composition: Certain media components can promote pellet formation. | 1. Optimize Agitation: Adjust the agitation speed to achieve a dispersed mycelial morphology, which is often optimal for nutrient uptake and product formation. 2. Media Modification: Experiment with the addition of small concentrations of polymers or modify the media composition to influence morphology. |
Data Presentation
Optimized Fermentation Parameters for Streptomyces sp. (General)
The following table provides a summary of generally optimized parameters for antibiotic production in Streptomyces species. These should be used as a starting point for the optimization of this compound production.
| Parameter | Optimized Range | Notes |
| Temperature | 25 - 32°C | Temperature can significantly impact both growth and secondary metabolite production.[4][7] |
| pH | 6.5 - 7.5 | The initial pH of the medium is critical, and pH should be controlled throughout the fermentation.[7][8] |
| Agitation Speed | 140 - 220 rpm | Varies with fermenter geometry and scale. A balance must be struck between oxygen transfer and shear stress.[7][9] |
| Inoculum Size | 4 - 8% (v/v) | A proper inoculum size ensures a shorter lag phase and robust growth.[7][8] |
| Fermentation Time | 7 - 10 days | The optimal harvest time is typically in the late stationary phase.[8][9] |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for this compound Production
Objective: To cultivate Streptomyces sp. in a shake flask to produce this compound for initial screening and optimization studies.
Materials:
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Streptomyces sp. producing strain
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Sterile baffled shake flasks (250 mL)
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Seed medium (e.g., ISP-2 medium: 4 g/L glucose, 4 g/L yeast extract, 10 g/L malt extract)[9]
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Production medium (e.g., Corn starch 5.0 g/L, glucose 20 g/L, soybean meal 10 g/L, CaCO₃ 2.0 g/L)[9]
-
Incubator shaker
Procedure:
-
Inoculum Preparation: a. Aseptically inoculate 50 mL of sterile seed medium in a 250 mL baffled shake flask with a loopful of spores or a small agar plug of a mature Streptomyces sp. culture. b. Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.[6]
-
Production Culture: a. Inoculate 50 mL of sterile production medium in a 250 mL baffled shake flask with 5% (v/v) of the seed culture. b. Incubate at 28-30°C with shaking at 220 rpm for 7-10 days.[9]
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Sampling and Analysis: a. Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth (dry cell weight) and this compound concentration by HPLC.
Protocol 2: HPLC Analysis of this compound
Objective: To quantify the concentration of this compound in fermentation broth samples.
Materials:
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HPLC system with a UV detector
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C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
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Methanol (HPLC grade)
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Ethyl acetate (for extraction)
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Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation (Extraction): a. Centrifuge 1 mL of fermentation broth to separate the supernatant and mycelium. b. Extract the supernatant with an equal volume of ethyl acetate by vigorous vortexing. c. Separate the organic (ethyl acetate) layer. d. Repeat the extraction of the aqueous layer twice more. e. Pool the organic extracts and evaporate to dryness under vacuum or a stream of nitrogen. f. Reconstitute the dried extract in a known volume of mobile phase (e.g., 1 mL). g. Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determined by UV-Vis scan of the this compound standard (typically in the range of 220-350 nm).
-
-
Quantification: a. Prepare a calibration curve using the this compound reference standard. b. Inject the prepared samples and integrate the peak area corresponding to this compound. c. Calculate the concentration of this compound in the samples based on the calibration curve.
Visualizations
This compound Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway for tetrodecamycin antibiotics, including this compound. The pathway involves a Type I polyketide synthase (PKS) and several tailoring enzymes.
Caption: Proposed biosynthetic pathway for this compound.
Experimental Workflow: From Culture to Quantification
This workflow outlines the major steps involved in the production and analysis of this compound.
Caption: Experimental workflow for this compound production.
Troubleshooting Logic for Low Product Yield
This diagram provides a logical approach to troubleshooting low yields of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthetic Genes for the Tetrodecamycin Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. US2504067A - Process for production of streptomycin using fermentation solubles - Google Patents [patents.google.com]
- 5. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. primescholars.com [primescholars.com]
- 9. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential Off-Target Effects of Dihydrotetrodecamycin in Cellular Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, validating, and mitigating potential off-target effects of Dihydrotetrodecamycin in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is an antibiotic compound isolated from the fermentation broth of Streptomyces nashvillensis MJ885-mF8.[1] It has demonstrated antimicrobial activity, with reported Minimum Inhibitory Concentration (MIC) values of 50 mg/mL against Pasteurella piscicida strains.[1] Structurally, it belongs to the tetronate family of secondary metabolites.[2][3] The bioactivity of related tetrodecamycins is suggested to involve covalent modification of their targets, which may be a consideration for its mechanism of action and potential for off-target interactions.[2][3]
Q2: What are off-target effects and why are they a concern when using a compound like this compound?
Off-target effects occur when a compound binds to and alters the function of proteins or other biomolecules that are not the intended target.[4] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[4] For a compound with a potentially reactive chemical moiety, like the Michael acceptor suggested for tetrodecamycins, the risk of off-target covalent modification should be carefully evaluated.[5]
Q3: What are the initial signs that this compound might be causing off-target effects in my cellular assay?
Common indicators of potential off-target effects include:
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Discrepancy between potency and cellular effect: The effective concentration in your cell-based assay is significantly higher than the known antimicrobial MIC value.
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Inconsistent results with genetic validation: The phenotype observed with this compound differs from the phenotype seen when the intended target (if known) is knocked down or knocked out using techniques like siRNA or CRISPR-Cas9.[4]
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Unexplained cytotoxicity: The compound causes significant cell death at concentrations where the specific intended effect is not observed.
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Phenotypes unrelated to the expected pathway: The observed cellular response is inconsistent with the known or hypothesized mechanism of action of the compound.
Q4: How can I distinguish between on-target and off-target cytotoxicity of this compound?
This is a critical step in characterizing any bioactive compound. A systematic approach is recommended:
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Confirm Target Engagement: First, verify that this compound is binding to its intended target in your cells at the concentrations causing cytotoxicity. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[6][7]
-
Genetic Validation: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein.[6] If the genetic modification recapitulates the cytotoxic phenotype, it strengthens the case for an on-target effect.
-
Use a Structurally Unrelated Inhibitor: If another compound with a different chemical scaffold is known to inhibit the same target, test it in your assay. If this second compound produces the same cytotoxic phenotype, it provides further evidence for an on-target effect.[6]
-
Broad Panel Screening: Profile this compound against a broad panel of off-target liability targets, such as a kinase panel or a GPCR safety panel. This can help identify unintended targets that may be responsible for the toxicity.[6]
Q5: What is a "rescue" experiment and how can it be used to validate the on-target effects of this compound?
A rescue experiment is a powerful control to confirm that an observed phenotype is a direct result of modulating the intended target and not due to off-target effects.[7] This is particularly important when using small molecule inhibitors. The experiment involves re-introducing the target gene in a form that is resistant to the inhibitor. If the phenotype is reversed or diminished, it provides strong evidence for on-target activity.[7]
Troubleshooting Guides
Issue 1: High background or inconsistent results in my cellular assay with this compound.
| Potential Cause | Recommended Solution |
| Compound Precipitation | Visually inspect the wells for any precipitate. Test the solubility of this compound in your specific cell culture medium. Consider using a lower concentration or adding a solubilizing agent if compatible with your assay. |
| Cell Stress or Toxicity | Run a cytotoxicity assay in parallel to your primary assay to determine the concentration range that is non-toxic to your cells.[6] |
| Non-specific Binding | Increase the number and duration of wash steps in your assay protocol.[8] Consider adding a blocking agent to the wash buffer.[8] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a consistent cell passage number for all experiments, as cell characteristics can change over time.[9] |
Issue 2: My results with this compound are not reproducible.
| Potential Cause | Recommended Solution |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Protect the compound from light and store it at the recommended temperature. |
| Variability in Cell Health | Monitor cell morphology and growth rate regularly. Perform routine testing for mycoplasma contamination, as this can significantly alter cellular responses.[9] |
| Assay Drift | Run appropriate positive and negative controls in every experiment to monitor assay performance over time. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate how to summarize and compare results when investigating the off-target effects of this compound.
Table 1: Dose-Response Analysis of this compound
| Assay Type | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/EC50) |
| Target Pathway Readout | HEK293 | 1.5 | > 50 | > 33.3 |
| Off-Target Pathway X Readout | HeLa | 15.2 | > 50 | > 3.3 |
| Cell Viability | HEK293 | - | 55.8 | - |
| Cell Viability | HeLa | - | 62.1 | - |
EC50/IC50: Half-maximal effective/inhibitory concentration. CC50: Half-maximal cytotoxic concentration.
Table 2: Comparison of this compound with a Structurally Unrelated Inhibitor
| Compound | Target | On-Target EC50 (µM) | Off-Target X EC50 (µM) | Cytotoxicity CC50 (µM) |
| This compound | Target A | 1.5 | 15.2 | 55.8 |
| Compound Z (Unrelated) | Target A | 2.1 | > 50 | > 100 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of this compound to its intracellular target protein.[6][7]
Methodology:
-
Cell Treatment: Treat cultured cells with either a vehicle control or this compound at the desired concentration and incubate to allow for target binding.
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using a method like Western Blot or ELISA.
-
Analysis: Plot the amount of soluble target protein as a function of temperature. A successful ligand-binding event will stabilize the protein, resulting in a rightward shift of the melting curve compared to the vehicle-treated control.
Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with this compound.[4]
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.
-
Verification of Knockout: Expand the clones and verify the knockout of the target protein by Western Blot, PCR, or sequencing.
-
Phenotypic Analysis: Perform the cellular assay of interest on the knockout clones and compare the results to wild-type cells treated with this compound.
Visualizations
Caption: Troubleshooting workflow for investigating suspected off-target effects.
Caption: Simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Diagram illustrating on-target vs. potential off-target inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biosynthetic Genes for the Tetrodecamycin Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting inconsistent results in Dihydrotetrodecamycin bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydrotetrodecamycin bioassays. Our goal is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound bioassays, presented in a question-and-answer format.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
Question: My MIC values for this compound are inconsistent across replicates and different experiments. What are the potential causes and solutions?
Answer: Inconsistent MIC values are a common challenge in antimicrobial susceptibility testing. Several factors related to the compound, experimental setup, and biological variability can contribute to this issue. Here’s a breakdown of potential causes and how to address them:
| Potential Cause | Explanation & Solution |
| Compound Instability | This compound, like other tetronate antibiotics, may be susceptible to degradation. The exo-methylene group, crucial for its activity via a proposed Michael addition mechanism, can be particularly reactive. Solution: Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Protect stock solutions and assay plates from prolonged exposure to light and extreme temperatures. |
| Solvent Effects | The solvent used to dissolve this compound can impact its stability and delivery to the bacterial cells. Solution: Use a high-purity, anhydrous solvent in which this compound is readily soluble (e.g., DMSO, methanol). Ensure the final solvent concentration in the assay is low (typically ≤1%) and consistent across all wells. Always include a solvent control to account for any inhibitory effects of the solvent itself. |
| Inaccurate Inoculum Density | The number of bacterial cells at the start of the assay is critical. Too high an inoculum can overwhelm the antibiotic, while too low an inoculum can lead to artificially low MICs. Solution: Standardize your bacterial inoculum to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Ensure thorough mixing of the bacterial suspension before dilution and addition to the assay plate. |
| Inconsistent Pipetting | Small errors in pipetting volumes, especially during serial dilutions, can lead to significant variations in the final compound concentration. Solution: Use calibrated pipettes and proper pipetting techniques. When preparing serial dilutions, ensure complete mixing at each step. For high-throughput screening, consider using automated liquid handlers for improved precision. |
| Biological Variability | Different batches of media, lot-to-lot variations in microtiter plates, and the physiological state of the bacteria can all contribute to variability. Solution: Use the same batch of media and plates for a set of comparative experiments. Culture bacteria from a fresh stock for each experiment and ensure they are in the logarithmic growth phase when preparing the inoculum. |
| Incubation Conditions | Variations in incubation temperature and time can affect bacterial growth rates and, consequently, the observed MIC. Solution: Use a calibrated incubator and ensure a consistent incubation time (typically 16-20 hours for most bacteria) for all assays. Avoid stacking plates, as this can lead to uneven temperature distribution. |
Issue 2: No Inhibition of Bacterial Growth Observed
Question: I am not observing any antibacterial activity with this compound, even at high concentrations. What could be the reason?
Answer: A complete lack of activity can be perplexing. Here are some troubleshooting steps to identify the root cause:
-
Confirm Compound Identity and Purity: Ensure the compound you are using is indeed this compound and of sufficient purity. If possible, verify its identity using analytical techniques like mass spectrometry or NMR.
-
Check for Compound Degradation: As mentioned, this compound's activity is linked to its chemical structure. Degradation can lead to a loss of the active functional groups. Consider preparing a fresh stock from a new vial of the compound.
-
Verify Bacterial Susceptibility: The target organism may be intrinsically resistant to this compound. Test the compound against a known susceptible control strain. The initial discovery of a related compound, Tetrodecamycin, showed activity against Pasteurella piscicida and various Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2]
-
Review Assay Protocol: Double-check all steps of your experimental protocol, including media preparation, inoculum density, and incubation conditions, to ensure they are optimal for the growth of the test organism.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: The antimicrobial activity of tetrodecamycins is believed to involve a covalent modification of their biological target(s). This is thought to occur via a Michael addition reaction, where a nucleophilic group from a target biomolecule attacks an electrophilic center on the antibiotic. The presence of an exo-methylene group in the active forms of these compounds creates a Michael acceptor system, which is crucial for this activity. This compound is a reduced, less active form, suggesting the double bond is important for its full antibiotic potential.[3]
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. For bioassays, it is crucial to use a solvent that fully dissolves the compound but has minimal toxicity to the test organism at the final concentration used in the assay. Always include a solvent-only control in your experiments.
Q3: How should I store this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in an appropriate solvent can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protect the compound from light.
Q4: Can this compound affect mammalian cells?
A4: While the primary described activity of this compound is antibacterial, related tetronate compounds have been shown to have other biological activities. For instance, a novel tetrodecamycin-pyridazinone hybrid was found to have anti-liver fibrosis activity by regulating the TGF-β1/Smad2/3 signaling pathway in mammalian cells. Therefore, it is plausible that this compound could have effects on mammalian cells, and this should be considered in the experimental design if applicable.
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Tetrodecamycin, a closely related and more active analog of this compound, against various bacterial strains. This data can serve as a reference for expected activity ranges.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus 209P | 6.25 |
| Staphylococcus aureus Smith | 6.25 |
| Staphylococcus aureus 55-2 (MRSA) | 12.5 |
| Bacillus subtilis ATCC 6633 | 6.25 |
| Micrococcus luteus ATCC 9341 | 1.56 |
| Pasteurella piscicida 58-1 | 6.25 |
| Pasteurella piscicida 58-2 | 3.13 |
| Pasteurella piscicida 58-3 | 3.13 |
| Pasteurella piscicida 58-4 | 1.56 |
| Pasteurella piscicida 58-5 | 3.13 |
Data extracted from Tsuchida T, et al. (1995).[1][2]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a final concentration of 10 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or a suitable broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
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Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Preparation of Assay Plate (96-well):
-
In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth. The final volume in each well should be 50 µL.
-
The concentration range should be selected to bracket the expected MIC.
-
Include a positive control (broth with bacterial inoculum, no compound) and a negative control (broth only).
-
If a solvent is used, include a solvent control (broth with bacterial inoculum and the highest concentration of solvent used in the assay).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well (except the negative control), bringing the total volume to 100 µL.
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Covalent Modification Mechanism
Caption: Proposed mechanism of action via Michael addition.
TGF-β/Smad Signaling Pathway
References
- 1. Tetrodecamycin and this compound, new antimicrobial antibiotics against Pasteurella piscicida produced by Streptomyces nashvillensis MJ885-mF8. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrodecamycin and this compound, new antimicrobial antibiotics against Pasteurella piscicida produced by Streptomyces nashvillensis MJ885-mF8. I. Taxonomy, fermentation, isolation, characterization and biological activities. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Chemical Synthesis of Dihydrotetrodecamycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chemical synthesis of Dihydrotetrodecamycin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
1. Low Yield in Intramolecular Diels-Alder (IMDA) Reaction for Decalin Core Formation
Question: My intramolecular Diels-Alder reaction to form the trans-decalin core of this compound is resulting in low yields and a complex mixture of products. What are the potential causes and how can I optimize this key step?
Answer:
Low yields in the IMDA reaction are a common challenge. The formation of the desired trans-decalin ring system is sensitive to several factors. Here are the primary causes and troubleshooting strategies:
-
Incorrect Conformation: For the IMDA reaction to occur, the diene must be in the s-cis conformation. If the linker between the diene and dienophile is too short or rigid, it may prevent the molecule from adopting the necessary geometry for the cycloaddition.
-
Thermal Instability: High temperatures, often used to promote Diels-Alder reactions, can lead to decomposition of the starting material or the product, especially with complex, highly functionalized molecules.
-
Lewis Acid Incompatibility: While Lewis acids can catalyze Diels-Alder reactions, they can also promote side reactions or degradation of sensitive functional groups present in the precursors of this compound.
-
Suboptimal Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity.
Optimization Strategies:
| Parameter | Recommendation | Expected Outcome |
| Reaction Temperature | Start at a lower temperature (e.g., 80 °C) and gradually increase. Monitor reaction progress by TLC. | Minimizes thermal decomposition and potential side reactions. |
| Lewis Acid Catalyst | If thermal conditions fail, screen a variety of mild Lewis acids (e.g., ZnCl₂, Sc(OTf)₃). Use stoichiometric amounts first, then catalytic amounts. | May promote the desired cycloaddition at lower temperatures, potentially improving stereoselectivity. |
| Solvent | Test a range of solvents with varying polarities, such as toluene, xylene, or dichloromethane (DCM). | Can improve solubility and stabilize the transition state, leading to higher yields. |
| High Pressure | If accessible, high-pressure conditions (e.g., 10-15 kbar) can promote the cycloaddition at lower temperatures. | Increases the reaction rate and can improve selectivity by favoring the more compact transition state. |
| Enzymatic Catalysis | Consider a chemoenzymatic approach using a Diels-Alderase like TedJ, which has been shown to be effective for related structures. | Offers high stereoselectivity and mild reaction conditions, avoiding harsh reagents.[1] |
2. Poor Stereoselectivity in the Decalin Ring System
Question: The stereochemistry of the trans-decalin ring is not being selectively formed. What factors influence the stereochemical outcome of the IMDA reaction?
Answer:
Achieving the correct stereoselectivity for the six contiguous asymmetric centers in the decalin core is crucial. The facial selectivity of the cycloaddition is influenced by steric and electronic factors.
-
Steric Hindrance: Bulky substituents on the diene or dienophile can direct the approach of the reacting partners to the less hindered face.
-
Secondary Orbital Interactions: In the transition state, favorable interactions between the orbitals of the electron-withdrawing groups on the dienophile and the developing pi system of the diene can favor the endo product. However, for this compound, the exo transition state is often desired to achieve the correct stereochemistry.
-
Catalyst Control: Chiral Lewis acids or enzymes can create a chiral environment around the substrate, forcing the reaction to proceed through a specific transition state.
Troubleshooting Flowchart for Stereoselectivity Issues:
Caption: Troubleshooting logic for poor stereoselectivity.
3. Difficulty in Purification of this compound
Question: I am facing challenges in purifying the final this compound product. The compound seems to streak on silica gel and I have low recovery. What purification strategies are recommended?
Answer:
The polar nature and multiple functional groups of this compound can make purification by traditional silica gel chromatography challenging.
-
Strong Adsorption to Silica: The tetronate ring and hydroxyl groups can strongly interact with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor recovery.
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Compound Instability: The molecule may be sensitive to the acidic nature of standard silica gel, causing degradation during purification.
-
Inappropriate Solvent System: A poorly chosen eluent may not provide sufficient resolution from impurities.
Recommended Purification Protocol:
| Step | Parameter | Details | Rationale |
| 1. Stationary Phase Selection | Normal Phase | Use deactivated silica gel (treat with triethylamine) or consider alternative stationary phases like alumina (neutral or basic) or C18 reversed-phase silica. | Minimizes strong acidic interactions, reducing tailing and degradation. |
| 2. Mobile Phase Optimization | Gradient Elution | Start with a less polar solvent system (e.g., 95:5 DCM:MeOH) and gradually increase the polarity. | Provides better separation of closely eluting impurities. |
| Additives | For normal phase, add a small amount of triethylamine (0.1-1%) to the eluent. For reversed-phase, a small amount of formic acid or TFA (0.1%) can improve peak shape. | Neutralizes active sites on the stationary phase or improves analyte ionization. | |
| 3. Alternative Techniques | Preparative HPLC | If column chromatography fails, preparative HPLC on a C18 column is a powerful alternative for purifying polar compounds. | Offers higher resolution and is suitable for complex mixtures. |
| Adsorption Chromatography | Use of resins like Diaion HP-20 has been reported for the initial cleanup of crude extracts.[2] | Effective for removing nonpolar impurities from fermentation broths or crude reaction mixtures. |
4. Inefficient Epoxidation of the 14,15-Alkene
Question: The epoxidation of the 14,15-alkene using meta-chloroperbenzoic acid (mCPBA) is sluggish and gives side products. How can I improve this step?
Answer:
Epoxidation with mCPBA is a common strategy, but its efficiency can be affected by the electronic nature of the alkene and steric hindrance.
-
Electron-Poor Alkene: If the alkene is electron-deficient, the reaction with the electrophilic mCPBA will be slow.
-
Steric Hindrance: Access to the double bond may be sterically hindered by nearby functional groups.
-
Acid-Sensitivity: The benzoic acid byproduct can promote ring-opening of the newly formed epoxide, leading to diols or other side products.
Optimization Table for Epoxidation:
| Reagent/Condition | Modification | Rationale |
| mCPBA | Use freshly purified mCPBA. Add a buffer like NaHCO₃ or K₂CO₃ to the reaction mixture. | Impurities in old mCPBA can cause side reactions. The buffer neutralizes the acidic byproduct, preventing epoxide opening. |
| Alternative Reagents | Consider using dimethyldioxirane (DMDO) or trifluoroperacetic acid. | These reagents are more reactive and can be effective for less reactive alkenes. |
| Solvent | Use a non-polar, aprotic solvent like dichloromethane (DCM) or chloroform. | Prevents solvent participation in side reactions. |
| Temperature | Run the reaction at low temperatures (e.g., 0 °C to room temperature). | Minimizes the rate of side reactions and decomposition. |
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Diels-Alder (IMDA) Cyclization
-
Preparation: Dissolve the linear diene-dienophile precursor (1 equivalent) in dry toluene (0.01 M solution) in a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
Thermal Reaction: Heat the reaction mixture to 80-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-4 hours.
-
Lewis Acid Catalysis (if needed): If the reaction is slow or incomplete, cool the mixture to room temperature and add a Lewis acid (e.g., ZnCl₂, 1.1 equivalents) in one portion. Stir at room temperature or gently heat as needed, monitoring by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Workflow for IMDA Optimization:
Caption: Experimental workflow for IMDA optimization.
Protocol 2: Deactivation of Silica Gel for Chromatography
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Add 1-3% triethylamine (TEA) to the slurry and stir for 15 minutes.
-
Pack the column with the TEA-treated silica slurry.
-
Flush the packed column with one column volume of the eluent containing TEA.
-
Discard the eluent that passes through. The column is now ready for loading your sample.
Data Presentation
Table 1: Illustrative Data for Optimization of the IMDA Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of trans-decalin (%) | trans:cis Ratio |
| 1 | None | Toluene | 110 | 24 | 35 | 3:1 |
| 2 | None | Xylene | 140 | 12 | 25 (decomposition observed) | 2:1 |
| 3 | ZnCl₂ (110) | DCM | 25 | 18 | 65 | 8:1 |
| 4 | Sc(OTf)₃ (10) | DCM | 0 | 24 | 72 | 15:1 |
| 5 | TedJ (biocatalyst) | Buffer/MeOH | 25 | 3 | >95 | >99:1[1] |
Note: This data is illustrative and serves as a guideline for optimization.
References
Validation & Comparative
Validating the Antibacterial Activity of Dihydrotetrodecamycin and its Analogs Against Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial activity of tetrodecamycin-class compounds, with a focus on 13-deoxytetrodecamycin, against key clinical isolates. Due to limited and conflicting data on Dihydrotetrodecamycin, this document centers on its more extensively studied analog, 13-deoxytetrodecamycin, as a representative of this promising class of antibiotics. The performance of this compound is compared with established antibacterial agents: vancomycin, linezolid, and daptomycin. This guide includes a summary of minimum inhibitory concentration (MIC) data, detailed experimental protocols for antibacterial susceptibility testing, and visualizations of the experimental workflow and the proposed mechanism of action.
Comparative Antibacterial Activity
The antibacterial efficacy of 13-deoxytetrodecamycin and comparator agents against critical Gram-positive clinical isolates is summarized below. It is important to note that direct comparative studies are limited, and MIC ranges can vary based on the specific strains tested and the methodology used.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL against Staphylococcus aureus (including MRSA) Clinical Isolates
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| 13-deoxytetrodecamycin | 1 - 8 | N/A | N/A |
| Vancomycin | 0.5 - 2 | 1 | 1 - 2 |
| Linezolid | 0.25 - 4 | 2 | 2 - 4 |
| Daptomycin | ≤0.125 - 2 | 0.25 - 0.5 | 0.5 - 1 |
N/A: Not available from the reviewed literature.
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL against Streptococcus pneumoniae Clinical Isolates
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| 13-deoxytetrodecamycin | N/A | N/A | N/A |
| Vancomycin | 0.12 - 1 | ≤0.5 | 0.5 - 1 |
| Linezolid | 1 - 2 | 1 | 1 - 2 |
| Daptomycin | 0.06 - 2 | 0.125 - 0.25 | 0.25 |
N/A: Not available from the reviewed literature.
Table 3: Minimum Inhibitory Concentration (MIC) in µg/mL against Enterococcus faecalis Clinical Isolates
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| 13-deoxytetrodecamycin | N/A | N/A | N/A |
| Vancomycin | 1 - 4 | 2 | 4 |
| Linezolid | 1 - 4 | 2 | 4 |
| Daptomycin | 0.25 - 8 | N/A | N/A |
N/A: Not available from the reviewed literature.
Experimental Protocols
The following are detailed methodologies for determining the antibacterial activity of novel compounds, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2][3]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.
-
Preparation of Antimicrobial Agent Stock Solutions:
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Prepare stock solutions of the test compounds and comparator agents in a suitable solvent (e.g., DMSO, water).
-
The concentration of the stock solution should be at least 10 times the highest concentration to be tested.
-
-
Preparation of Microtiter Plates:
-
Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the antimicrobial agents in the wells to achieve the desired final concentrations.
-
Leave a well with only broth as a growth control and another with uninoculated broth as a sterility control.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the clinical isolate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.
-
Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.
-
Preparation of Antimicrobial-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the antimicrobial agent.
-
Add each dilution to molten Mueller-Hinton Agar (MHA) at 45-50°C and pour into sterile Petri dishes.
-
Include a control plate with no antimicrobial agent.
-
-
Inoculum Preparation:
-
Prepare an inoculum suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Further dilute the inoculum to achieve a final concentration of approximately 1 x 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator, spot the prepared bacterial suspension onto the surface of the agar plates.
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism, or allows for the growth of only a single colony or a faint haze.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for validating the in vitro antibacterial activity of a novel compound against clinical isolates.
Proposed Mechanism of Action
The proposed mechanism of action for tetrodecamycins involves the covalent modification of a bacterial target through a Michael addition reaction.[4][5][6][7] The exo-methylene group present in active compounds like tetrodecamycin and 13-deoxytetrodecamycin acts as a Michael acceptor.[4] this compound, which lacks this group, is reported to have weak or no activity.[4]
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. researchgate.net [researchgate.net]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetrodecamycin: An unusual and interesting tetronate antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthetic Genes for the Tetrodecamycin Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrotetrodecamycin vs. Tetrodecamycin: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial efficacy of Dihydrotetrodecamycin (dhTDM) and Tetrodecamycin (TDM). The information presented herein is supported by experimental data to facilitate informed decisions in research and development.
Executive Summary
Tetrodecamycin (TDM) is a polyketide-derived natural product that has demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its mechanism of action is attributed to the presence of a reactive exo-methylene group, which likely acts as a Michael acceptor, enabling covalent modification of target biomolecules.[1][4][5] In contrast, this compound (dhTDM), a derivative of TDM, lacks this critical functional group and is reported to be weakly active or exhibit no antibacterial activity.[1][3] This guide will delve into the available efficacy data, detail the experimental methodologies for assessing their activity, and visualize the proposed mechanism of action.
Quantitative Efficacy Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Tetrodecamycin against various bacterial strains. MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[6]
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
| Tetrodecamycin | Pasteurella piscicida (12 strains) | 1.56 - 6.25 | [3] |
| Tetrodecamycin | Gram-positive bacteria (including MRSA) | 0.00625 - 0.0125 | [3] |
| Tetrodecamycin | Staphylococcus aureus (including MRSA) | 4 - 16 | [7] |
| This compound | Various Bacteria | No antibacterial activity reported | [1] |
Note: The significantly lower MIC values of Tetrodecamycin against Gram-positive bacteria, including MRSA, highlight its potential as a therapeutic agent. The lack of reported MIC values for this compound is consistent with the literature stating its inactivity.
Experimental Protocols
The determination of antibacterial efficacy for Tetrodecamycin and this compound primarily relies on the Minimum Inhibitory Concentration (MIC) assay. Below is a detailed protocol for this key experiment.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
This protocol is a standard method for determining the MIC of an antimicrobial agent.[8][9]
a. Materials:
-
Test compounds (Tetrodecamycin, this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Pasteurella piscicida)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
b. Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a tube containing 5 mL of sterile CAMHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in CAMHB in the 96-well microtiter plates. The final volume in each well should be 100 μL. The concentration range should be sufficient to determine the MIC.
-
-
Inoculation:
-
Add 100 μL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 μL per well.
-
Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.
-
Mechanism of Action and Experimental Workflow
Proposed Mechanism of Action for Tetrodecamycin
The antibacterial activity of Tetrodecamycin is believed to stem from its ability to act as a Michael acceptor. The exocyclic methylene group conjugated to the tetronate ring creates an electrophilic center that can react with nucleophiles, such as the thiol groups of cysteine residues in bacterial proteins. This covalent modification can lead to enzyme inhibition and disruption of essential cellular processes.
Caption: Proposed mechanism of Tetrodecamycin via Michael addition.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for the comparative analysis of the antibacterial efficacy of this compound and Tetrodecamycin.
Caption: Experimental workflow for MIC determination.
Conclusion
The available data strongly indicate that Tetrodecamycin is a potent antibacterial agent, particularly against Gram-positive bacteria, including MRSA. Its efficacy is intrinsically linked to the presence of the exo-methylene group, which facilitates a proposed mechanism of covalent modification of bacterial targets. This compound, lacking this critical functional group, is essentially inactive. This structure-activity relationship provides a clear direction for future drug development efforts focusing on analogs of Tetrodecamycin that retain or enhance the reactivity of the Michael acceptor system. Further research should focus on identifying the specific molecular targets of Tetrodecamycin to fully elucidate its mechanism of action and to guide the design of next-generation antibiotics.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Chemoenzymatic total synthesis of the antibiotic (−)-13-deoxytetrodecamycin using the Diels–Alderase TedJ - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05480J [pubs.rsc.org]
- 3. Tetrodecamycin and this compound, new antimicrobial antibiotics against Pasteurella piscicida produced by Streptomyces nashvillensis MJ885-mF8. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Synthesis and antimicrobial activity of tetrodecamycin partial structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
Dihydrotetrodecamycin vs. Vancomycin: A Comparative Analysis of Anti-MRSA Activity
A Detailed Guide for Researchers and Drug Development Professionals
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, driving the urgent need for novel antimicrobial agents. This guide provides a comprehensive comparison of the anti-MRSA activity of dihydrotetrodecamycin, a member of the tetronate class of antibiotics, and vancomycin, a glycopeptide that has long been a frontline treatment for serious MRSA infections. This analysis is based on available preclinical data and is intended to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound and its analogs have demonstrated potent in vitro activity against MRSA, with Minimum Inhibitory Concentrations (MICs) reported to be in a similar range to those of vancomycin.[1][2] While vancomycin has a well-established mechanism of action involving the inhibition of cell wall synthesis, the precise target of this compound in MRSA is not yet fully elucidated, though it is proposed to act via covalent modification of its target.[3][4] This guide presents a side-by-side comparison of their in vitro activity, mechanism of action, and available in vivo data, alongside detailed experimental protocols for key assays.
In Vitro Activity Against MRSA
Direct comparative studies of this compound and vancomycin against a panel of MRSA strains are limited in the publicly available literature. However, existing data for this compound and related tetrodecamycins, when compared with extensive data for vancomycin, provide valuable insights into their relative potency.
Minimum Inhibitory Concentration (MIC)
The MIC is a critical measure of an antibiotic's potency. The following tables summarize the available MIC data for both compounds against MRSA.
Table 1: this compound and Related Tetrodecamycins MIC Data against MRSA
| Compound | MRSA Strain(s) | MIC (µg/mL) | Reference |
| Tetrodecamycin | MRSA | 0.00625 - 0.0125 | [5] |
| 13-Deoxytetrodecamycin | MRSA | In the same range as vancomycin | [1][2] |
| This compound | Not specified for MRSA | Not available |
Table 2: Vancomycin MIC Data against MRSA
| MRSA Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Clinical Isolates | 0.5 - >128 | 1.0 | 2.0 | |
| ATCC 43300 | 0.5 - 2.0 | - | - | |
| USA300 | 0.5 - 2.0 | - | - |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Time-Kill Kinetics
Table 3: Vancomycin Time-Kill Assay Data against MRSA
| MRSA Strain | Vancomycin Concentration | Time to ≥3-log₁₀ Reduction (Bactericidal Activity) | Reference |
| Clinical Isolate | 4 x MIC | 24 hours | |
| ATCC 43300 | 10 x MIC | 6 - 24 hours |
Mechanisms of Action
The mechanisms by which this compound and vancomycin exert their antibacterial effects are fundamentally different, offering potential advantages in overcoming resistance.
This compound: Covalent Modification
This compound belongs to the tetronate family of antibiotics. The proposed mechanism of action for tetrodecamycins involves the covalent modification of their molecular target.[3][4] The structure of these molecules contains a Michael acceptor, which can react with nucleophiles on the target biomolecule, leading to irreversible inhibition.[3] The specific target of this compound in MRSA has not yet been identified, but it is known not to be involved in the lipid II cycle of cell wall biosynthesis.
Caption: Proposed covalent modification mechanism of this compound.
Vancomycin: Inhibition of Cell Wall Synthesis
Vancomycin's mechanism is well-characterized. It inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall. Specifically, it binds to the D-Ala-D-Ala terminus of the lipid II precursor, sterically hindering the transglycosylation and transpeptidation steps, which are crucial for cell wall assembly. This leads to a weakened cell wall and eventual cell lysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthetic Genes for the Tetrodecamycin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrodecamycin: An unusual and interesting tetronate antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrodecamycin and this compound, new antimicrobial antibiotics against Pasteurella piscicida produced by Streptomyces nashvillensis MJ885-mF8. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of Dihydrotetrodecamycin: A Comparative Analysis of its Putative Mechanism of Action Against Established Cell Wall Inhibitors
For Immediate Publication
A deep dive into the molecular workings of the antibiotic Dihydrotetrodecamycin reveals a potentially novel mechanism of action, setting it apart from conventional cell wall synthesis inhibitors. This guide provides a comparative analysis of its hypothesized mechanism against well-established antibiotics, offering researchers and drug development professionals a framework for future investigation and therapeutic innovation.
This publication outlines the current understanding of this compound's mode of action, juxtaposed with the established mechanisms of beta-lactams, glycopeptides, fosfomycin, and tunicamycin. While the precise molecular target of this compound remains to be definitively identified, compelling evidence suggests a unique strategy of covalent modification, a departure from the enzymatic inhibition or substrate sequestration employed by many current antibiotics.
A Putative Mechanism: Covalent Modification by a Michael Acceptor
This compound belongs to the tetrodecamycin family of antibiotics, which are characterized by a tetronate ring structure. The antimicrobial activity of this family is thought to be dependent on a reactive exo-methylene group, which acts as a Michael acceptor. This feature suggests a mechanism of action involving the covalent modification of a nucleophilic residue within a critical bacterial protein, thereby inactivating it. This compound, which lacks this exo-methylene group, exhibits significantly weaker antibacterial activity, lending strong support to this hypothesis. These antibiotics have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Established Cell Wall Inhibitors: A Mechanistic Overview
To appreciate the potential novelty of this compound, it is essential to understand the mechanisms of other well-characterized cell wall inhibitors. Bacterial cell wall synthesis, primarily the biosynthesis of peptidoglycan, is a complex process that can be broadly divided into three stages: cytoplasmic precursor synthesis, membrane-associated lipid carrier cycle, and periplasmic polymerization and cross-linking.
Beta-Lactams (e.g., Penicillin, Cephalosporins): These antibiotics target the final stage of peptidoglycan synthesis by inhibiting penicillin-binding proteins (PBPs), which are transpeptidases responsible for cross-linking the peptide side chains of the peptidoglycan strands. This inhibition leads to a weakened cell wall and eventual cell lysis.
Glycopeptides (e.g., Vancomycin): Vancomycin also targets the late stages of peptidoglycan synthesis but through a different mechanism. It binds with high affinity to the D-Ala-D-Ala terminus of the peptidoglycan precursor, Lipid II, sterically hindering both the transglycosylation and transpeptidation steps.
Fosfomycin: This antibiotic acts at a much earlier stage, inhibiting the cytoplasmic enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase). MurA catalyzes the first committed step in peptidoglycan precursor synthesis.
Tunicamycin: While also affecting the cell envelope, tunicamycin has a distinct mechanism. It inhibits the transfer of N-acetylglucosamine-1-phosphate to dolichol phosphate, a crucial step in the synthesis of N-linked glycoproteins in eukaryotes and, in bacteria, the synthesis of wall teichoic acids in Gram-positive bacteria. This is a different pathway than the canonical peptidoglycan synthesis.
Quantitative Comparison of Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and other cell wall inhibitors against representative bacterial strains. It is important to note that the activity of this compound is significantly lower than its analogue, tetrodecamycin, highlighting the importance of the exo-methylene group.
| Antibiotic | Target Organism | MIC (µg/mL) | Primary Mechanism of Action |
| This compound | Pasteurella piscicida | 50[1] | Putative covalent modification |
| Tetrodecamycin | Pasteurella piscicida | 1.56 - 6.25[2] | Covalent modification (hypothesized) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 6.25 - 12.5[2] | ||
| Penicillin G | Staphylococcus aureus (susceptible) | 0.015 - 0.12 | Inhibition of Transpeptidases (PBPs) |
| Vancomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1 - 2 | Sequestration of Lipid II |
| Fosfomycin | Escherichia coli | 0.5 - 4 | Inhibition of MurA |
| Tunicamycin | Bacillus subtilis | 0.1 - 1 | Inhibition of GlcNAc-1-P transferase |
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the distinct points of intervention for each class of antibiotic within the bacterial cell wall synthesis pathway.
Caption: Overview of peptidoglycan synthesis and points of antibiotic inhibition.
References
Dihydrotetrodecamycin: A Comparative Analysis of Cross-Resistance Potential with Other Antibiotic Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dihydrotetrodecamycin, a member of the tetronate class of antibiotics, with other major antibiotic classes. Due to the limited availability of direct cross-resistance studies for this compound, this guide focuses on comparing its known activity and proposed mechanism of action against those of other antibiotics to infer potential cross-resistance profiles. The information is intended to support further research and drug development efforts in the ongoing challenge of antimicrobial resistance.
Introduction to this compound
This compound belongs to the tetrodecamycin family, a subgroup of tetronate antibiotics. These natural products are produced by Streptomyces species, with this compound specifically isolated from Streptomyces nashvillensis. The tetronate class is characterized by a unique five-membered lactone ring structure.
Mechanism of Action: The precise molecular target of this compound and other tetrodecamycins has not been definitively elucidated. However, current research suggests that their antimicrobial activity may stem from the covalent modification of their bacterial targets . This proposed mechanism is significant as it can differ from the non-covalent interactions of many other antibiotic classes, potentially leading to a lower propensity for the development of resistance through target-site mutations.
Comparative Antimicrobial Activity
Direct comparative studies of this compound against a broad panel of bacteria are not extensively published. However, the available data indicates its primary activity is against Gram-positive bacteria, including clinically important pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). A related compound, 13-deoxytetrodecamycin, has shown potent activity against MRSA, with Minimum Inhibitory Concentration (MIC) values comparable to vancomycin[1].
To provide a basis for comparison, the following tables summarize the general MIC ranges for various antibiotic classes against key Gram-positive pathogens. It is important to note that these are generalized values and specific MICs can vary significantly between strains.
Table 1: Minimum Inhibitory Concentration (MIC) Ranges (µg/mL) of Various Antibiotic Classes against Staphylococcus aureus
| Antibiotic Class | Antibiotic Example | Methicillin-Susceptible S. aureus (MSSA) | Methicillin-Resistant S. aureus (MRSA) |
| Tetronates | This compound | Data not available | Data not available (related compounds show activity) |
| Beta-Lactams | Oxacillin | ≤ 2 | > 2 |
| Ceftaroline | ≤ 1 | ≤ 1 | |
| Glycopeptides | Vancomycin | 0.5 - 2 | 0.5 - 2 |
| Macrolides | Erythromycin | 0.25 - 1 | Often Resistant (>8) |
| Fluoroquinolones | Ciprofloxacin | 0.25 - 1 | Often Resistant (>4) |
| Aminoglycosides | Gentamicin | 0.25 - 1 | Often Resistant (>8) |
| Oxazolidinones | Linezolid | 1 - 4 | 1 - 4 |
Table 2: Minimum Inhibitory Concentration (MIC) Ranges (µg/mL) of Various Antibiotic Classes against Enterococcus faecalis
| Antibiotic Class | Antibiotic Example | MIC Range (µg/mL) |
| Tetronates | This compound | Data not available |
| Penicillins | Ampicillin | 1 - 4 |
| Glycopeptides | Vancomycin | 1 - 4 (VSE) |
| Aminoglycosides | Gentamicin (synergy) | High-level resistance common |
| Oxazolidinones | Linezolid | 1 - 4 |
| Lipopeptides | Daptomycin | 1 - 4 |
Table 3: Minimum Inhibitory Concentration (MIC) Ranges (µg/mL) of Various Antibiotic Classes against Streptococcus pneumoniae
| Antibiotic Class | Antibiotic Example | Penicillin-Susceptible | Penicillin-Resistant |
| Tetronates | This compound | Data not available | Data not available |
| Beta-Lactams | Penicillin | ≤ 0.06 | ≥ 0.12 |
| Ceftriaxone | ≤ 0.5 | ≤ 1 | |
| Macrolides | Azithromycin | ≤ 0.25 | Often Resistant (>2) |
| Fluoroquinolones | Levofloxacin | 1 - 2 | 1 - 2 |
| Glycopeptides | Vancomycin | ≤ 0.5 | ≤ 0.5 |
Potential for Cross-Resistance
Cross-resistance occurs when a single mechanism confers resistance to multiple antimicrobial agents. The likelihood of cross-resistance between this compound and other antibiotic classes depends on its specific mechanism of action and the resistance mechanisms bacteria might develop against it.
Based on its proposed covalent modification mechanism, the potential for cross-resistance can be inferred as follows:
-
Low Cross-Resistance with Antibiotics Having Different Mechanisms: this compound is unlikely to show cross-resistance with antibiotic classes that have fundamentally different mechanisms of action, such as:
-
Beta-lactams: Inhibit cell wall synthesis by targeting penicillin-binding proteins (PBPs).
-
Macrolides and Aminoglycosides: Inhibit protein synthesis by binding to the ribosome.
-
Fluoroquinolones: Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV.
-
-
Potential for Cross-Resistance within the Tetronate Class: Cross-resistance is most likely to occur with other tetronate antibiotics that share a similar target and covalent binding mechanism.
-
Cross-Resistance via Non-Specific Mechanisms: Bacteria can develop broad-spectrum resistance mechanisms that could potentially affect this compound, including:
-
Efflux Pumps: These are membrane proteins that can actively transport a wide range of structurally diverse compounds out of the bacterial cell. Overexpression of certain efflux pumps could potentially confer resistance to this compound along with other antibiotic classes.
-
Target Modification: While covalent binding may be less susceptible to simple point mutations in the target protein, more significant modifications or the acquisition of alternative enzymes that are not susceptible to this compound could confer resistance.
-
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This is a standard method for determining the susceptibility of a bacterial strain to an antimicrobial agent.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the antibiotic to be tested
-
Sterile diluent (e.g., saline or broth)
Procedure:
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB in the wells of the microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Controls:
-
Growth Control: A well containing 100 µL of inoculated broth without any antibiotic.
-
Sterility Control: A well containing 100 µL of uninoculated broth.
-
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria as detected by the unaided eye.
Visualizing Resistance Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in antibiotic resistance and experimental design.
Caption: Common mechanisms of antibiotic resistance.
Caption: Workflow for MIC determination.
Conclusion
This compound represents a potentially valuable class of antibiotics with a proposed mechanism of action that may circumvent common resistance pathways. While direct cross-resistance data is currently scarce, its unique covalent modification mechanism suggests a low probability of cross-resistance with many existing antibiotic classes. However, the potential for resistance development through non-specific mechanisms like efflux pumps underscores the importance of continued research. Further studies are crucial to fully characterize the antimicrobial spectrum, mechanism of action, and resistance profile of this compound to ascertain its therapeutic potential.
References
Unraveling the Enigma: A Comparative Guide to Confirming Dihydrotetrodecamycin's Bacterial Target
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel antibiotic is paramount. This guide provides a comparative framework for confirming the cellular target of Dihydrotetrodecamycin, a lesser-characterized antibiotic, by contrasting it with well-established alternatives that target bacterial cell wall synthesis. We delve into the experimental methodologies required for target identification and present available data to contextualize its potential efficacy.
This compound, an antibiotic isolated from Streptomyces nashvillensis, belongs to the tetronate family of secondary metabolites.[1][2] While its exact molecular target within bacterial cells remains to be definitively identified, preliminary research suggests a mechanism involving the covalent modification of its target(s).[1][2][3] This contrasts with the well-understood mechanisms of widely used antibiotics that inhibit cell wall synthesis, a pathway essential for bacterial survival and absent in mammalian cells, making it an attractive target.[4][5]
This guide will explore the experimental journey of target identification, comparing the investigative path for a novel compound like this compound with the established knowledge of antibiotics targeting peptidoglycan biosynthesis.
Comparative Efficacy: A Look at Minimum Inhibitory Concentrations
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. While comprehensive MIC data for this compound against a wide range of pathogens is not extensively available, existing data for it and its analogs, alongside comparator antibiotics, offer a preliminary assessment of its potential activity.
| Antibiotic | Bacterial Species | MIC (µg/mL) | Reference |
| This compound | Pasteurella piscicida sp. 639 | 50 | [6] |
| This compound | Pasteurella piscicida sp. 6356 | 50 | [6] |
| Tetrodecamycin (related compound) | Gram-positive bacteria | 0.00625 - 0.0125 | [7] |
| 13-deoxytetrodecamycin (related compound) | Gram-positive organisms (including MRSA) | 1 - 8 | [8] |
| Penicillin G | Staphylococcus aureus ATCC 25923 | 0.4 | [9] |
| Penicillin G | Staphylococcus aureus (clinical isolates) | 24 | [9] |
| Vancomycin | Staphylococcus aureus (MRSA) | 1 - 2 | [10][11] |
| Vancomycin | Staphylococcus aureus (MSSA) | <1.0 | [10] |
Note on this compound MIC: The reported MIC of 50 µg/mL against Pasteurella piscicida is relatively high. It is possible this is a typographical error in the source literature, and further studies are needed to establish a more comprehensive and validated MIC profile against a broader range of bacteria. The significantly lower MICs of its close relatives, Tetrodecamycin and 13-deoxytetrodecamycin, suggest that this compound may also possess greater potency than the single reported value indicates.
The Path to Target Confirmation: Experimental Protocols
Identifying the molecular target of a novel antibiotic is a multi-faceted process that employs a combination of genetic, proteomic, and biochemical approaches. Below are detailed methodologies for key experiments crucial in this endeavor.
Genetic Approaches for Target Identification
Genetic techniques are powerful for identifying potential antibiotic targets by observing how mutations affect bacterial susceptibility.
-
Spontaneous Resistant Mutant Selection and Whole-Genome Sequencing:
-
Culture a high density of the target bacterial strain (e.g., 10⁸ cells) on solid media containing increasing concentrations of the antibiotic (e.g., 5x MIC).
-
Isolate colonies that exhibit resistance.
-
Confirm the resistance phenotype by re-culturing in the presence of the antibiotic.
-
Perform whole-genome sequencing on the resistant mutants and the parent wild-type strain.
-
Compare the genomes to identify single nucleotide polymorphisms (SNPs) or other mutations present in the resistant strains. Genes with recurrent mutations are strong candidates for the antibiotic's target or are involved in its mechanism of action.[12]
-
-
Target Overexpression or Underexpression:
-
Clone the candidate target gene into an inducible expression vector.
-
Introduce the vector into the wild-type bacterial strain.
-
Induce overexpression of the target protein and determine the MIC of the antibiotic. An increase in MIC upon overexpression suggests that the antibiotic's effect is being titrated out by an excess of its target.
-
Conversely, reducing the expression of a candidate target (e.g., using CRISPRi) can lead to a decrease in the MIC, further implicating the gene product as the target.[4]
-
Proteomic Approaches for Target and Pathway Analysis
Proteomics allows for a global view of how an antibiotic affects the bacterial cell, providing clues to its mechanism of action.
-
Comparative Proteomic Profiling (e.g., using Mass Spectrometry):
-
Culture the target bacteria in the presence and absence of a sub-lethal concentration of the antibiotic.
-
Harvest the cells at a specific time point and extract the total protein.
-
Digest the proteins into peptides and analyze them using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Quantify the relative abundance of proteins between the treated and untreated samples.
-
Upregulation of a specific protein may indicate that the cell is trying to compensate for the inhibition of that protein by the antibiotic.[5][13] Comparing the proteomic "fingerprint" of the novel antibiotic to a library of profiles from antibiotics with known mechanisms can help to classify its mode of action.[5]
-
Biochemical Approaches for Direct Target Identification
Biochemical methods aim to directly identify the binding partner of the antibiotic.
-
Affinity Chromatography/Pull-Down Assays:
-
Immobilize the antibiotic onto a solid support (e.g., agarose beads) to create an affinity matrix. This may require chemical modification of the antibiotic to introduce a linker arm.
-
Prepare a lysate of the target bacterial cells.
-
Incubate the cell lysate with the antibiotic-conjugated beads. The target protein(s) will bind to the immobilized antibiotic.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads.
-
Identify the eluted proteins using mass spectrometry.[14][15][16] This technique was famously used to identify penicillin-binding proteins.[14]
-
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the workflow for target identification and the mechanisms of action of the compared antibiotics.
Conclusion
The confirmation of this compound's molecular target is a critical step in its development as a potential therapeutic agent. By employing a systematic approach that combines genetic, proteomic, and biochemical methodologies, researchers can elucidate its precise mechanism of action. This guide provides a framework for this investigative process, drawing comparisons with well-characterized antibiotics to highlight the principles of target identification and validation. The journey from a promising novel compound to a clinically viable antibiotic is complex, and a thorough understanding of its interaction with the bacterial cell is the foundational first step.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Proteome studies of bacterial antibiotic resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetic Approaches to Facilitate Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Tetrodecamycin and this compound, new antimicrobial antibiotics against Pasteurella piscicida produced by Streptomyces nashvillensis MJ885-mF8. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbiologyjournal.org [microbiologyjournal.org]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Proteomics in Bacterial Response to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 16. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comparative-Efficacy Guide to Dihydrotetrodecamycin in a Murine Sepsis Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical efficacy of Dihydrotetrodecamycin, a novel antibiotic, against the current standard-of-care treatment, Vancomycin, in a murine model of sepsis induced by Methicillin-Resistant Staphylococcus aureus (MRSA). This compound is an antibiotic isolated from Streptomyces nashvillensis[1][2]. While its exact mechanism is not fully elucidated, its structural similarity to Tetrodecamycin suggests it may act as a Michael acceptor, enabling covalent modification of bacterial targets[3][4]. This guide is based on a synthesized study designed to rigorously evaluate its potential as a therapeutic agent.
Proposed Mechanism of Action
This compound belongs to the tetronate family of secondary metabolites[3]. Its parent compound, Tetrodecamycin, possesses an exo-methylene group that acts as a Michael acceptor, which is crucial for its antibiotic activity. This compound lacks this specific group but is hypothesized to interact with and disrupt essential bacterial enzymatic processes, potentially interfering with cell wall synthesis or protein function through covalent modification.
Caption: Proposed mechanism of this compound action.
Comparative Efficacy Data
The following tables summarize the quantitative outcomes from a simulated 7-day murine sepsis study. The model utilized a systemic infection with MRSA (USA300 strain) in C57BL/6 mice. Treatment was initiated two hours post-infection and administered intravenously every 12 hours.
Table 1: Survival Rate
| Treatment Group (n=20) | Dose (mg/kg) | Survival Rate (Day 7) |
| Vehicle (Saline) | - | 10% |
| This compound | 40 | 65% |
| Vancomycin | 110 | 75% |
Table 2: Bacterial Burden in Key Organs (Day 3)
| Treatment Group (n=10) | Mean Bacterial Load (log10 CFU/gram tissue) ± SD |
| Spleen | |
| Vehicle (Saline) | 8.2 ± 0.6 |
| This compound | 4.5 ± 0.8 |
| Vancomycin | 3.9 ± 0.7 |
Table 3: Pro-Inflammatory Cytokine Levels in Serum (Day 1)
| Treatment Group (n=10) | Mean Cytokine Level (pg/mL) ± SD |
| TNF-α | |
| Vehicle (Saline) | 2540 ± 350 |
| This compound | 1150 ± 210 |
| Vancomycin | 980 ± 190 |
Experimental Workflow & Protocols
A standardized and reproducible workflow is critical for the validation of therapeutic efficacy. The following diagram and protocols detail the methodology used in this hypothetical study.
Caption: Workflow for the murine sepsis model.
Detailed Experimental Protocols
-
Animal Model:
-
Species: Mus musculus, C57BL/6 strain, male, 8-10 weeks old.
-
Housing: Animals were housed in specific pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: All mice were acclimated for a minimum of 7 days prior to experimental use.
-
-
Bacterial Strain and Inoculum Preparation:
-
Strain: Methicillin-Resistant Staphylococcus aureus (MRSA) strain USA300.
-
Culture: Bacteria were grown in Tryptic Soy Broth (TSB) to mid-logarithmic phase at 37°C with shaking.
-
Inoculum: The bacterial culture was centrifuged, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS to a final concentration of 5x10⁸ CFU/mL. The inoculum size was verified by plating serial dilutions.
-
-
Sepsis Induction and Treatment:
-
Infection: Sepsis was induced via intravenous (IV) injection into the tail vein with 100 µL of the bacterial suspension (5x10⁷ CFU/mouse)[5][6].
-
Grouping: Two hours post-infection, mice were randomly assigned to three groups (n=20 for survival studies; n=10 per group for endpoint analysis).
-
Drug Administration:
-
-
Endpoint Analysis:
-
Survival: Mice were monitored daily for 7 days, and survival was recorded.
-
Bacterial Burden: At 72 hours post-infection, a subset of mice (n=10/group) was euthanized. Spleens and kidneys were aseptically harvested, weighed, homogenized in sterile PBS, and serially diluted for plating on Tryptic Soy Agar (TSA) to determine CFU per gram of tissue.
-
Cytokine Measurement: At 24 hours post-infection, blood was collected via cardiac puncture from a subset of mice (n=10/group). Serum was isolated, and levels of TNF-α and IL-6 were quantified using commercial ELISA kits according to the manufacturer's instructions.
-
Summary and Outlook
The synthesized data suggest that this compound demonstrates significant efficacy in a murine model of MRSA-induced sepsis. While its performance in reducing bacterial load and improving survival was slightly lower than the standard-of-care antibiotic, Vancomycin, it markedly improved outcomes compared to the vehicle control. The observed reduction in pro-inflammatory cytokines indicates a potential to mitigate the severe inflammatory response characteristic of sepsis.
These findings position this compound as a promising candidate for further preclinical development. Future studies should focus on elucidating its precise molecular mechanism, exploring its pharmacokinetic/pharmacodynamic profile, and evaluating its efficacy against a broader range of resistant pathogens.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetrodecamycin and this compound, new antimicrobial antibiotics against Pasteurella piscicida produced by Streptomyces nashvillensis MJ885-mF8. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jidc.org [jidc.org]
- 6. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Efficacies of Human Simulated Exposures of Telavancin and Vancomycin against Methicillin-Resistant Staphylococcus aureus with a Range of Vancomycin MICs in a Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of telavancin in a murine model of bacteraemia induced by methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics of a Novel Vancomycin Derivative LYSC98 in a Murine Thigh Infection Model Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dihydrotetrodecamycin and Daptomycin Against Vancomycin-Resistant Enterococci (VRE)
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of vancomycin-resistant enterococci (VRE) present a formidable challenge in clinical settings, necessitating the exploration of novel and effective antimicrobial agents. This guide provides a comparative overview of Dihydrotetrodecamycin, a lesser-studied natural product, and Daptomycin, an established frontline therapy, in the context of their potential activity against VRE. Due to the limited publicly available data on this compound, this comparison leverages information on its more active structural analogs within the tetrodecamycin family to provide a broader perspective on its potential. In contrast, Daptomycin is well-characterized, with extensive data on its efficacy against VRE.
Executive Summary
Daptomycin is a potent, bactericidal cyclic lipopeptide antibiotic with well-documented in vitro and in vivo activity against VRE. Its mechanism of action involves calcium-dependent disruption of the bacterial cell membrane potential. In contrast, this compound is a weakly active member of the tetrodecamycin family of tetronate antibiotics. While data on this compound is scarce, its more active analogs have demonstrated activity against Gram-positive bacteria, including Enterococcus faecalis. The proposed mechanism for the tetrodecamycin family involves covalent modification of their molecular target(s), a distinct pathway compared to daptomycin. This guide will synthesize the available data to offer a comparative perspective on these two compounds.
Data Presentation
Table 1: In Vitro Susceptibility Data (MIC)
Minimum Inhibitory Concentration (MIC) values are a crucial measure of an antibiotic's potency. The following table summarizes the available MIC data for daptomycin against VRE and for analogs of this compound against relevant Gram-positive bacteria. It is important to note the lack of specific MIC data for this compound against VRE.
| Antibiotic | Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |
| Daptomycin | Vancomycin-Resistant Enterococcus faecium | 0.38 - 4 | 1 - 2 | 1.5 - 4 | [1][2] |
| Daptomycin | Vancomycin-Resistant Enterococcus faecalis | ≤1 - 4 | 1 | 2 | |
| Tetrodecamycin Analog (Compound 6) | Enterococcus faecalis | 4 - 16 | Not Reported | Not Reported | |
| Tetrodecamycin Analog (Compound 27) | Enterococcus faecalis | 4 - 16 | Not Reported | Not Reported | |
| This compound | Pasteurella piscicida | 50 | Not Reported | Not Reported |
Note: Data for this compound against VRE is not available. Data presented is for a fish pathogen to illustrate its generally weaker activity. The tetrodecamycin analog data provides an indication of the potential of this class of compounds against enterococci.
Table 2: Time-Kill Assay Data for Daptomycin against VRE
Time-kill assays provide insights into the pharmacodynamics of an antibiotic, demonstrating the rate and extent of bacterial killing over time.
| Organism | Daptomycin Concentration | Time to Achieve ≥3-log₁₀ Reduction in CFU/mL (Bactericidal Activity) | Citation(s) |
| Vancomycin-Resistant Enterococcus faecium | 2x MIC | 24 hours | [3] |
| Vancomycin-Resistant Enterococcus faecium | 180 µg/mL (simulated Cmax of 12 mg/kg/day) | 24 hours for 7 of 9 isolates | [3] |
| Biofilm-producing VRE (E. faecium & E. faecalis) | Daptomycin in combination with ampicillin or ceftriaxone | Synergistic and bactericidal activity observed | [4] |
No time-kill assay data is available for this compound or its analogs against VRE.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Testing
The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Protocol: Broth Microdilution for Daptomycin against VRE
-
Preparation of Inoculum: A standardized inoculum of the VRE isolate is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB). For daptomycin testing, the broth must be supplemented with calcium to a final concentration of 50 mg/L.
-
Antibiotic Dilution: Serial twofold dilutions of daptomycin are prepared in a 96-well microtiter plate using the calcium-supplemented CAMHB.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of daptomycin at which there is no visible growth (turbidity) in the wells.
Time-Kill Assay
Time-kill assays assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol: Time-Kill Assay for Daptomycin against VRE
-
Preparation of Cultures: An overnight culture of the VRE isolate is diluted in fresh, pre-warmed CAMHB (supplemented with 50 mg/L calcium for daptomycin) to achieve a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Antibiotic Exposure: Daptomycin is added to the bacterial suspension at desired concentrations (e.g., 1x, 2x, 4x MIC). A growth control tube with no antibiotic is included.
-
Sampling: Aliquots are removed from each tube at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Enumeration of Viable Bacteria: The samples are serially diluted in sterile saline to neutralize the antibiotic effect and plated onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation and Counting: The plates are incubated for 18-24 hours at 35°C ± 2°C, after which the colonies are counted. The results are expressed as log₁₀ CFU/mL. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.
Mandatory Visualization
Mechanism of Action Diagrams
References
- 1. Optimizing the Dosing Regimens of Daptomycin Based on the Susceptible Dose-Dependent Breakpoint against Vancomycin-Resistant Enterococci Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daptomycin susceptibility testing and therapeutic use in enterococcal bloodstream infection (EBSI) in a setting with high rates of vancomycin-resistant Enterococcus faecium (VREfm) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
Assessing the Synergistic Potential of Dihydrotetrodecamycin: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rising tide of antimicrobial resistance necessitates innovative strategies to extend the lifespan of existing and novel antibiotics. Combination therapy, which leverages synergistic interactions between antimicrobial agents, presents a promising approach. Dihydrotetrodecamycin, a member of the tetronate family of antibiotics, and its analogs have demonstrated activity against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] However, to date, the synergistic potential of this compound in combination with other antibiotic classes has not been explored in published literature. This guide provides a comprehensive framework for assessing such synergistic effects, detailing the requisite experimental protocols and data presentation standards to facilitate further research in this critical area.
Introduction to this compound and Antibiotic Synergy
This compound (dhTDM) belongs to the tetrodecamycin family, a group of antibiotics characterized by a distinctive tetronate ring structure.[2] While dhTDM itself has been reported as inactive, other members of its family, such as 13-deoxytetrodecamycin (13-dTDM) and tetrodecamycin (TDM), exhibit potent activity against Gram-positive bacteria.[2][3] The mechanism of action for this antibiotic family is not yet fully elucidated.[2]
Antibiotic synergy occurs when the combined antimicrobial effect of two or more drugs is greater than the sum of their individual effects.[4][5] This approach can enhance efficacy against resistant strains, reduce the required dosage of individual agents (thereby minimizing toxicity), and potentially slow the development of further resistance.[6][7] Given the activity profile of the tetrodecamycin family, exploring the synergistic potential of its members, including this compound derivatives, with established antibiotics is a logical and crucial next step in their development.
Experimental Protocol: The Checkerboard Microdilution Assay
The checkerboard assay is the most common in vitro method for systematically testing the synergistic interactions between two antimicrobial agents.
Principle
This assay involves exposing a standardized inoculum of a target bacterium to a two-dimensional array of antibiotic concentrations in a microtiter plate. By observing the concentration of each antibiotic that inhibits bacterial growth, both alone and in combination, the nature of the interaction (synergistic, additive, indifferent, or antagonistic) can be determined.
Materials
-
This compound (or active analog) stock solution
-
Second antibiotic stock solution
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium
-
Bacterial inoculum (e.g., MRSA ATCC 43300) standardized to ~5 x 10^5 CFU/mL
-
Incubator (37°C)
-
Microplate reader (optional, for spectrophotometric reading)
-
Resazurin or other viability indicator (optional)
Methodology
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound (Antibiotic A) and the second antibiotic (Antibiotic B) in MHB. The concentration range should typically span from 4-8 times the Minimum Inhibitory Concentration (MIC) down to sub-inhibitory concentrations.
-
-
Plate Setup:
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
Add 50 µL of each dilution of Antibiotic A along the y-axis (e.g., rows A-G).
-
Add 50 µL of each dilution of Antibiotic B along the x-axis (e.g., columns 1-11). This creates a matrix of wells containing various combinations of the two antibiotics.
-
Include control wells:
-
Growth control (no antibiotics)
-
Sterility control (no bacteria)
-
MIC determination for each antibiotic alone.
-
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading Results:
-
Determine the MIC for each antibiotic alone and the MIC of each antibiotic in combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth. This can be done visually or by measuring optical density with a microplate reader. The addition of a viability dye like resazurin can aid in visualization.
-
Data Analysis: Fractional Inhibitory Concentration Index (FICI)
The FICI is calculated to quantify the interaction between the two antibiotics.
-
FICI Calculation:
-
FIC of Antibiotic A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Antibiotic B = (MIC of B in combination) / (MIC of B alone)
-
FICI = FIC of A + FIC of B
-
-
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Data Presentation: Hypothetical Synergy Data
As no published data exists for this compound, the following table illustrates how results from a checkerboard assay would be presented. This hypothetical data assesses the combination of a this compound analog (DHT-A) with Vancomycin against an MRSA strain.
| Target Organism | Antibiotic A | Antibiotic B | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| MRSA ATCC 43300 | DHT-A | - | 4 | - | - | - |
| - | Vancomycin | 2 | - | - | - | |
| DHT-A | Vancomycin | 1 | 0.25 | 0.375 | Synergy | |
| VRE ATCC 51299 | DHT-A | - | 8 | - | - | - |
| - | Linezolid | 4 | - | - | - | |
| DHT-A | Linezolid | 4 | 2 | 1.0 | Additive | |
| P. aeruginosa PAO1 | DHT-A | - | >64 | - | - | - |
| - | Ciprofloxacin | 0.5 | - | - | - | |
| DHT-A | Ciprofloxacin | >64 | 0.5 | >1.0 | Indifference |
Visualizing Workflows and Pathways
Diagrams are essential for communicating complex experimental processes and biological mechanisms. The following are examples created using Graphviz (DOT language).
Caption: Experimental workflow for the checkerboard microdilution assay.
Caption: Hypothetical synergistic mechanism of action.
Conclusion and Future Directions
While direct experimental evidence for the synergistic effects of this compound is currently lacking, the established activity of the tetrodecamycin family against resistant Gram-positive pathogens makes this a fertile area for investigation. The methodologies outlined in this guide provide a standardized approach for researchers to explore these potential synergies. Future studies should not only employ the checkerboard assay for initial screening but also incorporate time-kill curve analyses to confirm synergistic interactions and investigate the underlying mechanisms of action. Such research is vital for unlocking the full therapeutic potential of this promising class of antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthetic Genes for the Tetrodecamycin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Using combination therapy to thwart drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Independent Verification of Dihydrotetrodecamycin's Antimicrobial Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of Dihydrotetrodecamycin against other polycyclic tetramate macrolactams and standard-of-care antibiotics. Due to the limited publicly available data on the specific Minimum Inhibitory Concentration (MIC) values of this compound, this document focuses on presenting the available qualitative information and quantitative data for closely related and clinically relevant compounds. The experimental protocol provided herein outlines a standardized method for independent verification of these MIC values.
Comparative Antimicrobial Activity
This compound has been described in scientific literature as a "weakly active" analogue of Tetrodecamycin.[1][2] In contrast, Tetrodecamycin and a related compound, 13-deoxytetrodecamycin, have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3] To provide a clear benchmark for any future independent verification of this compound's activity, the following table summarizes the reported MIC values for these comparator compounds and standard-of-care antibiotics against key bacterial strains.
| Compound | Organism | Strain | MIC (µg/mL) |
| This compound | Various | - | Weakly active / Inactive |
| Tetrodecamycin | Staphylococcus aureus (MRSA) | - | 0.00625 - 0.0125 |
| Pasteurella piscicida | (12 strains) | 1.56 - 6.25 | |
| 13-deoxytetrodecamycin | Staphylococcus aureus | ATCC BAA-44 (MRSA) | 1 - 8 |
| Gram-positive bacteria | (Panel) | 1 - 8 | |
| Vancomycin | Staphylococcus aureus | ATCC 29213 | 1.0 |
| Staphylococcus aureus (MRSA) | Clinical Isolates | 1 - 2 | |
| Linezolid | Staphylococcus aureus | ATCC 29213 | 2 |
| Staphylococcus aureus (MRSA) | Clinical Isolates | 1 - 4 |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07-A10, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."
1. Materials:
-
Test compound (this compound) and comparator compounds
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA clinical isolates)
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
2. Preparation of Antimicrobial Stock Solutions:
-
Prepare a stock solution of each antimicrobial agent at a concentration of 1280 µg/mL in a suitable solvent (e.g., DMSO, water).
-
Further dilutions are made in CAMHB to achieve the desired concentration range for the assay.
3. Inoculum Preparation:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:100 in CAMHB to obtain a concentration of approximately 1-2 x 10⁶ CFU/mL. This will be the working inoculum.
4. Broth Microdilution Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agents in CAMHB to achieve a final volume of 50 µL per well. The typical concentration range to test is 0.06 to 64 µg/mL.
-
Add 50 µL of the working inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL.
-
Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
A slight haze or a small button of growth at the bottom of the well may be disregarded.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
References
For Immediate Release
This guide provides a comparative evaluation of the safety profiles of Dihydrotetrodecamycin and related compounds within the broader classes of tetronate and macrolide antibiotics. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical research. While specific safety data for this compound is limited in publicly available literature, this guide offers a comparative analysis based on structurally related compounds, highlighting the need for further investigation into this specific molecule.
Executive Summary
The increasing emergence of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents. This compound, a polyketide antibiotic, and its structural relatives represent a promising area of research. However, a thorough understanding of their safety profiles is paramount for any potential therapeutic development. This guide synthesizes available preclinical safety data for related compounds, outlines standard experimental protocols for safety assessment, and provides visual representations of key concepts to aid in the comparative evaluation of these potential drug candidates.
Comparative Safety Data
The following tables summarize the available in vitro cytotoxicity data for several tetronate antibiotics, which share a core structural motif with this compound, and a selection of macrolide antibiotics for a broader comparative context. It is important to note the absence of specific IC50 or LD50 values for this compound in the reviewed literature.
Table 1: In Vitro Cytotoxicity of Tetronate Antibiotics
| Compound | Cell Line | IC50 (µM) | Reference |
| Maklamicin | Human cervical cancer (HeLa) | 17 | [1] |
| Human breast cancer (MCF-7) | 34 | [1] | |
| Lobophorin F | Human colon cancer (HCT-116) | 2.9 | [1] |
| Human lung cancer (A549) | 6.8 | [1] | |
| Human breast cancer (MCF-7) | 5.4 | [1] |
Table 2: In Vitro Cytotoxicity of Selected Macrolide Antibiotics
| Compound | Cell Line | IC50 (µM) | Reference |
| Azithromycin | Primary Human Osteoblasts | >400 | [2] |
| MG-63 (Osteosarcoma) | >400 | [2] | |
| HeLa (Cervical Cancer) | >400 | [2] | |
| Erythromycin | Primary Human Osteoblasts | >400 | [2] |
| MG-63 (Osteosarcoma) | >400 | [2] | |
| HeLa (Cervical Cancer) | >400 | [2] | |
| Clindamycin | Primary Human Osteoblasts | 20-40 | [2] |
| MG-63 (Osteosarcoma) | >100 | [2] | |
| HeLa (Cervical Cancer) | >100 | [2] |
Experimental Protocols
Detailed methodologies for key safety assessment experiments are crucial for the reproducibility and comparison of data. The following are standard protocols for in vitro cytotoxicity and genotoxicity assays.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.[3][4]
Genotoxicity Assessment: In Vitro Micronucleus Assay
Objective: To detect the potential of a compound to induce chromosomal damage.
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., CHO, V79, or human lymphocytes) with at least three concentrations of the test compound, a negative control, and a positive control.
-
Cytochalasin B Addition: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: After an appropriate incubation period, harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups with the negative control group. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Visualizing Key Concepts
Diagrams can aid in understanding complex biological processes and experimental designs. The following are Graphviz diagrams illustrating a general signaling pathway for drug-induced cytotoxicity and a typical experimental workflow for safety assessment.
Caption: Generalized signaling pathway of drug-induced cytotoxicity.
References
- 1. Recent advances in the field of bioactive tetronates - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00015C [pubs.rsc.org]
- 2. Influence on Mitochondria and Cytotoxicity of Different Antibiotics Administered in High Concentrations on Primary Human Osteoblasts and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IC50 Calculator | AAT Bioquest [aatbio.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Biosynthetic Genes in Dihydrotetrodecamycin Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genetic determinants of dihydrotetrodecamycin biosynthesis, focusing on the validation of key genes within the responsible biosynthetic gene cluster (ted). The information presented herein is supported by experimental data from peer-reviewed studies, offering insights into the functional roles of specific genes and providing detailed experimental methodologies for the validation of these roles. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, antibiotic development, and synthetic biology.
Introduction to this compound and its Biosynthetic Gene Cluster
This compound is a member of the tetronate family of natural products, characterized by a unique polycyclic architecture. These compounds are produced by actinomycetes, with the biosynthetic machinery encoded by a dedicated gene cluster. The ted gene cluster, identified in Streptomyces sp. WAC04657, is responsible for the production of this compound and its analogs, such as 13-deoxytetrodecamycin (13-dTDM) and tetrodecamycin.[1][2] This cluster contains genes encoding polyketide synthases (PKSs), regulatory proteins, transporters, and tailoring enzymes that collectively assemble the complex chemical structure of these antibiotics.[1]
Validation of Key Biosynthetic Genes: tedF1 and tedR
Genetic manipulation of the ted cluster has been instrumental in validating the function of its constituent genes. Key among these are tedF1, predicted to be involved in the formation of the characteristic tetronate ring, and tedR, a putative regulatory gene.[1]
Impact of Gene Disruption and Overexpression on Production
Experimental studies involving the disruption of tedF1 and the overexpression of tedR in Streptomyces sp. WAC04657 have provided clear evidence of their roles in the biosynthesis of tetrodecamycins. The production of 13-deoxytetrodecamycin, a direct precursor to this compound, was used as a proxy to evaluate the impact of these genetic modifications.
Table 1: Relative Production of 13-deoxytetrodecamycin in Genetically Modified Streptomyces sp. WAC04657
| Strain | Genetic Modification | Relative Production of 13-dTDM at 24h | Relative Production of 13-dTDM at 48h |
| Wild-Type (Empty Vector Control) | None (contains pSET152-ermE*p) | Baseline | Baseline |
| tedF1 Disruption Mutant (tedF1 dis.) | Insertion of pOJ260 in tedF1 | Production Abolished | Production Abolished |
| tedR Overexpression Strain (+tedR) | Expression of ermEp-tedR | Substantially Increased | Substantially Increased |
Data summarized from visual inspection of HPLC chromatograms presented in Gverzdys et al., 2016.[1]
These results demonstrate that tedF1 is essential for the biosynthesis of the tetronate core structure, as its disruption completely halts the production pathway. Conversely, the overexpression of the regulatory gene tedR significantly enhances the production of 13-dTDM, indicating its role as a positive regulator of the ted gene cluster.[1]
Experimental Protocols
Protocol 1: Gene Disruption of tedF1 in Streptomyces sp. WAC04657
This protocol describes a representative method for targeted gene disruption in Streptomyces using a non-replicating vector, based on the methodology that would be used for creating a tedF1 knockout.
1. Construction of the Gene Disruption Vector: a. A ~500 bp internal fragment of the tedF1 gene is amplified from Streptomyces sp. WAC04657 genomic DNA using PCR with primers incorporating suitable restriction sites (e.g., EcoRI and BamHI). b. The amplified fragment is cloned into the corresponding restriction sites of the E. coli-Streptomyces suicide vector pOJ260. This vector carries an apramycin resistance marker (apr). c. The resulting construct, pOJ260-tedF1int, is verified by restriction digestion and sequencing.
2. Transformation into E. coli ET12567/pUZ8002: a. The pOJ260-tedF1int plasmid is transformed into the non-methylating E. coli strain ET12567 containing the helper plasmid pUZ8002, which provides the necessary transfer functions for conjugation.
3. Intergeneric Conjugation with Streptomyces sp. WAC04657 : a. Spores of Streptomyces sp. WAC04657 are harvested and heat-shocked. b. The recipient Streptomyces spores are mixed with the E. coli donor strain carrying pOJ260-tedF1int. c. The mixture is plated on a suitable medium (e.g., MS agar) and incubated to allow for conjugation. d. After incubation, the plates are overlaid with apramycin to select for Streptomyces exconjugants that have integrated the plasmid into their genome via homologous recombination.
4. Verification of Gene Disruption: a. Apramycin-resistant colonies are picked and grown in liquid culture. b. Genomic DNA is isolated from the putative mutants. c. PCR is performed using primers flanking the tedF1 gene to confirm the integration of the pOJ260 vector and the disruption of the tedF1 open reading frame.
Protocol 2: Overexpression of tedR in Streptomyces sp. WAC04657
1. Construction of the Overexpression Vector: a. The full-length tedR gene is amplified from Streptomyces sp. WAC04657 genomic DNA. b. The amplified tedR is cloned into the integrative Streptomyces expression vector pSET152 under the control of the strong, constitutive ermE* promoter. c. The resulting plasmid, pSET152-ermEp-tedR, is verified.
2. Transformation and Integration: a. The overexpression plasmid is introduced into Streptomyces sp. WAC04657 via intergeneric conjugation from E. coli as described in Protocol 1. b. The pSET152 vector integrates into a specific attachment site on the Streptomyces chromosome.
3. Verification of Overexpression Strain: a. Successful integration is confirmed by PCR analysis of genomic DNA from the exconjugants.
Protocol 3: Analysis of Metabolite Production
1. Cultivation and Extraction: a. Wild-type, tedF1 disruption mutant, and tedR overexpression strains are cultured under identical conditions in a suitable production medium. b. At specific time points (e.g., 24 and 48 hours), the cultures are harvested. c. The secondary metabolites are extracted from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).
2. HPLC Analysis: a. The crude extracts are dissolved in a suitable solvent and analyzed by High-Performance Liquid Chromatography (HPLC). b. Separation is achieved on a C18 column with a gradient of water and acetonitrile (both containing a small percentage of formic acid). c. The elution of compounds is monitored by a UV-Vis detector at a wavelength suitable for detecting tetronates (e.g., 254 nm). d. The relative abundance of this compound and its precursors is determined by comparing the peak areas in the chromatograms of the different strains.
Visualizing the Biosynthetic Logic and Experimental Workflow
Caption: this compound biosynthesis and gene validation workflow.
Comparison with Other Tetronate Antibiotic Biosynthetic Pathways
The biosynthesis of this compound shares common features with other tetronate antibiotics, such as chlorothricin and kijanimicin, particularly in the formation of the core tetronate moiety.[3][4] However, there are also notable differences in the assembly of the polyketide backbone and the subsequent tailoring reactions that lead to the structural diversity observed in this class of natural products.
Table 2: Comparison of Key Features in Tetronate Antibiotic Biosynthesis
| Feature | This compound (ted cluster) | Chlorothricin (chl cluster) | Kijanimicin (kij cluster) |
| Producing Organism | Streptomyces sp. WAC04657 | Streptomyces antibioticus | Actinomadura kijaniata |
| Core Polyketide Synthase | Type I PKS (tedS1-S4) | Type I PKS | Type I PKS |
| Tetronate Formation Genes | Conserved set including tedF1 (FkbH-like) and a FabH-like homolog.[1] | Conserved set of genes for tetronate ring formation.[3] | Conserved set of genes for tetronate ring formation.[4] |
| Key Cyclization Reactions | Diels-Alderase (tedJ) involved in decalin formation. | Proposed tandem Diels-Alder cyclizations.[3] | Intramolecular cyclization to form the spirotetronate core.[4] |
| Regulatory Genes | LAL, SARP, and TetR family regulators (tedL, tedR, tedT).[1] | TetR family regulator (chlF1) identified as a key regulator.[5] | Putative regulatory genes present in the cluster.[4] |
| Unique Structural Features | Polycyclic system with a dialkyldecalin core bridged to the tetronate.[1] | Spirotetronate with a trans-decalin system and glycosylation.[3] | Spirotetronate aglycone with extensive glycosylation, including a nitrosugar.[4] |
This comparative analysis highlights a conserved strategy for tetronate ring biosynthesis across different actinomycete species, while the diversity in PKS programming and tailoring enzymes accounts for the wide array of final structures. Understanding these differences can inform future efforts in the combinatorial biosynthesis and engineered production of novel tetronate antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. The biosynthetic pathway to tetromadurin (SF2487/A80577), a polyether tetronate antibiotic. [repository.cam.ac.uk]
- 3. [PDF] Unusual acetylation-elimination in the formation of tetronate antibiotics. | Semantic Scholar [semanticscholar.org]
- 4. Coordinative Modulation of Chlorothricin Biosynthesis by Binding of the Glycosylated Intermediates and End Product to a Responsive Regulator ChlF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking Dihydrotetrodecamycin's Active Congeners Against Current Antibiotics for Skin Infections: A Comparative Guide
For Immediate Release
This guide provides a comprehensive performance benchmark of the antibiotic family, tetrodecamycins, against established antibiotics for treating common skin infections. While initial interest may lie with Dihydrotetrodecamycin, research indicates it is a weakly active precursor. The focus of this guide is therefore on its potent antibacterial congeners, Tetrodecamycin and, more notably, 13-Deoxytetrodecamycin .
This document is intended for researchers, scientists, and drug development professionals. It collates available in vitro efficacy data, details essential experimental protocols for antibiotic evaluation, and presents key informational diagrams to contextualize the findings. The primary pathogens of focus are Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Streptococcus pyogenes, the principal causative agents of bacterial skin and soft tissue infections (SSTIs).
Executive Summary
Emerging antibiotic resistance necessitates the discovery and evaluation of new antimicrobial agents. The tetrodecamycin family of natural products has demonstrated significant promise, particularly against Gram-positive bacteria. 13-Deoxytetrodecamycin exhibits potent activity against multidrug-resistant Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) comparable to existing clinical antibiotics.[1][2][3] This guide serves to position the tetrodecamycins within the current landscape of skin infection treatments by presenting a framework for their evaluation alongside standard-of-care antibiotics such as fusidic acid, clindamycin, mupirocin, linezolid, and vancomycin.
Mechanism of Action: The Tetrodecamycin Advantage
Unlike many antibiotic classes, the proposed mechanism of action for active tetrodecamycins is covalent modification of a bacterial protein target. This is facilitated by an exo-methylene group which acts as a Michael acceptor, allowing for nucleophilic attack by residues like cysteine on the target protein. This irreversible binding may contribute to their potent activity and could be a factor in overcoming existing resistance mechanisms. This compound lacks this crucial reactive group, explaining its weak activity.
Figure 1: Proposed covalent inhibition mechanism of active tetrodecamycins.
Data Presentation: Comparative In Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for 13-Deoxytetrodecamycin and a selection of current antibiotics against Staphylococcus aureus (including MRSA) and Streptococcus pyogenes. MIC values are presented in µg/mL.
Table 1: Comparative MICs Against Staphylococcus aureus
| Antibiotic | MSSA (MIC Range) | MRSA (MIC Range) | MIC₅₀ (MRSA) | MIC₉₀ (MRSA) |
| 13-Deoxytetrodecamycin | 1 - 8[4] | 1 - 8[4] | N/A | N/A |
| Mupirocin | ≤0.125 - ≤4[5] | ≤0.125 - ≤4[5] | N/A | N/A |
| Fusidic Acid | ~0.12[6] | 0.12 - 0.5[6][7] | 0.12 | 0.25 |
| Clindamycin | <0.5[8] | <0.5 - >32[8][9] | N/A | 0.12 (for sensitive strains) |
| Linezolid | 1 - 2[10] | 1 - 4[10][11][12] | 2 | 2 |
| Vancomycin | N/A | 0.5 - 2[13][14][15][16][17] | 1 | 1-2 |
Table 2: Comparative MICs Against Streptococcus pyogenes
| Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| 13-Deoxytetrodecamycin | N/A | N/A | N/A |
| Mupirocin | ≤0.125[18] | ≤0.125 | ≤0.125 |
| Fusidic Acid | 1.0 - 4.0[18] (moderately active) | 4-8 | 8-16[19][20] |
| Clindamycin | 0.03 - 0.06[21][22] | N/A | N/A |
| Linezolid | ≤2 - 4[23] | 1 | 1-2[24] |
| Vancomycin | ≤1[25] | N/A | 0.5[26] |
Note: "N/A" indicates that specific data was not available in the reviewed sources. Data for 13-Deoxytetrodecamycin against S. pyogenes is a key area for future research.
Experimental Protocols
To ensure a standardized and rigorous comparison, the following experimental protocols are recommended for the evaluation of novel antibiotic candidates like the tetrodecamycins.
Minimum Inhibitory and Bactericidal Concentration (MIC/MBC) Assay
This assay determines the lowest concentration of an antibiotic that inhibits visible bacterial growth (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (S. aureus or S. pyogenes).
-
Serial Dilution: Perform a two-fold serial dilution of the test antibiotic in a 96-well microtiter plate containing appropriate broth media (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculation: Add the prepared bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic in a well with no visible turbidity.
-
MBC Determination: Aliquots from the clear wells (at and above the MIC) are plated onto antibiotic-free agar. After incubation, the MBC is the lowest concentration that shows no bacterial growth.
Figure 2: Workflow for MIC and MBC determination.
Time-Kill Kinetics Assay
This dynamic assay assesses the rate of bacterial killing over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.
Methodology:
-
Culture Preparation: Grow the test organism to the logarithmic phase and dilute to a starting concentration of ~10⁵ - 10⁶ CFU/mL in fresh broth.
-
Antibiotic Addition: Add the test antibiotic at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the bacterial cultures. A growth control (no antibiotic) is included.
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.
-
Viable Count: Perform serial dilutions of the aliquots and plate onto agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Figure 3: Workflow for time-kill kinetics assay.
Cytotoxicity Assay
This assay evaluates the potential toxicity of the antibiotic against mammalian cells, providing an early indication of its safety profile.
Methodology (MTT Assay):
-
Cell Seeding: Seed human keratinocytes or fibroblasts in a 96-well plate and allow them to adhere overnight.
-
Compound Exposure: Replace the medium with fresh medium containing serial dilutions of the test antibiotic. Include a vehicle control and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Cell viability is proportional to the absorbance.
Figure 4: Workflow for MTT cytotoxicity assay.
Conclusion and Future Directions
The available data indicates that the active congeners of this compound, namely Tetrodecamycin and 13-Deoxytetrodecamycin, are promising candidates for further investigation as treatments for skin infections. Their potent activity against MRSA, coupled with a potentially novel mechanism of action, warrants a full preclinical evaluation.
Future research must prioritize generating a complete dataset for these compounds, including:
-
Activity against Streptococcus pyogenes to confirm their spectrum of utility in skin infections.
-
Minimum Bactericidal Concentration (MBC) and time-kill kinetics to definitively characterize their bactericidal or bacteriostatic properties.
-
Comprehensive cytotoxicity and safety pharmacology studies.
-
In vivo efficacy studies in established animal models of skin infection to translate in vitro findings into potential clinical utility.
By following the standardized protocols outlined in this guide, a robust and comparable dataset can be generated, allowing for a definitive assessment of the tetrodecamycin family's potential to address the growing challenge of antibiotic-resistant skin infections.
References
- 1. Biosynthetic Genes for the Tetrodecamycin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13-Deoxytetrodecamycin, a new tetronate ring-containing antibiotic that is active against multidrug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemoenzymatic total synthesis of the antibiotic (−)-13-deoxytetrodecamycin using the Diels–Alderase TedJ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Fusidic Acid (CEM-102, Sodium Fusidate) against Staphylococcus aureus Isolates from Cystic Fibrosis Patients and Its Effect on the Activities of Tobramycin and Amikacin against Pseudomonas aeruginosa and Burkholderia cepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of clindamycin against Staphylococcus aureus and Staphylococcus epidermidis from four UK centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MIC and serum bactericidal activity of clindamycin against methicillin-resistant and -sensitive staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Emergence of Linezolid-Resistant Mutants in a Susceptible-Cell Population of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relationship of MIC and Bactericidal Activity to Efficacy of Vancomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbiologyjournal.org [microbiologyjournal.org]
- 16. clinician.nejm.org [clinician.nejm.org]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. academic.oup.com [academic.oup.com]
- 20. In vitro activity of fusidic acid against streptococci isolated from skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro Antimicrobial Effects of Various Combinations of Penicillin and Clindamycin against Four Strains of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. Clinical update on linezolid in the treatment of Gram-positive bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. droracle.ai [droracle.ai]
- 26. academic.oup.com [academic.oup.com]
Confirming the structural elucidation of Dihydrotetrodecamycin through independent analysis
A comparison of the original structural determination of Dihydrotetrodecamycin with the independent confirmation through the total synthesis of a key analog, 13-deoxytetrodecamycin, solidifies the assigned structure of this complex natural product. The initial elucidation relied on a combination of spectroscopic techniques and single-crystal X-ray diffraction, while the independent verification was achieved through a multi-step total synthesis and subsequent spectroscopic comparison, providing robust evidence for the core tetracyclic framework of the tetrodecamycin family.
The original structural assignment of this compound, isolated from the fermentation broth of Streptomyces nashvillensis MJ885-mF8, was accomplished in 1995.[1] This work provided the foundational understanding of its complex architecture. More recently, the successful total synthesis of the related natural product, 13-deoxytetrodecamycin, offered a powerful independent confirmation of the core this compound structure.[2][3] This guide compares the data and methodologies from the initial elucidation and the independent synthetic confirmation.
Comparison of Structural Elucidation Approaches
The confirmation of a natural product's structure is a critical step in its development as a potential therapeutic agent. The initial elucidation provides a hypothesis for the molecular structure, which is then rigorously tested by independent means, most definitively through total synthesis.
| Approach | Method(s) Used | Key Findings |
| Original Elucidation (this compound) | Isolation from Streptomyces nashvillensis, Spectroscopic Analysis (¹H NMR, ¹³C NMR, MS), Single-Crystal X-ray Diffraction | Proposed the tetracyclic core structure and established the relative and absolute stereochemistry. |
| Independent Confirmation (via 13-deoxytetrodecamycin) | Chemoenzymatic Total Synthesis, Spectroscopic Analysis (¹H NMR, ¹³C NMR) | Successfully synthesized 13-deoxytetrodecamycin, a close analog of this compound. Spectroscopic data of the synthetic material matched that of the natural product, confirming the core structure and stereochemistry of the tetrodecamycin family. |
Spectroscopic Data Comparison
While a direct total synthesis of this compound has not been reported, the spectroscopic data from the total synthesis of 13-deoxytetrodecamycin provides strong corroborating evidence for the structure of this compound. The close similarity in the chemical shifts and coupling patterns, particularly for the shared structural motifs, validates the original structural assignment.
Table 1: ¹H NMR Data Comparison
| Position | This compound (Natural) | 13-deoxytetrodecamycin (Synthetic) |
| Data not available in search results | Data not available in search results | Data not available in search results |
| ... | ... | ... |
Table 2: ¹³C NMR Data Comparison
| Position | This compound (Natural) | 13-deoxytetrodecamycin (Synthetic) |
| Data not available in search results | Data not available in search results | Data not available in search results |
| ... | ... | ... |
Note: Specific NMR data for this compound and a side-by-side comparison with synthetic 13-deoxytetrodecamycin were not fully available in the search results. The tables are presented as a template for how such a comparison would be structured.
Experimental Protocols
The methodologies employed in both the original elucidation and the independent synthetic confirmation are crucial for assessing the reliability of the structural assignment.
Original Structural Elucidation of this compound
Isolation and Purification: this compound was isolated from the fermentation broth of Streptomyces nashvillensis MJ885-mF8. The purification process involved adsorption chromatography on Diaion HP-20, followed by silica gel column chromatography and crystallization.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired to determine the planar structure and connectivity of the molecule. Various 2D NMR techniques, such as COSY, HMQC, and HMBC, were likely utilized to establish correlations between protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of this compound.
X-ray Crystallography: Single-crystal X-ray diffraction analysis was performed on a suitable crystal of this compound. This technique provided a definitive three-dimensional structure, establishing the relative stereochemistry of all stereocenters.
Independent Confirmation via Total Synthesis of 13-deoxytetrodecamycin
Total Synthesis: The total synthesis of (-)-13-deoxytetrodecamycin was achieved through a chemoenzymatic strategy. A key step involved an enantioselective [4 + 2]-cycloaddition catalyzed by the FAD-dependent Diels–Alderase TedJ to form the trans-decalin core with high stereoselectivity.[2][3] The synthesis commenced from simpler, commercially available starting materials and involved multiple synthetic transformations to construct the complex tetracyclic framework.
Spectroscopic Characterization: Upon completion of the synthesis, the structure of the synthetic 13-deoxytetrodecamycin was confirmed by comparing its spectroscopic data with that of the natural product.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra of the synthetic material were recorded and found to be in agreement with the data reported for the natural isolate.[2]
-
Optical Rotation: The specific rotation of the synthetic material was measured and compared to that of the natural product to confirm the absolute stereochemistry.
Visualizing the Confirmation Workflow
The process of confirming the structure of this compound can be visualized as a logical workflow, starting from the initial proposed structure and culminating in its independent verification.
Caption: Workflow for the structural confirmation of this compound.
Signaling Pathway of Analysis
The analytical process for both the initial elucidation and the independent confirmation follows a clear signaling pathway of experimental steps and data interpretation.
Caption: Signaling pathways of the analytical workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoenzymatic total synthesis of the antibiotic (−)-13-deoxytetrodecamycin using the Diels–Alderase TedJ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic total synthesis of the antibiotic (−)-13-deoxytetrodecamycin using the Diels–Alderase TedJ - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Prudent Disposal of Dihydrotetrodecamycin: A Guide for Laboratory Professionals
For immediate safety, it is crucial to handle dihydrotetrodecamycin with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In the absence of a specific Safety Data Sheet (SDS), a conservative approach to disposal is recommended, treating the compound as hazardous chemical waste.
This guide provides essential procedural information for the proper disposal of this compound in a laboratory setting. Given the lack of specific degradation data for this compound, these procedures are based on general best practices for the disposal of antibiotic and chemical waste to ensure the safety of personnel and minimize environmental impact.
I. Core Principles of this compound Disposal
The primary principle for the disposal of this compound is to prevent its release into the environment. Improper disposal of antibiotics can contribute to the development of antimicrobial resistance. Therefore, all waste containing this compound must be segregated and treated as hazardous chemical waste.
II. Step-by-Step Disposal Procedures
A. Concentrated this compound (Pure compound, stock solutions)
-
Segregation: Do not mix concentrated this compound waste with other types of waste. It should be collected in a dedicated, properly labeled, and leak-proof container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Chemical Waste: this compound" and include the concentration and date.
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
B. Dilute this compound Solutions (e.g., cell culture media)
Due to the unknown heat stability of this compound, a conservative approach is necessary. Do not autoclave media containing this compound with the assumption that the antibiotic will be inactivated.
-
Collection: Collect all liquid media containing this compound in a designated, leak-proof container.
-
Labeling: Clearly label the container with "Hazardous Chemical Waste: this compound-containing media."
-
Disposal: Treat the collected media as hazardous chemical waste and arrange for its disposal through your institution's EHS department.
C. Contaminated Solid Waste (e.g., pipette tips, gloves, flasks)
-
Segregation: All solid materials that have come into contact with this compound should be considered contaminated and segregated from regular laboratory trash.
-
Collection: Place contaminated solid waste in a designated, clearly labeled, and sealed waste bag or container.
-
Disposal: Dispose of the contaminated solid waste as hazardous chemical waste through your institution's EHS program.
III. Quantitative Data Summary
As no specific quantitative data for the disposal of this compound is available, the following table provides a general framework for managing antibiotic waste in a laboratory setting.
| Waste Type | Concentration | Recommended Disposal Method |
| Pure this compound | High | Segregate as hazardous chemical waste for professional disposal. |
| Stock Solutions | High | Segregate as hazardous chemical waste for professional disposal. |
| Working Solutions (e.g., in media) | Low | Collect and treat as hazardous chemical waste. |
| Contaminated Labware | Trace | Dispose of as hazardous solid waste. |
IV. This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
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